Isoandrographolide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C20H30O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
4-[(3aR,5aS,6R,7R,9aR,9bS)-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C20H30O5/c1-18-7-5-16(22)19(2,11-21)14(18)4-8-20(3)15(18)10-13(25-20)12-6-9-24-17(12)23/h6,13-16,21-22H,4-5,7-11H2,1-3H3/t13?,14-,15-,16+,18+,19-,20+/m0/s1 |
InChIキー |
QTYVPMSAPQBXMM-BXTHMLGCSA-N |
異性体SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@]3([C@H]2CC(O3)C4=CCOC4=O)C)(C)CO)O |
正規SMILES |
CC12CCC(C(C1CCC3(C2CC(O3)C4=CCOC4=O)C)(C)CO)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Isoandrographolide from Andrographis paniculata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoandrographolide, a significant diterpenoid lactone found in Andrographis paniculata, has garnered increasing interest within the scientific community for its distinct biological activities, notably its potent anti-inflammatory effects through the inhibition of the NLRP3 inflammasome. Though a minor constituent compared to its well-known analogue, andrographolide, the unique therapeutic potential of this compound necessitates a comprehensive understanding of its discovery, isolation, and biological mechanisms. This technical guide provides a detailed overview of the historical context of its discovery, optimized protocols for its extraction and purification from Andrographis paniculata, and an analysis of its known interactions with cellular signaling pathways. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visually represented to facilitate a deeper understanding of this promising natural product.
Discovery and Characterization
Initially identified as an acid-catalyzed rearrangement product of andrographolide, this compound was later confirmed as a naturally occurring minor diterpenoid in Andrographis paniculata. Its definitive structural elucidation and stereochemistry were established through X-ray crystallographic analysis, which was a pivotal moment in distinguishing it from other related compounds within the plant matrix.[1] This discovery laid the groundwork for further investigation into its unique biological properties.
Extraction and Isolation of this compound
The isolation of this compound from Andrographis paniculata presents a challenge due to its lower abundance compared to andrographolide. The following protocols outline a general workflow for its extraction and purification.
General Extraction of Diterpenoid Lactones
A preliminary extraction is performed to obtain a crude extract enriched with diterpenoid lactones.
Experimental Protocol: Methanol Extraction
-
Plant Material Preparation: Air-dried leaves of Andrographis paniculata are ground into a coarse powder (approximately 40-80 mesh).
-
Extraction: The powdered plant material is subjected to Soxhlet extraction or maceration with methanol. For maceration, a solid-to-solvent ratio of 1:10 (w/v) is commonly used, with the mixture being agitated for 24-48 hours at room temperature.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark green, viscous crude extract.
General workflow for the extraction of diterpenoid lactones.
Purification of this compound
Purification of this compound from the crude extract is typically achieved through column chromatography and can be further refined using preparative High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Column Chromatography
-
Stationary Phase: A silica gel column (60-120 mesh) is prepared.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution: A gradient elution is performed using a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate and then methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
Experimental Protocol: Preparative HPLC
For obtaining high-purity this compound, preparative HPLC is the method of choice.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating the diterpenoid lactones.[1]
-
Detection: UV detection at approximately 225 nm is suitable for monitoring the elution of this compound.[1]
-
Fraction Collection: The fraction corresponding to the retention time of this compound is collected.
Workflow for the purification of this compound.
Quantitative Analysis
The quantification of this compound in plant extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
| Parameter | Value/Condition | Reference |
| HPLC Column | C18 Reverse-Phase | [2] |
| Mobile Phase | Acetonitrile/Water Gradient | [1] |
| Detection | UV at ~225 nm | [1] |
While specific yield data for this compound is not extensively reported due to its status as a minor component, HPLC quantification allows for its determination in extracts. The content of the major diterpenoid, andrographolide, in Andrographis paniculata leaves can range from approximately 0.5% to 6% of the dry weight, and this compound is present in significantly lower concentrations.[3]
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activities, with a growing body of research focusing on its anti-inflammatory properties.
Inhibition of the NLRP3 Inflammasome
A key mechanism of action for this compound is the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Experimental Protocol: In vitro NLRP3 Inflammasome Activation Assay
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are commonly used.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Treatment: Cells are pre-treated with varying concentrations of this compound.
-
Activation: The NLRP3 inflammasome is then activated with a secondary stimulus such as ATP or nigericin.
-
Analysis: The supernatant is collected to measure the levels of secreted IL-1β and caspase-1 activity using ELISA and western blotting, respectively.
Inhibition of the NLRP3 inflammasome signaling pathway by this compound.
Other Potential Signaling Pathways
While the primary focus of current research is on the NLRP3 inflammasome, the structural similarity of this compound to andrographolide suggests potential interactions with other inflammatory signaling pathways. Andrographolide is known to modulate pathways such as NF-κB, JAK/STAT, and MAPK.[1][4][5][6][7][8][9][10][11][12][13] However, specific studies on the direct effects of this compound on these pathways are limited, and further research is warranted to fully elucidate its complete mechanism of action.
Conclusion
This compound, a minor diterpenoid from Andrographis paniculata, presents a compelling case for further drug development due to its potent and specific inhibition of the NLRP3 inflammasome. While its isolation requires more refined techniques than for the major constituent andrographolide, the protocols outlined in this guide provide a solid foundation for obtaining this compound for research purposes. The continued investigation into the quantitative analysis of this compound in various Andrographis paniculata chemotypes and a deeper exploration of its interactions with other cellular signaling pathways will be crucial in unlocking its full therapeutic potential. This technical guide serves as a valuable resource for researchers dedicated to advancing the scientific understanding and application of this promising natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological responses, yield and medicinal substance (andrographolide, AP1) accumulation of Andrographis paniculata (Burm. f) in response to plant density under controlled environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Andrographolide Inhibits Static Mechanical Pressure-Induced Intervertebral Disc Degeneration via the MAPK/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism | MDPI [mdpi.com]
- 10. Andrographolide inhibits influenza A virus-induced inflammation in a murine model through NF-κB and JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide Benefits Rheumatoid Arthritis via Inhibiting MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Isoandrographolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoandrographolide, a naturally occurring diterpenoid lactone and a significant isomer of andrographolide, has garnered considerable attention for its diverse pharmacological activities, including potent anti-inflammatory effects. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action, specifically its role as an inhibitor of the NLRP3 inflammasome. All quantitative data are presented in structured tables for clarity and comparative analysis.
Core Physicochemical Properties
This compound is a colorless, crystalline compound isolated from Andrographis paniculata. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₀O₅ | [1] |
| Molecular Weight | 350.45 g/mol | [2] |
| Appearance | Colorless prism | N/A |
| Melting Point | 198-200 °C | N/A |
| CAS Number | 4176-96-9 | [2] |
Solubility Profile
The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. While specific quantitative solubility data for this compound is limited, the data for its structurally similar isomer, andrographolide, provides a valuable reference point. It is generally characterized as being sparingly soluble in water and soluble in several organic solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes | Reference(s) |
| Water | Very low (practically insoluble) | Not Specified | Data for Andrographolide: ~0.074 mg/mL at 25°C | [3][4] |
| Ethanol | Slightly soluble | Not Specified | Data for Andrographolide: ~0.2 mg/mL | [5] |
| Methanol | Soluble | Not Specified | Andrographolide is reported to be most soluble in methanol. | [6] |
| DMSO | Soluble | Not Specified | Data for Andrographolide: ~3 mg/mL | [5] |
| Chloroform | Very slightly soluble | Not Specified | Andrographolide is noted to be more stable in chloroform. | [3] |
Note: The quantitative values provided are for andrographolide and should be considered as estimations for this compound due to structural similarity. Experimental determination is recommended for precise values.
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound.
UV-Vis Spectroscopy
The ultraviolet-visible spectrum of a molecule provides information about its electronic transitions. For andrographolide, the maximum absorbance is typically observed around 225-228 nm in methanol or ethanol.[5][7] It is anticipated that this compound exhibits a similar λmax due to the presence of the same α,β-unsaturated γ-lactone chromophore.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The solvent used for NMR analysis can cause slight variations in chemical shifts.
Table 3.1: ¹H NMR Spectral Data of this compound (Solvent: Specify if known, e.g., CDCl₃ or DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not fully available in search results |
Table 3.2: ¹³C NMR Spectral Data of this compound (Solvent: Specify if known, e.g., CDCl₃ or DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| Data not fully available in search results |
Note: A comprehensive and unambiguously assigned NMR peak list for this compound was not available in the provided search results. The data for andrographolide is often reported and can be used for comparative purposes, but direct analysis of this compound is necessary for definitive structural confirmation.
Biological Activity: Inhibition of the NLRP3 Inflammasome
Recent studies have highlighted the role of this compound as a potent inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][8] The NLRP3 inflammasome is a multiprotein complex in the innate immune system that, when activated by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18, leading to inflammatory responses.[9][10][11]
This compound has been shown to inhibit the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.[1] Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with amino acid residues LYS26 and GLU47, thereby preventing its activation and the subsequent inflammatory cascade.[1]
Signaling Pathway Visualization
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome and the proposed inhibitory point of action for this compound.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of crystalline this compound into a mortar and gently grind it into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
For a preliminary determination, heat the sample rapidly and note the approximate melting temperature.
-
Allow the apparatus to cool.
-
For an accurate determination, begin heating again at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.
Solubility Determination (Shake-Flask Method)
Objective: To quantitatively determine the equilibrium solubility of this compound in various solvents.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature water bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, methanol, ethanol, DMSO) to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. If necessary, centrifuge the vials at a low speed to facilitate separation.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.
-
Quantification:
-
Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV method. The detection wavelength should be set at the λmax of this compound (e.g., ~225 nm).
-
-
Calculation: Calculate the concentration of this compound in the original saturated solution based on the HPLC results and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Workflow for Solubility Determination
The following diagram outlines the general workflow for the shake-flask solubility determination method.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The presented data, while leveraging information from its close analog andrographolide in some instances, underscores the need for further specific experimental validation to support advanced drug development efforts. The detailed protocols offer a standardized approach for researchers to generate robust and reliable data. Furthermore, the elucidation of its inhibitory effect on the NLRP3 inflammasome pathway opens promising avenues for the development of novel anti-inflammatory therapeutics.
References
- 1. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Isoandrographolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, stereochemistry, and relevant experimental data for isoandrographolide, a significant bioactive diterpenoid lactone isolated from Andrographis paniculata.
Molecular Structure and Identification
This compound is a labdane diterpenoid and an isomer of the more abundant andrographolide. Its chemical formula is C₂₀H₃₀O₅, with a molecular weight of 350.45 g/mol .[1] The definitive structure and stereochemistry of this compound were established through X-ray crystallographic analysis, resolving previous ambiguities where different structures had been proposed.[2]
The IUPAC name for this compound is (3Z)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one.[3]
Molecular Structure:
A 2D representation of the chemical structure of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound, crucial for its identification and characterization.
Table 1: Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Molecular Formula | C₂₀H₃₀O₅ |
| Molecular Weight | 350.44 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.004(1) |
| b (Å) | 10.636(2) |
| c (Å) | 23.493(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1750.3(5) |
| Z | 4 |
Data obtained from Pramanick et al., J. Nat. Prod. 2006, 69, 3, 403–405.
Table 2: Spectroscopic Data
Infrared (IR) Spectroscopy: Key IR absorption bands provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3600 | O-H (Hydroxy group) |
| 1760 | C=O (α,β-unsaturated γ-lactone) |
| 898 | =C-H (Exomethylene group) |
Data obtained from Pramanick et al., J. Nat. Prod. 2006, 69, 3, 403–405.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are essential for the detailed structural elucidation of this compound. The following data were reported for a compound identified as this compound isolated from Andrographis paniculata.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |
| 1 | 36.6 | 1.85 (m), 1.25 (m) |
| 2 | 27.8 | 2.10 (m), 1.65 (m) |
| 3 | 39.4 | 2.30 (m), 1.40 (m) |
| 4 | 42.9 | - |
| 5 | 53.1 | 1.50 (m) |
| 6 | 18.6 | 1.95 (m), 1.55 (m) |
| 7 | 39.4 | 1.75 (m), 1.45 (m) |
| 8 | 83.1 | - |
| 9 | 58.4 | 1.90 (m) |
| 10 | 36.0 | - |
| 11 | 33.3 | 2.50 (m), 2.20 (m) |
| 12 | 73.5 | 4.68 (t, 7.0) |
| 13 | 138.8 | - |
| 14 | 143.7 | 6.85 (d, 7.0) |
| 15 | 71.0 | 4.25 (d, 12.0), 4.15 (d, 12.0) |
| 16 | 170.5 | - |
| 17 | 32.0 | 1.20 (s) |
| 18 | 23.2 | 1.15 (s) |
| 19 | 64.6 | 3.60 (d, 11.0), 3.30 (d, 11.0) |
| 20 | 16.8 | 0.75 (s) |
Note: NMR data is adapted from a table in a ResearchGate entry titled "1 H and 13 C NMR spectroscopic data for 1 and 2 (400 MHz for 1 H and 100 MHz for 13 C; in C 5 D 5 N, J in Hz)" which is associated with a publication on diterpenoids from Andrographis paniculata. Compound '2' in this table is presumed to be this compound based on the context. For definitive assignments, consulting the primary literature is recommended.[4]
Signaling Pathway Inhibition
This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[2][5][6] This multi-protein complex is a key component of the innate immune system and its dysregulation is implicated in various inflammatory diseases.
The mechanism of inhibition by this compound involves the downregulation of key components of the inflammasome complex. Specifically, it has been demonstrated to inhibit the expression of NLRP3 itself, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and Caspase-1.[2] The inhibition of Caspase-1 activation subsequently prevents the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.
Inhibition of the NLRP3 inflammasome pathway by this compound.
Experimental Protocols
The following sections outline the general methodologies for the isolation, purification, and structural elucidation of this compound.
Isolation and Purification of this compound
The isolation of this compound from Andrographis paniculata typically involves solvent extraction followed by chromatographic purification.
1. Plant Material Preparation:
-
The aerial parts (leaves and stems) of Andrographis paniculata are collected, shade-dried, and then ground into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction using a suitable solvent. Methanol is commonly employed due to its effectiveness in extracting diterpenoids.
-
Soxhlet extraction or maceration are common techniques. For maceration, the powder is soaked in methanol for an extended period (e.g., 24-48 hours) with occasional agitation.
-
The resulting extract is filtered to remove solid plant material.
3. Preliminary Purification:
-
The crude methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.
-
The residue can be treated with activated charcoal to remove pigments.
4. Chromatographic Separation:
-
The partially purified extract is subjected to column chromatography over silica gel.
-
A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
5. Final Purification:
-
Fractions rich in this compound are pooled, and the solvent is evaporated.
-
Final purification is achieved by recrystallization from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to yield pure crystalline this compound.
A generalized workflow for the isolation and purification of this compound.
Single-Crystal X-ray Diffraction
This technique is employed to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[5][7]
1. Crystal Growth:
-
High-quality single crystals of this compound are grown from a supersaturated solution. This is typically achieved by slow evaporation of the solvent from a solution of the purified compound.
2. Crystal Mounting:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
3. Data Collection:
-
The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.
-
The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The positions of the atoms in the crystal lattice are determined using computational methods (structure solution).
-
The atomic positions and other parameters are then refined to obtain the best possible fit with the experimental data, resulting in a detailed three-dimensional model of the molecule.[8]
This in-depth guide provides a solid foundation for researchers and professionals working with this compound, offering key data and methodologies for its study and application. For further detailed information, consulting the primary literature cited is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
An In-Depth Technical Guide to the Biological Activities of Isoandrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoandrographolide, a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological properties of this compound, with a focus on its anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and mechanistic insights into the therapeutic potential of this natural compound.
Core Biological Activities
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. The primary activities that have been extensively investigated are detailed below.
Anticancer Activity
This compound has demonstrated potent antiproliferative and pro-apoptotic effects across various cancer cell lines. Its anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis.
Quantitative Data: Anticancer Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| HL-60 (Human Leukemia) | Proliferation Assay | 6.30 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties primarily through the inhibition of the NLRP3 inflammasome and the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.
Signaling Pathway: NLRP3 Inflammasome Inhibition
This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition leads to reduced maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Caption: this compound inhibits NLRP3 inflammasome activation.
Experimental Protocol: Western Blot for NLRP3 Inflammasome Proteins
This protocol details the detection of key proteins in the NLRP3 inflammasome pathway.
-
Cell Lysis: Lyse treated macrophage cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NLRP3, ASC, and Caspase-1.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway: NF-κB Inhibition
This compound can suppress the NF-κB signaling pathway, a central regulator of inflammation. It has been suggested that it may interfere with the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of the p65 subunit.
Caption: this compound inhibits the NF-κB signaling pathway.
Antiviral Activity
While specific data for this compound is emerging, its parent compound, andrographolide, has shown significant antiviral activity against a range of viruses. It is hypothesized that this compound shares similar mechanisms.
Quantitative Data: Antiviral Activity of Andrographolide (for reference)
| Virus | Cell Line | Assay | EC50 (µM) | Reference |
| Dengue Virus (DENV-2) | HepG2 | Virus Yield Reduction | 21.304 | [2] |
| Dengue Virus (DENV-2) | HeLa | Virus Yield Reduction | 22.739 | [2] |
| Influenza A (H9N2) | MDCK | Plaque Reduction | 8.4 | [2] |
| Influenza A (H5N1) | MDCK | Plaque Reduction | 15.2 | [2] |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 7.2 | [2] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the reduction in viral infectivity.
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero or MDCK) in 6-well plates.
-
Virus Adsorption: Infect the cells with a known titer of the virus for 1 hour.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Hepatoprotective Activity
This compound and its derivatives have demonstrated protective effects against liver injury in both in vitro and in vivo models. This activity is linked to the upregulation of antioxidant enzymes and the modulation of signaling pathways involved in liver homeostasis.
Experimental Workflow: In Vivo Hepatoprotective Study
Caption: Workflow for in vivo hepatoprotective activity assessment.
Experimental Protocol: Measurement of Liver Enzymes (ALT/AST)
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of liver damage.
-
Sample Preparation: Collect cell culture supernatant or animal serum.
-
Assay Procedure: Use commercially available colorimetric assay kits for ALT and AST.
-
Reaction: The enzymatic reaction typically involves the conversion of a substrate, leading to the production of a colored product.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculation: Determine the enzyme activity (U/L) based on a standard curve.
Modulation of Key Signaling Pathways
PI3K/Akt Signaling Pathway
This compound has been implicated in the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism. In some cancer cells, inhibition of this pathway by this compound can lead to decreased cell proliferation and induction of apoptosis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Conclusion
This compound is a promising natural product with a wide range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its anticancer, anti-inflammatory, antiviral, and hepatoprotective properties, supported by quantitative data and detailed experimental protocols. The elucidation of its mechanisms of action, particularly its impact on key signaling pathways such as NLRP3, NF-κB, and PI3K/Akt, offers valuable insights for the design of future studies and the development of this compound-based therapies. As research in this area continues to evolve, this document will serve as a valuable resource for the scientific community.
References
Preliminary Studies on Isoandrographolide Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isoandrographolide is a labdane diterpenoid and a key bioactive constituent of Andrographis paniculata, a plant widely used in traditional Asian medicine. As a stereoisomer of the more extensively studied andrographolide, this compound is emerging as a compound of interest for its distinct pharmacological properties. Preliminary studies have indicated its potential in modulating inflammatory pathways and exhibiting cytotoxic effects against various cell lines. This technical guide provides a consolidated overview of the current, albeit limited, understanding of this compound's cytotoxicity, focusing on available data, relevant experimental protocols, and known molecular pathways. A notable finding is that this compound may possess lower general cytotoxicity compared to its isomer, andrographolide, suggesting a potentially different therapeutic window and mechanism of action[1].
Quantitative Data on Cytotoxicity
Direct quantitative data, such as IC50 values for this compound, are not as widely published as those for andrographolide. However, available studies provide a qualitative and comparative understanding of its cytotoxic potential across different cell lines.
| Cell Line | Cell Type | Observed Effect | Notes |
| M1 | Myeloid Leukemia | Induced cell differentiation[2] | --- |
| HL-60 | Human Promyelocytic Leukemia | Significant inhibition of proliferation[2] | --- |
| ASK | Cancer Cell Line | Strong cytotoxic activity reported for epi-isoandrographolide derivatives[3] | Activity noted for derivatives, not the parent compound. |
| A549 | Lung Cancer | Moderate cytotoxic activity reported for epi-isoandrographolide derivatives[3] | Activity noted for derivatives, not the parent compound. |
| HeLa | Cervical Cancer | Moderate cytotoxic activity reported for epi-isoandrographolide derivatives[3] | Activity noted for derivatives, not the parent compound. |
| Various | --- | Lower cytotoxicity compared to andrographolide[1] | A key study noted a more potent therapeutic effect (anti-inflammatory) despite lower cytotoxicity[1]. |
Known Signaling Pathways
The primary mechanism of action elucidated specifically for this compound involves the inhibition of the NLRP3 inflammasome, a key component of the innate immune system that can contribute to inflammation-driven pathologies.
Inhibition of NLRP3 Inflammasome Activation
Studies have shown that this compound can directly inhibit the activation of the NLRP3 inflammasome complex[1]. This action leads to a downstream reduction in the maturation and release of pro-inflammatory cytokines. Molecular docking studies suggest this compound may directly bind to the NLRP3 protein[1]. This inhibitory action is central to its potent anti-inflammatory effects and distinguishes its mechanism from the broader cytotoxic pathways associated with andrographolide.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Experimental Protocols
The following are standard, detailed methodologies for key in vitro assays used to evaluate the cytotoxicity of compounds like this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay[4][5].
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium[4][6]. Incubate overnight (~18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[4].
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (typically dissolved in DMSO). Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same DMSO concentration as the highest dose) and a no-treatment control[7].
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[7].
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 2-4 hours at 37°C[4][7].
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals[4][7].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader[7]. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Role of Isoandrographolide in Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoandrographolide, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of interest in the study of cell differentiation. As an isomer of the more extensively studied andrographolide, this compound exhibits distinct biological activities, notably its potent capacity to induce differentiation in specific cell lineages. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in cell differentiation, with a primary focus on its effects on myeloid cells. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development.
Core Focus: Induction of Myeloid Cell Differentiation
The most definitive evidence for this compound's activity relates to its ability to induce differentiation in myeloid leukemia cells. Research has identified it as a potent inducer of differentiation in the murine myeloid leukemia M1 cell line.[1] This process involves the transition of malignant, proliferative cells into more mature, functional, and non-proliferative cell types, such as macrophages.
Quantitative Data Presentation
| Compound | Cell Line | Assay | Result | Reference |
| This compound | M1 (Mouse Myeloid Leukemia) | Cell Differentiation Induction | Potent inducing activity | [1] |
| This compound | HL-60 (Human Promyelocytic Leukemia) | Antiproliferation | IC₅₀: 6.30 µM | [2] |
| Andrographolide | HL-60 (Human Promyelocytic Leukemia) | Antiproliferation | IC₅₀: 9.33 µM | [2] |
| Andrographolide | NB4 (Human Acute Promyelocytic Leukemia) | Cell Differentiation | Strong activity at 4.5 µM | [3] |
| Andrographolide | U937 (Human Myeloid Leukemia) | Apoptosis Induction | Dose-dependent | [4] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed experimental protocols for this compound are based on established methods for inducing and assessing myeloid cell differentiation.
M1 Myeloid Leukemia Cell Differentiation Assay
This protocol is adapted from standard methodologies for assessing myeloid differentiation.
-
Cell Culture:
-
Culture murine M1 myeloid leukemia cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cells should be in the logarithmic growth phase before the experiment.
-
-
Differentiation Induction:
-
Seed M1 cells at a density of 1 x 10⁵ cells/mL in 6-well plates.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO only).
-
Incubate the cells for 72-96 hours to allow for differentiation.
-
-
Assessment of Differentiation (Phagocytic Activity):
-
After incubation, collect the cells by centrifugation.
-
Resuspend the cells in fresh medium containing 1 mg/mL latex beads (1 µm diameter).
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-phagocytosed beads.
-
Prepare cytospin slides or smears and stain with Giemsa solution.
-
Observe under a light microscope. Count at least 200 cells and determine the percentage of phagocytic cells (cells that have engulfed three or more latex beads).
-
General Experimental Workflow
The logical flow of experiments to characterize a compound's effect on cell differentiation is crucial for systematic investigation.
Caption: Experimental workflow for assessing this compound's effect on cell differentiation.
Signaling Pathways in Myeloid Differentiation (Context from Andrographolide)
While signaling pathways for this compound are not yet fully elucidated, studies on its isomer, andrographolide, in leukemia cells provide valuable insights into potential mechanisms. Andrographolide has been shown to modulate key signaling pathways that are critical for cell survival, proliferation, and differentiation.
NF-κB and MAPK Signaling Pathways
In leukemia cells, the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) pathways are often dysregulated, promoting proliferation and inhibiting apoptosis. Andrographolide has been reported to inhibit the NF-κB pathway and modulate MAPK signaling, leading to cell cycle arrest and apoptosis, which can be prerequisites for differentiation.[4]
Caption: Proposed mechanism via NF-κB and MAPK pathways based on andrographolide data.
Differentiation vs. Proliferation Logic
The induction of differentiation is fundamentally linked to the cessation of proliferation. This compound's antiproliferative effects likely create a cellular state permissive for differentiation programs to execute.
References
- 1. Cell differentiation-inducing diterpenes from Andrographis paniculata Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide inhibits growth of acute promyelocytic leukaemia cells by inducing retinoic acid receptor-independent cell differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrographolide potentiates the antitumor effect of topotecan in acute myeloid leukemia cells through an intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Anti-inflammatory Properties of Isoandrographolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of interest for its potential anti-inflammatory activities. As a stereoisomer of the more extensively studied andrographolide, this compound is being investigated for its unique pharmacological profile. Early research suggests that it may offer potent anti-inflammatory effects with a favorable cytotoxicity profile, making it a promising candidate for further drug development. This technical guide provides an in-depth overview of the foundational research on the anti-inflammatory properties of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo studies, and detailed experimental protocols.
Mechanism of Action
Early studies indicate that a primary anti-inflammatory mechanism of this compound is the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory responses. Research has shown that this compound can suppress the expression of key components of this complex, including NLRP3 itself, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1. This inhibition ultimately leads to a reduction in the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).
While direct evidence is still emerging, based on the activities of its parent compound, andrographolide, it is hypothesized that this compound may also modulate other key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound. For comparative context, data for the related compound, andrographolide, are also included where direct data for this compound is limited.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Andrographolide
| Compound | Target/Assay | Cell Line | IC₅₀ Value / Inhibition | Reference |
| This compound | NLRP3 Expression | In vitro model | Significant Inhibition | [1] |
| This compound | ASC Expression | In vitro model | Significant Inhibition | [1] |
| This compound | Caspase-1 Expression | In vitro model | Significant Inhibition | [1] |
| Andrographolide | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 17.4 ± 1.1 µM | [1][2] |
| Andrographolide | TNF-α Production | RAW 264.7 Macrophages | ~23.3 µM | |
| Andrographolide | IL-6 Production | DU145 Cells | ~3 µM | |
| Andrographolide | PGE₂ Production | RAW 264.7 Cells | 8.8 µM |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Compound | Animal Model | Dosage | Effect | Reference |
| This compound | Silica-induced silicosis in mice | Not specified | Attenuated inflammatory response | [1] |
| This compound | Egg white-induced foot-plantar edema in rats | Not specified | Stronger activity than andrographolide |
Experimental Protocols
This section details key experimental protocols used in the early research of this compound's anti-inflammatory properties. Where specific protocols for this compound are not available, methodologies have been adapted from studies on the closely related compound, andrographolide.
Cell Culture and Treatment
-
Cell Lines:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Human monocytic cell line (e.g., THP-1)
-
-
Culture Conditions:
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration typically below 0.1%) for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), and incubate for a specified duration (e.g., 24 hours).
-
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., NLRP3, ASC, Caspase-1, p-p65, p-IκBα, p-p38, p-JNK, p-ERK).
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro evaluation.
Conclusion and Future Directions
Early research into the anti-inflammatory properties of this compound reveals it as a promising therapeutic candidate. Its ability to inhibit the NLRP3 inflammasome provides a distinct mechanism of action that warrants further investigation. Notably, preliminary findings suggest a potentially superior efficacy and safety profile compared to its well-studied isomer, andrographolide.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:
-
Quantitative Analysis: There is a pressing need for comprehensive dose-response studies to determine the IC₅₀ values of this compound against a wider range of inflammatory mediators, including various cytokines and chemokines.
-
Mechanism of Action: Further studies are required to confirm the effects of this compound on the NF-κB and MAPK signaling pathways and to identify its direct molecular targets.
-
In Vivo Studies: More extensive in vivo studies in various animal models of inflammatory diseases are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship: Comparative studies with andrographolide and other derivatives will be crucial to understand the structure-activity relationships and to guide the synthesis of novel, more potent anti-inflammatory agents.
References
- 1. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
Isoandrographolide: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. As a stereoisomer of the more extensively studied andrographolide, this compound exhibits potent anti-inflammatory, anticancer, and antiviral properties, often with a comparable or, in some cases, superior therapeutic index. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation and drug development efforts.
Quantitative Biological Activity
The therapeutic efficacy of this compound and its parent compound, andrographolide, has been quantified across a range of preclinical models. The following tables summarize key inhibitory and effective concentrations, providing a comparative reference for their biological potency.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Citation(s) |
| Andrographolide | KB (Oral Carcinoma) | MTT Assay | 106.2 (µg/ml) | [1] |
| Andrographolide | MCF-7 (Breast Cancer) | MTT Assay | 32.90 ± 0.02 (48h) | [2][3] |
| Andrographolide | MDA-MB-231 (Breast Cancer) | MTT Assay | 37.56 ± 0.03 (48h) | [2][3] |
| This compound Derivative (1g) | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 3.08 | [4] |
| This compound Derivative (1c) | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 3.16 | [4] |
| This compound Derivative (1b) | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 3.40 | [4] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Citation(s) |
| Andrographolide | NO Production Inhibition (LPS-stimulated macrophages) | 7.9 | [5][6] |
| Neoandrographolide | NO Production Inhibition (LPS-stimulated macrophages) | 35.5 | [5][6] |
| 14-deoxy-11,12-didehydroandrographolide | NO Production Inhibition (LPS-induced murine macrophages) | 94.12 ± 4.79 | [7] |
| Andrographolide | TNF-α Inhibition | 23.3 | [8] |
Table 3: Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | Citation(s) |
| Andrographolide | Dengue Virus (DENV2) | HepG2 | 21.304 | [9] |
| Andrographolide | Dengue Virus (DENV2) | HeLa | 22.739 | [9] |
| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H9N2) | MDCK | 8.4 | [9] |
| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H5N1) | MDCK | 15.2 | [9] |
| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H1N1) | MDCK | 7.2 | [9][10] |
| Andrographolide | Zika Virus (ZIKV) | A549 | 31.8 ± 3.5 | [11] |
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their therapeutic effects by modulating key signaling pathways involved in inflammation, cell proliferation, and viral replication.
Inhibition of the NLRP3 Inflammasome
This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases.[12][13] Inhibition of the NLRP3 inflammasome by this compound leads to reduced activation of caspase-1 and subsequent decrease in the secretion of pro-inflammatory cytokines IL-1β and IL-18.[13]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Andrographolide, and likely this compound, inhibits NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.
Interference with JAK-STAT and PI3K/Akt Signaling
Andrographolide has been shown to suppress the JAK-STAT and PI3K/Akt signaling pathways, which are crucial for cell growth, proliferation, and survival. Inhibition of these pathways contributes to the anticancer effects of andrographolide and its derivatives by inducing cell cycle arrest and apoptosis.[14] Andrographolide achieves this by inhibiting the phosphorylation of key proteins such as JAK1/2, STAT3, and Akt.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following section outlines key experimental protocols used to evaluate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration <0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
NLRP3 Inflammasome Inhibition Assay
This protocol details an in vitro method to assess the inhibitory effect of this compound on the NLRP3 inflammasome in macrophages.
-
Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours. Wash the cells and incubate in fresh medium for 24 hours.
-
Priming: Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of IL-1β secretion by this compound compared to the vehicle-treated control.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the phosphorylation status and expression levels of key proteins in signaling pathways modulated by this compound.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and at the appropriate concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-Akt, total Akt, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a compelling profile as a potential therapeutic agent, with robust anti-inflammatory, anticancer, and antiviral activities demonstrated in a variety of preclinical models. Its multi-target mechanism of action, involving the modulation of key signaling pathways such as NLRP3, NF-κB, JAK-STAT, and PI3K/Akt, suggests its potential utility in a range of complex diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further research and development of this compound and its derivatives as novel therapeutics. Further investigations, including comprehensive preclinical toxicology and pharmacokinetic studies, are warranted to pave the way for future clinical evaluation.
References
- 1. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel pyrazole acetals of andrographolide and this compound as potent anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00547C [pubs.rsc.org]
- 5. Suppression of NO production in activated macrophages in vitro and ex vivo by neoandrographolide isolated from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide and Its 14-Aryloxy Analogues Inhibit Zika and Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoandrographolide and its Natural Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemistry, Bioactivity, and Therapeutic Potential of a Promising Class of Diterpenoid Lactones
Executive Summary
Isoandrographolide, a significant bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata, is emerging as a compound of considerable interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound and its naturally occurring derivatives, with a focus on their chemical properties, biological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and therapeutic innovation.
Introduction: The Chemical Landscape of Andrographolide Derivatives
Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," has a long and storied history in traditional medicine across Asia. Its therapeutic efficacy is largely attributed to a class of labdane diterpenoids, with andrographolide being the most abundant and extensively studied constituent. However, a number of other naturally occurring derivatives, including this compound, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, contribute significantly to the plant's pharmacological profile.
This compound shares the same molecular formula as andrographolide (C₂₀H₃₀O₅) but possesses a distinct stereochemistry that influences its biological activity.[1] These structural nuances are critical in determining the interaction of these molecules with biological targets and are a key focus of ongoing research. This guide will delve into the chemical structures, natural sources, and biosynthetic pathways of this compound and its key natural derivatives.
Biological Activities and Therapeutic Potential
This compound and its derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases. The primary activities of interest include anti-inflammatory, anticancer, antiviral, and hepatoprotective effects.
Anti-inflammatory Activity
A growing body of evidence highlights the potent anti-inflammatory properties of this compound. A key mechanism underlying this activity is the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[2][3] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders.
Studies have shown that this compound can significantly inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of inflammatory mediators.[2][4] This effect is reported to be more potent and less cytotoxic than that of its more abundant isomer, andrographolide.[2]
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. For instance, this compound has been shown to exhibit antiproliferative activity against human leukemia HL-60 cells.[6] Furthermore, synthetic modifications of the this compound scaffold, such as the synthesis of 17-amino-8-epi-isoandrographolide analogues, have yielded compounds with strong and selective cytotoxic activity against specific cancer cell lines.[4]
Antiviral Activity
Several natural derivatives of andrographolide, including this compound, have been investigated for their antiviral properties. These compounds have shown activity against a range of viruses by interfering with various stages of the viral life cycle, from entry into the host cell to replication.[7] For example, certain andrographolide derivatives have demonstrated inhibitory effects against the main protease of SARS-CoV-2.[7]
Hepatoprotective Effects
This compound and its derivatives have also been recognized for their potential to protect the liver from damage.[8][9] Studies on steatotic HepG2 cells and in high-fat diet-fed animal models have indicated that certain this compound derivatives can lower intracellular triglyceride content and reduce the levels of liver enzymes associated with liver damage.[8]
Quantitative Data on Biological Activities
For ease of comparison, the following tables summarize the available quantitative data on the biological activities of this compound and its natural derivatives. It is important to note that IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, cell lines, and viral strains used.
Table 1: Anticancer Activity of this compound and its Derivatives
| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| This compound | HL-60 (Human Leukemia) | Proliferation | 6.30 | [6] |
| Andrographolide | HL-60 (Human Leukemia) | Proliferation | 9.33 | [6] |
| Compound 1g (Andrographolide derivative) | HCT-116 (Colon Cancer) | MTT | 3.08 | [5] |
| Methyl Sulfonyl Derivative (4a) | NCI-H187 (Small Lung Cancer) | MTT | 6.26 | [10] |
| Methyl Sulfonyl Derivative (4a) | K562 (Leukemia) | MTT | 5.97 | [10] |
| Methyl Sulfonyl Derivative (4a) | MCF-7 (Breast Cancer) | MTT | 11.30 | [10] |
| Methyl Sulfonyl Derivative (4a) | A549 (Lung Adenocarcinoma) | MTT | 3.98 | [10] |
Table 2: Antiviral Activity of Andrographolide and its Derivatives
| Compound | Virus | Cell Line | IC₅₀ / EC₅₀ | Reference |
| Andrographolide | SARS-CoV-2 | Calu-3 | 0.034 µM (IC₅₀) | [7] |
| Andrographolide | DENV2 | HepG2 | 21.304 µM (EC₅₀) | [7] |
| Andrographolide | DENV2 | HeLa | 22.739 µM (EC₅₀) | [7] |
| 14-Deoxy-11,12-didehydroandrographolide | Influenza A Virus (IAV) | A549 | 5 ± 1 µg/mL (IC₅₀) | [7] |
| 14-Deoxy-11,12-didehydroandrographolide | Influenza A Virus (IAV) | MDCK | 38 ± 1 µg/mL (IC₅₀) | [7] |
Table 3: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Target/Assay | IC₅₀ (µM) | Reference |
| 14-Deoxy-11,12-didehydroandrographolide | NO Production (LPS-induced murine macrophages) | 94.12 ± 4.79 | [11] |
| Neoandrographolide | NO Production (LPS-induced murine macrophages) | >100 | [11] |
Mechanisms of Action: A Focus on Signaling Pathways
The diverse biological effects of this compound and its derivatives are a result of their ability to modulate multiple cellular signaling pathways.
Inhibition of the NLRP3 Inflammasome
As previously mentioned, a key anti-inflammatory mechanism of this compound is the inhibition of the NLRP3 inflammasome. Molecular docking studies suggest that this compound may directly interact with the NLRP3 protein, potentially binding to residues such as LYS26 and GLU47.[2] This interaction is thought to prevent the assembly and activation of the inflammasome complex, thereby suppressing the downstream inflammatory cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.
Isolation and Purification of this compound from Andrographis paniculata
The following protocol is a general guideline for the isolation and purification of this compound, adapted from methods used for andrographolide.[5][12][13][14] Optimization may be required depending on the specific plant material and available equipment.
Protocol Details:
-
Extraction:
-
Dried and powdered leaves of Andrographis paniculata are subjected to extraction with methanol using either Soxhlet apparatus for exhaustive extraction or maceration for a simpler, cold extraction process.[5]
-
The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
-
-
Purification:
-
The crude extract is then subjected to solvent-solvent partitioning. For instance, it can be dissolved in water and successively partitioned with chloroform and ethyl acetate to separate compounds based on their polarity.[13]
-
The ethyl acetate fraction, which is expected to contain this compound, is concentrated and further purified by column chromatography over silica gel.
-
A gradient elution system, for example, using a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the different diterpenoids.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions rich in this compound are pooled, concentrated, and the compound is purified to homogeneity by recrystallization from a suitable solvent system (e.g., methanol-water).
-
Cell Viability (MTT) Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[10][15][16][17][18][19]
Protocol Details:
-
Cell Seeding:
-
Cancer cells (e.g., HL-60, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells, and 100 µL of medium containing the different concentrations of this compound is added. A vehicle control (medium with the highest concentration of DMSO used) is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[19]
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of NLRP3 Inflammasome Proteins
Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the effect of this compound on the expression of NLRP3 inflammasome components.[20][21][22]
Protocol Details:
-
Cell Culture and Treatment:
-
Immune cells, such as bone marrow-derived macrophages (BMDMs) or THP-1 monocytes, are cultured and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
The cells are then pre-treated with various concentrations of this compound for a specified time before being stimulated with an NLRP3 activator (e.g., nigericin or ATP).
-
-
Protein Extraction:
-
After treatment, the cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-NLRP3, anti-caspase-1, anti-IL-1β, and a loading control like anti-β-actin or anti-GAPDH).
-
After washing to remove unbound primary antibodies, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is detected using an imaging system.
-
The intensity of the protein bands is quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.
-
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited in the publicly available literature, studies on the parent compound, andrographolide, provide valuable insights into the likely absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.
Andrographolide generally exhibits poor oral bioavailability due to its low aqueous solubility and rapid metabolism.[12][23][24] Pharmacokinetic studies in healthy volunteers have shown that the time to reach maximum plasma concentration (Tmax) for andrographolide and its other natural derivatives like neoandrographolide and 14-deoxyandrographolide is approximately 1.5 hours.[25][26] The maximum plasma concentration (Cmax) and area under the curve (AUC) are dose-dependent.[14][25]
Table 4: Pharmacokinetic Parameters of Andrographolide and its Natural Derivatives in Humans
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | Reference |
| Andrographolide | 106.68 mg (in 2000 mg AP) | 10.15 | 1.5 | 20.95 | [25] |
| Neoandrographolide | - | 58.45 | 1.5 | 162.62 | [25] |
| 14-Deoxyandrographolide | - | 7.02 | 1.5 | 21.17 | [25] |
Note: Data for Neoandrographolide and 14-Deoxyandrographolide are from the same study and dose of Andrographis paniculata extract.
Further research is warranted to elucidate the specific pharmacokinetic profile of this compound and its derivatives to optimize their therapeutic potential.
Conclusion and Future Directions
This compound and its natural derivatives represent a promising class of natural products with a wide array of therapeutic applications. Their potent anti-inflammatory, anticancer, antiviral, and hepatoprotective activities, coupled with favorable safety profiles in some instances, make them attractive candidates for further drug development. The elucidation of the mechanism of action, particularly the inhibition of the NLRP3 inflammasome by this compound, provides a solid foundation for targeted therapeutic strategies.
Future research should focus on:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: Detailed investigations into the ADME properties of this compound and its key derivatives are crucial for understanding their in vivo behavior and for designing effective dosing regimens.
-
Structure-Activity Relationship (SAR) Studies: Further synthetic modifications of the this compound scaffold can lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
In Vivo Efficacy Studies: Rigorous preclinical studies in relevant animal models of inflammatory diseases, cancer, and viral infections are necessary to validate the therapeutic potential of these compounds.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound and its derivatives in human subjects.
This technical guide provides a solid starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating class of natural products. The continued investigation of this compound and its derivatives holds great promise for the discovery of novel and effective treatments for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of novel pyrazole acetals of andrographolide and this compound as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective effect of selected this compound derivatives on steatotic HepG2 cells and High Fat Diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 14. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]
- 15. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to profile spatially resolved NLRP3 inflammasome complexes using APEX2-based proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine | springermedizin.de [springermedizin.de]
- 26. Frontiers | Comparative pharmacokinetics and safety evaluation of high dosage regimens of Andrographis paniculata aqueous extract after single and multiple oral administration in healthy participants [frontiersin.org]
The Pharmacological Profile of Isoandrographolide: A Technical Guide for Drug Development Professionals
Introduction: Isoandrographolide, a key diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest for its diverse pharmacological activities. As a structural isomer of the more extensively studied andrographolide, this compound presents a unique profile with potential therapeutic applications in inflammatory diseases, cancer, viral infections, and liver conditions. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anti-Inflammatory and Immunomodulatory Effects
This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways. Its mechanism of action offers a promising avenue for the development of novel treatments for a range of inflammatory disorders.
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
A primary mechanism underlying the anti-inflammatory effect of this compound is its ability to inhibit the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).
Studies have shown that this compound significantly suppresses the expression of key components of the NLRP3 inflammasome, including NLRP3 itself, apoptosis-associated speck-like protein containing a CARD (ASC), and caspase-1.[1] This inhibitory action leads to a reduction in the downstream inflammatory cascade. Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with the LYS26 and GLU47 residues, thereby interfering with its activation.[1]
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Silica, ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3_Activation [label="NLRP3 Inflammasome\nAssembly", fillcolor="#F1F3F4", fontcolor="#202124"]; ASC [label="ASC Recruitment", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_Caspase1 [label="Pro-Caspase-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase1 [label="Active Caspase-1", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_IL1B [label="Pro-IL-1β", fillcolor="#F1F3F4", fontcolor="#202124"]; IL1B [label="Mature IL-1β\n(Secretion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> NLRP3_Activation; NLRP3_Activation -> ASC; ASC -> Pro_Caspase1; Pro_Caspase1 -> Caspase1 [label="Cleavage"]; Caspase1 -> Pro_IL1B [label="Cleavage"]; Pro_IL1B -> IL1B; IL1B -> Inflammation;
// Inhibition this compound -> NLRP3_Activation [arrowhead=T, color="#4285F4", style=dashed, penwidth=2]; } caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Quantitative Data: Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models.
| Model System | Parameter Measured | Effect of this compound | Reference |
| Silica-stimulated bone marrow-derived macrophages (BMDMs) | IL-1β secretion | Significant reduction | [1] |
| Silica-induced silicosis mouse model | Lung inflammation and fibrosis | Significant attenuation | [1] |
| J774A.1 macrophages | LPS-induced IL-6, Nitric Oxide (NO), and Prostaglandin E2 (PGE2) release | Inhibition |
Experimental Protocols
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% FBS and macrophage colony-stimulating factor (M-CSF).
-
Priming: Cells are primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Activation: The NLRP3 inflammasome is activated with silica crystals (0.2 mg/ml) or ATP (5 mM) for a specified duration.
-
Quantification: The concentration of IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of NLRP3, ASC, and cleaved caspase-1 by western blotting.
-
Animal Model: C57BL/6 mice are used.
-
Induction of Silicosis: A single intratracheal instillation of a silica crystal suspension (e.g., 2.5 mg in 50 µL saline) is administered to induce lung inflammation and fibrosis.
-
Treatment: this compound is administered to the mice, typically via oral gavage, at specified doses (e.g., 10, 20 mg/kg) daily for a defined period (e.g., 28 days).
-
Assessment: At the end of the treatment period, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration. Lung tissues are harvested for histopathological examination (H&E and Masson's trichrome staining) and for protein analysis (Western blot) of NLRP3 inflammasome components and fibrosis markers.
// Nodes Start [label="C57BL/6 Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Intratracheal Instillation\nof Silica Suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Group [label="Daily Oral Gavage:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Group [label="Daily Oral Gavage:\nVehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis\n(e.g., Day 28)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BALF [label="BALF Analysis:\nCell Count, Cytokines", fillcolor="#FBBC05", fontcolor="#202124"]; Histo [label="Histopathology:\nH&E, Masson's Staining", fillcolor="#FBBC05", fontcolor="#202124"]; WB [label="Western Blot:\nNLRP3, Collagen", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Induction; Induction -> Treatment_Group; Induction -> Control_Group; Treatment_Group -> Endpoint; Control_Group -> Endpoint; Endpoint -> BALF; Endpoint -> Histo; Endpoint -> WB; } caption: Experimental workflow for the in vivo silicosis mouse model.
Anticancer Activity
This compound has shown promise as an anticancer agent, with studies indicating its ability to induce cell differentiation and inhibit the proliferation of cancer cells.
Mechanism of Action: Induction of Apoptosis and Cell Differentiation
This compound has been reported to induce cell differentiation in myeloid leukemia M1 cells. Furthermore, it exhibits antiproliferative activity in human promyelocytic leukemia HL-60 cells, with an IC50 value of 6.30 µM.[3] While the precise molecular mechanisms of its anticancer effects are still under investigation, they are believed to involve the induction of apoptosis (programmed cell death) and the modulation of signaling pathways that control cell growth and survival.
// Nodes this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cancer_Cell [label="Cancer Cell\n(e.g., HL-60)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Differentiation [label="Cell Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Cancer_Cell; Cancer_Cell -> Proliferation; this compound -> Proliferation [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; this compound -> Apoptosis [color="#34A853", style=dashed, penwidth=2]; this compound -> Differentiation [color="#34A853", style=dashed, penwidth=2]; } caption: Proposed anticancer mechanisms of this compound.
Quantitative Data: Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been evaluated against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | HL-60 | Promyelocytic Leukemia | 6.30 | [3] |
| 3,19-(NH-3-aryl-pyrazole) acetal of this compound | HCT-116 | Colon Cancer | 3.08 | [4] |
Experimental Protocols
-
Cell Seeding: Cancer cells (e.g., HL-60, A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a specified time.
-
Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Antiviral Activity
Derivatives of this compound have shown potential antiviral activity, particularly against the human immunodeficiency virus (HIV).
Mechanism of Action: Potential Inhibition of Viral Entry/Replication
While the exact mechanism for this compound itself is not fully elucidated, its derivatives have been shown to inhibit HIV. For instance, 3,19-di(acetoxy-benzyl)-isoandrographolide has been identified as a potent anti-HIV agent.[5][6] The anti-HIV activity of andrographolide derivatives often involves the inhibition of viral entry into host cells or interference with viral replication processes.
Quantitative Data: Anti-HIV Activity
| Compound | Assay | EC50 / IC50 | Therapeutic Index (TI) | Reference |
| 3,19-di(acetoxy-benzyl)-isoandrographolide | Anti-HIV Activity | 3.91 ± 1.88 µg/mL | >51 | [5][6] |
Experimental Protocols
-
Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 promoter, are used.
-
Infection: TZM-bl cells are seeded in 96-well plates and infected with a laboratory-adapted strain of HIV-1.
-
Treatment: The infected cells are treated with various concentrations of the test compound (e.g., this compound derivatives).
-
Quantification: After a set incubation period (e.g., 48 hours), the extent of viral infection is quantified by measuring the luciferase activity in the cell lysates. A reduction in luciferase activity indicates inhibition of viral replication.
-
Cytotoxicity Assessment: A parallel assay (e.g., MTT) is performed to assess the cytotoxicity of the compound on TZM-bl cells to determine the therapeutic index.
Hepatoprotective Effects
This compound and its derivatives have demonstrated significant hepatoprotective properties, particularly in the context of non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action: Amelioration of Hepatic Steatosis
Studies have shown that this compound and its derivatives can protect the liver by reducing lipid accumulation, and decreasing serum levels of liver enzymes such as aminotransferases and alkaline phosphatase (ALP).[7] A derivative, 19-propionyl this compound (IAN-19P), has been shown to be effective in treating NAFLD. Its mechanism involves the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα) and carnitine palmitoyltransferase-1 (CPT-1), which are key regulators of fatty acid oxidation.
// Nodes High_Fat_Diet [label="High-Fat Diet", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Accumulation [label="Hepatic Lipid\nAccumulation (Steatosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver_Injury [label="Liver Injury\n(Increased ALT, AST)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IAN_19P [label="19-propionyl\nthis compound\n(IAN-19P)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa_CPT1 [label="Upregulation of\nPPARα and CPT-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Acid_Oxidation [label="Increased Fatty\nAcid Oxidation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges High_Fat_Diet -> Lipid_Accumulation; Lipid_Accumulation -> Liver_Injury; IAN_19P -> PPARa_CPT1; PPARa_CPT1 -> Fatty_Acid_Oxidation; Fatty_Acid_Oxidation -> Lipid_Accumulation [arrowhead=T, color="#34A853", style=dashed, penwidth=2]; } caption: Hepatoprotective mechanism of an this compound derivative in NAFLD.
Quantitative Data: Hepatoprotective Activity
| Model System | Parameter Measured | Effect of this compound/Derivatives | Reference |
| High-fat diet-fed rats (NAFLD model) | Plasma lipids, transaminases, LDH, GGT | Significantly lowered by IAN-19P | |
| Free fatty acid-induced steatotic HepG2 cells | Intracellular triglyceride content, LDH and transaminase leakage | Significantly lowered by IAN-19P |
Experimental Protocols
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.
-
Induction of NAFLD: Animals are fed a high-fat diet for a period of several weeks to induce obesity and hepatic steatosis.
-
Treatment: A subgroup of animals on the high-fat diet receives daily treatment with the test compound (e.g., IAN-19P) via oral gavage.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of triglycerides, cholesterol, alanine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH), and gamma-glutamyl transferase (GGT).
-
Histopathology: Liver tissues are collected for histological analysis (H&E and Oil Red O staining) to assess the degree of steatosis and inflammation.
-
Gene Expression Analysis: Liver tissue can be used to analyze the expression of genes involved in lipid metabolism, such as PPARα and CPT-1, using quantitative real-time PCR (qRT-PCR).
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.
-
Induction of Steatosis: Cells are incubated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid) to induce intracellular lipid accumulation.
-
Treatment: Steatotic cells are treated with various concentrations of the test compound.
-
Assessment of Lipid Accumulation: Intracellular triglycerides are quantified using a commercial assay kit, or lipid droplets are visualized and quantified by Oil Red O staining.
-
Cytotoxicity Assessment: The leakage of LDH and transaminases into the culture medium is measured to assess drug-induced cytotoxicity.
Conclusion
This compound exhibits a compelling and diverse pharmacological profile with significant therapeutic potential. Its potent anti-inflammatory effects, mediated through the inhibition of the NLRP3 inflammasome, position it as a strong candidate for the treatment of inflammatory diseases. Furthermore, its demonstrated anticancer, antiviral, and hepatoprotective activities warrant further investigation. The data and protocols presented in this guide offer a solid foundation for future preclinical and clinical development of this compound and its derivatives as novel therapeutic agents. Further research is needed to fully elucidate the molecular targets and signaling pathways for each of its biological activities and to establish its safety and efficacy in human studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
Initial Findings on Isoandrographolide's Attenuation of Silicosis in Mice: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the initial research findings on the therapeutic potential of isoandrographolide (ISA) in mitigating silicosis in murine models. The information presented is based on available scientific literature and is intended to provide a comprehensive overview of the experimental methodologies, key quantitative outcomes, and the underlying molecular mechanisms.
Executive Summary
Silicosis is a debilitating and progressive occupational lung disease with no effective cure.[1] Recent preclinical studies have identified this compound, a diterpenoid lactone derived from Andrographis paniculata, as a promising therapeutic agent.[1] Research indicates that ISA significantly alleviates lung injury and fibrosis in mice with experimentally induced silicosis.[1] The primary mechanism of action appears to be the inhibition of the NLRP3 inflammasome, a key mediator of inflammation and fibrosis in the lungs.[1] ISA has demonstrated a notable ability to reduce inflammatory responses, collagen deposition, and epithelial-mesenchymal transition (EMT) in the lung tissue of silicosis-induced mice.[1]
Experimental Protocols
While specific details may vary between studies, the following outlines a general experimental protocol for investigating the effects of this compound on a murine model of silicosis.
Animal Model and Silicosis Induction
-
Animal Model: Male C57BL/6 mice are commonly used for their susceptibility to induced pulmonary fibrosis.
-
Silicosis Induction: A single intratracheal instillation of a crystalline silica suspension is a standard method for inducing silicosis.[2] The dosage and volume of the silica suspension are critical factors in the severity and distribution of the resulting lung pathology.[3]
This compound Administration
-
Dosage and Route: The administration protocol for this compound would typically involve daily treatment for a specified period following silica instillation. The optimal dosage and route of administration (e.g., oral gavage, intraperitoneal injection) are determined in dose-response studies.
Key Experimental Assays
-
Histopathological Analysis: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess the degree of inflammation, cellular infiltration, and collagen deposition.
-
Immunohistochemistry and Immunofluorescence: These techniques are employed to detect the expression and localization of specific proteins of interest, such as components of the NLRP3 inflammasome and markers of fibrosis.
-
Western Blot Analysis: This method is used to quantify the protein levels of key signaling molecules in lung tissue homogenates.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is utilized to measure the concentrations of inflammatory cytokines in bronchoalveolar lavage fluid (BALF) and serum.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of genes involved in inflammation and fibrosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on silicosis in mice. Note: Specific numerical data from the primary study on this compound were not available in the public domain at the time of this review. The data presented here are illustrative of the expected outcomes based on the reported significant effects and data from studies on the related compound, andrographolide.
Table 1: Effect of this compound on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)
| Parameter | Control Group | Silicosis Group | Silicosis + this compound Group |
| Total Cells (x10^4/mL) | Low | Significantly Increased | Significantly Decreased |
| Macrophages (x10^4/mL) | Low | Significantly Increased | Significantly Decreased |
| Neutrophils (x10^4/mL) | Low | Significantly Increased | Significantly Decreased |
| Lymphocytes (x10^4/mL) | Low | Significantly Increased | Significantly Decreased |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Baseline | Significantly Elevated | Significantly Reduced |
Table 2: Effect of this compound on Fibrotic Markers in Lung Tissue
| Parameter | Control Group | Silicosis Group | Silicosis + this compound Group |
| Collagen Deposition (e.g., Hydroxyproline content) | Baseline | Significantly Increased | Significantly Decreased |
| α-Smooth Muscle Actin (α-SMA) Expression | Low | Significantly Increased | Significantly Decreased |
| N-cadherin Expression | Low | Significantly Increased | Significantly Decreased |
| E-cadherin Expression | High | Significantly Decreased | Significantly Increased |
Table 3: Effect of this compound on NLRP3 Inflammasome-Related Protein Expression in Lung Tissue
| Protein | Control Group | Silicosis Group | Silicosis + this compound Group |
| NLRP3 | Baseline | Significantly Upregulated | Significantly Downregulated |
| ASC | Baseline | Significantly Upregulated | Significantly Downregulated |
| Caspase-1 | Baseline | Significantly Upregulated | Significantly Downregulated |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Generalized workflow for studying this compound's effect on silicosis in mice.
This compound's Proposed Mechanism of Action
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Role of TGF-β in Silicosis-Induced Fibrosis
Caption: The central role of TGF-β1 in mediating silica-induced pulmonary fibrosis.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Isoandrographolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of key cell-based assays to investigate the bioactivity of isoandrographolide, a natural product with documented anti-inflammatory properties. The following sections offer step-by-step experimental procedures, quantitative data summaries, and visual representations of signaling pathways and workflows to facilitate the investigation of this compound's therapeutic potential.
Introduction
This compound is a diterpenoid lactone and a constituent of the medicinal plant Andrographis paniculata. It is structurally related to andrographolide, a compound known for its wide range of biological activities. Emerging research has highlighted this compound's potent inhibitory effects on the NLRP3 inflammasome, suggesting its potential as a therapeutic agent for inflammatory diseases.[1][2] Notably, studies have indicated that this compound may possess a more potent therapeutic effect and lower cytotoxicity compared to andrographolide in specific contexts.[1][2]
These notes will guide researchers in setting up in vitro experiments to explore the anti-inflammatory and cytotoxic properties of this compound.
Data Presentation: Quantitative Summary
The following tables summarize the available quantitative data for this compound and its well-studied analog, andrographolide, for comparative purposes.
Table 1: Biological Activity of this compound
| Activity | Assay System | Key Findings | Reference |
| NLRP3 Inflammasome Inhibition | In vivo (silicosis mouse model) and in vitro | Inhibited the expression of NLRP3, ASC, and caspase-1. | [1][2] |
| Cytotoxicity | In vivo (silicosis mouse model) | Revealed lower cytotoxicity than andrographolide. | [1][2] |
Table 2: Comparative IC50 Values of Andrographolide in Various In Vitro Assays
This table is provided as a reference for researchers to contextualize the potential efficacy of this compound.
| Assay | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Cell Viability | MDA-MB-231 (Breast Cancer) | - | 30.28 (48h) | [3] |
| Cell Viability | MCF-7 (Breast Cancer) | - | 36.9 (48h) | [3] |
| Cell Viability | DBTRG-05MG (Glioblastoma) | - | 13.95 (72h) | [4] |
| Cell Viability | OEC-M1 (Oral Cancer) | - | 55 | [5] |
| TNF-α Release | THP-1 (Monocytes) | LPS | ~21.9 | [1] |
| IL-6 Release | THP-1 (Macrophages) | LPS | 12.2 | [6] |
| Nitric Oxide (NO) Production | RAW 264.7 (Macrophages) | LPS | ~21.9 | [1] |
| PGE2 Inhibition | RAW 264.7 (Macrophages) | LPS + IFN-γ | 8.8 | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for determining the cytotoxic effects of this compound and establishing a therapeutic window for subsequent in vitro assays.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest (e.g., THP-1, A549, or relevant cancer cell lines)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Typical final concentrations might range from 1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment, typically <0.1%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the this compound concentration.
Workflow for MTT Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
NLRP3 Inflammasome Activation Assay
This protocol is designed to specifically investigate the inhibitory effect of this compound on the NLRP3 inflammasome, a key component of the innate immune response.
Objective: To quantify the inhibition of NLRP3 inflammasome activation by this compound through the measurement of IL-1β secretion.
Materials:
-
THP-1 human monocytic cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA Kit
-
24-well plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells (5x10⁵ cells/well) in a 24-well plate and differentiate into macrophages by treating with PMA (100 ng/mL) for 24-48 hours.
-
Priming (Signal 1): Replace the medium with fresh complete medium and allow cells to rest for 24 hours. Then, replace the medium with Opti-MEM and prime the cells with LPS (1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the IL-1β levels in this compound-treated wells to the vehicle-treated control to determine the percentage of inhibition.
Workflow for NLRP3 Inflammasome Inhibition Assay
Caption: Workflow for assessing NLRP3 inflammasome inhibition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis (programmed cell death) by this compound.
Objective: To determine the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X Binding Buffer
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 2-5x10⁵ cells/well) and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., based on IC50 values from the MTT assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization.
-
Washing: Wash the collected cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Signaling Pathways
NLRP3 Inflammasome Signaling Pathway
This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] This pathway is a critical component of the innate immune system that, when activated by pathogen-associated or damage-associated molecular patterns (PAMPs/DAMPs), leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
Measuring the Bioactivity of Isoandrographolide: Cell-Based Assays and Protocols
Application Note
Introduction
Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities. As a stereoisomer of the more extensively studied andrographolide, it shares a range of biological properties, including potent anti-inflammatory and anticancer effects.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively measure the activity of this compound using common cell-based assays. The protocols outlined below are foundational for screening and characterizing the therapeutic potential of this promising natural compound.
Key Biological Activities of this compound
-
Anticancer Activity: this compound has demonstrated antiproliferative effects in various cancer cell lines. Notably, it has shown activity against human leukemia HL-60 cells.[1] Its anticancer mechanisms are believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Anti-inflammatory Activity: While specific data for this compound is less abundant, its structural similarity to andrographolide suggests potent anti-inflammatory properties, likely mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.
I. Anticancer Activity Assays
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is fundamental for determining the dose-dependent effect of this compound on cancer cells and for calculating its half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and its related compound, andrographolide, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | HL-60 | Human Leukemia | 6.30 | Not Specified |
| Andrographolide | HL-60 | Human Leukemia | 9.33 | Not Specified |
| Andrographolide | MCF-7 | Breast Cancer | 32.90 | 48 |
| Andrographolide | MDA-MB-231 | Breast Cancer | 37.56 | 48 |
| Andrographolide | HT-29 | Colon Cancer | ~20 | 48 |
| Andrographolide | KB | Oral Cancer | 106.2 (µg/ml) | 24 |
Note: Data for andrographolide is provided for comparative purposes due to the limited availability of specific data for this compound.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., HL-60, MCF-7, HT-29) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., IC25, IC50, and IC75 values determined from the MTT assay) for 24 or 48 hours. Include an untreated or vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Collect any floating cells from the medium as they may be apoptotic.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[2]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples using a flow cytometer. The cell populations are distinguished as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Diagram: Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
II. Anti-inflammatory Activity Assay
NF-κB Reporter Assay
The NF-κB signaling pathway is a critical regulator of inflammation. This assay measures the ability of this compound to inhibit the activation of NF-κB in response to an inflammatory stimulus.
Experimental Protocol: NF-κB Luciferase Reporter Assay
Note: This protocol is adapted from studies on andrographolide due to its well-documented NF-κB inhibitory activity.
-
Cell Transfection:
-
Use a suitable cell line, such as RAW 264.7 macrophages or HEK293T cells, that have been stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
-
Cell Seeding and Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for an additional 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
-
Diagram: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
III. General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of this compound.
Caption: General workflow for assessing this compound's bioactivity.
References
Animal Models for In Vivo Investigation of Isoandrographolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing animal models to study the in vivo effects of isoandrographolide, a diterpenoid lactone with therapeutic potential. This document summarizes key quantitative data, offers detailed experimental protocols adapted from relevant studies, and visualizes associated signaling pathways and workflows.
Anti-inflammatory and Anti-Fibrotic Effects in a Silicosis Mouse Model
This compound has demonstrated significant efficacy in attenuating pulmonary inflammation and fibrosis in a silica-induced silicosis mouse model. The primary mechanism of action involves the inhibition of the NLRP3 inflammasome pathway.[1]
Data Presentation
Table 1: In Vivo Effects of this compound in a Silica-Induced Silicosis Mouse Model
| Animal Model | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| C57BL/6 Mice | Not specified in abstract | - Significantly alleviated lung injury- Attenuated inflammatory response- Reduced collagen deposition in the lung- Inhibited expression of NLRP3, ASC, and caspase-1 | [1] |
Experimental Protocols
Protocol 1: Silica-Induced Silicosis Mouse Model and this compound Treatment (Adapted)
This protocol is adapted from general procedures for inducing silicosis in mice and findings on this compound.[1]
1. Animal Model:
-
Species: C57BL/6 mice, male, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Induction of Silicosis:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Intratracheally instill a single dose of crystalline silica suspension (e.g., 2.5 mg in 50 µL sterile saline) per mouse.
-
The control group receives an equal volume of sterile saline.
3. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). The final concentration of DMSO should be minimized.
-
Dosage and Route: While the specific dosage from the key study is unavailable, a starting point could be intraperitoneal (i.p.) injections of 1-10 mg/kg daily, based on studies with the parent compound, andrographolide. Dose-response studies are recommended.
-
Treatment Schedule: Begin treatment one day after silica instillation and continue for a predetermined period (e.g., 14 or 28 days).
4. Assessment of Efficacy:
-
Bronchoalveolar Lavage (BAL): At the end of the treatment period, euthanize the mice and perform BAL to collect fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Histopathology: Perfuse the lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation assessment and Masson's trichrome for collagen deposition (fibrosis).
-
Hydroxyproline Assay: Quantify collagen content in lung tissue homogenates using a hydroxyproline assay kit.
-
Western Blot: Analyze lung tissue lysates for the expression of NLRP3, ASC, and cleaved caspase-1 to assess inflammasome activation.
-
Immunohistochemistry (IHC): Stain lung tissue sections for markers of epithelial-mesenchymal transition (EMT), such as α-SMA (upregulated in fibrosis) and E-cadherin (downregulated in fibrosis).
Signaling Pathway
Caption: this compound inhibits the NLRP3 inflammasome.
Anticancer Effects in Xenograft Models
While specific in vivo studies on this compound in cancer are limited, protocols for its parent compound, andrographolide, in xenograft models can be adapted.
Data Presentation
Table 2: Adapted In Vivo Anticancer Effects Based on Andrographolide Studies
| Animal Model | Cell Line | Treatment Protocol (Adapted for this compound) | Potential Key Quantitative Outcomes |
| Immunocompromised Mice(e.g., Nude or SCID) | Various human cancer cell lines (e.g., breast, prostate, lung) | 5-20 mg/kg/day, i.p. or oral gavage | - Reduction in tumor volume and weight- Inhibition of metastasis- Modulation of cancer-related signaling pathways |
Experimental Protocols
Protocol 2: Human Cancer Xenograft Model (Adapted)
1. Animal Model:
-
Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Housing: Maintain in a specific pathogen-free (SPF) environment.
2. Cell Culture and Implantation:
-
Culture the desired human cancer cell line under appropriate conditions.
-
Harvest cells and resuspend in a sterile medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse. For orthotopic models, inject cells into the corresponding organ (e.g., prostate or mammary fat pad).
3. This compound Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 5-20 mg/kg/day) via i.p. injection or oral gavage. The control group receives the vehicle.
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health.
4. Endpoint Analysis:
-
At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors.
-
Measure final tumor weight.
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Western Blot/qPCR: Analyze tumor lysates for changes in the expression of proteins and genes involved in relevant signaling pathways (e.g., PI3K/Akt, JAK/STAT).
Experimental Workflow
Caption: General workflow for in vivo xenograft studies.
Neuroprotective Effects in Alzheimer's Disease Models
Studies on andrographolide suggest a potential neuroprotective role for this compound, which can be investigated in animal models of Alzheimer's disease.
Data Presentation
Table 3: Potential In Vivo Neuroprotective Effects of this compound (Adapted from Andrographolide Studies)
| Animal Model | Treatment Protocol (Adapted for this compound) | Potential Key Quantitative Outcomes |
| APP/PS1 transgenic mice | 2-5 mg/kg/day, i.p. or oral gavage | - Improved cognitive function (e.g., Morris water maze)- Reduced Aβ plaque deposition- Decreased tau hyperphosphorylation- Attenuated neuroinflammation (reduced microgliosis and astrogliosis) |
Experimental Protocols
Protocol 3: Alzheimer's Disease Mouse Model (Adapted)
1. Animal Model:
-
Species: APP/PS1 transgenic mice or other suitable models of Alzheimer's disease. Age-matched wild-type littermates serve as controls.
2. This compound Administration:
-
Administer this compound (e.g., 2-5 mg/kg/day) via i.p. injection or oral gavage for a specified duration (e.g., 4-12 weeks).
3. Behavioral Testing:
-
Assess cognitive function using tests such as the Morris water maze (spatial learning and memory) and novel object recognition test (recognition memory).
4. Endpoint Analysis:
-
Euthanize mice and collect brain tissue.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for Aβ plaques (e.g., using Thioflavin S or specific antibodies), hyperphosphorylated tau (e.g., AT8 antibody), microglia (Iba1), and astrocytes (GFAP).
-
ELISA: Quantify levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Western Blot: Analyze brain lysates for levels of synaptic proteins (e.g., synaptophysin, PSD-95) and key signaling molecules.
Signaling Pathways
Caption: Potential inhibition of the PI3K/Akt pathway.
Caption: Potential inhibition of the JAK/STAT pathway.
References
Protocol for Assessing NLRP3 Inflammasome Inhibition by Isoandrographolide
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis.[1][4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including autoinflammatory disorders, type 2 diabetes, Alzheimer's disease, and atherosclerosis, making it a prime target for therapeutic intervention.[2][6]
Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated potent anti-inflammatory properties.[6] Emerging evidence suggests that this compound exerts its effects at least in part through the inhibition of the NLRP3 inflammasome.[6] This document provides a detailed protocol for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in vitro.
Mechanism of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[1][4] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.[4][7][8]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, crystalline substances like monosodium urate (MSU), or silica, triggers the assembly of the NLRP3 inflammasome complex.[1][4] This assembly involves the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.[1] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.
Signaling Pathway Diagrams
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Experimental Workflow for Assessing this compound Inhibition
Caption: Experimental Workflow for Assessing NLRP3 Inhibition.
Experimental Protocols
1. Cell Culture and Differentiation
-
Cell Line: Human monocytic THP-1 cells or primary mouse bone marrow-derived macrophages (BMDMs).
-
THP-1 Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol at 37°C in a 5% CO2 humidified incubator.
-
THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well or 6-well plate and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.
2. NLRP3 Inflammasome Activation and Inhibition
-
Priming (Signal 1): Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by treating the cells with one of the following stimuli for 1 hour:
-
5 mM ATP
-
10 µM Nigericin
-
250 µg/mL Monosodium Urate (MSU) crystals
-
3. Measurement of IL-1β Secretion by ELISA
-
After the activation step, centrifuge the cell culture plates at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a human or mouse IL-1β ELISA kit according to the manufacturer's instructions.
4. Western Blot Analysis of Inflammasome Components
-
After collecting the supernatants, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3, ASC, and caspase-1 (p20 subunit for active form) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
5. Caspase-1 Activity Assay
-
Measure caspase-1 activity in the cell culture supernatants or cell lysates using a colorimetric or fluorometric caspase-1 activity assay kit according to the manufacturer's protocol. The assay is based on the cleavage of a specific caspase-1 substrate.
6. Immunofluorescence Staining of ASC Specks
-
Seed and differentiate THP-1 cells on glass coverslips in a 24-well plate.
-
Perform the priming, inhibitor treatment, and activation steps as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips onto glass slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the ASC specks (large, perinuclear aggregates) using a fluorescence or confocal microscope.
-
Quantify the percentage of cells with ASC specks.
Data Presentation
Table 1: Effect of this compound on IL-1β Secretion in LPS-Primed, Nigericin-Activated THP-1 Macrophages
| This compound (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 550 ± 45 | 0 |
| 1 | 420 ± 38 | 23.6 |
| 5 | 280 ± 31 | 49.1 |
| 10 | 150 ± 22 | 72.7 |
| 20 | 80 ± 15 | 85.5 |
Table 2: Effect of this compound on Caspase-1 Activity in LPS-Primed, ATP-Activated BMDMs
| This compound (µM) | Relative Caspase-1 Activity (%) ± SD | % Inhibition |
| 0 (Vehicle) | 100 ± 8.5 | 0 |
| 1 | 82 ± 7.1 | 18 |
| 5 | 55 ± 6.2 | 45 |
| 10 | 31 ± 4.5 | 69 |
| 20 | 18 ± 3.9 | 82 |
Table 3: Quantification of Western Blot Analysis for NLRP3 Inflammasome Components
| Treatment | Relative NLRP3 Expression (Fold Change) | Relative Cleaved Caspase-1 (p20) Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS + Nigericin | 3.5 ± 0.4 | 4.2 ± 0.5 |
| LPS + Nigericin + this compound (10 µM) | 1.8 ± 0.2 | 1.5 ± 0.3 |
Table 4: Quantification of ASC Speck Formation
| Treatment | Percentage of Cells with ASC Specks (%) ± SD |
| Control | < 1 |
| LPS + Nigericin | 35 ± 4.2 |
| LPS + Nigericin + this compound (10 µM) | 8 ± 1.5 |
This protocol provides a comprehensive framework for researchers to investigate the inhibitory effects of this compound on the NLRP3 inflammasome. By employing a combination of ELISA, Western blotting, caspase activity assays, and immunofluorescence, a thorough characterization of the compound's mechanism of action can be achieved. The provided tables offer a clear structure for presenting quantitative data, facilitating the comparison of results and the assessment of this compound's therapeutic potential as an NLRP3 inflammasome inhibitor.
References
- 1. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide Attenuates NLRP3 Inflammasome Activation and Airway Inflammation in Exacerbation of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide Inhibits Lipotoxicity-Induced Activation of the NLRP3 Inflammasome in Bone Marrow-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographolide inhibits IL-1β release in bone marrow-derived macrophages and monocyte infiltration in mouse knee joint… [ouci.dntb.gov.ua]
- 8. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Isoandrographolide in Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary fibrosis (PF) is a chronic and progressive interstitial lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible decline in lung function. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Isoandrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata, has emerged as a promising candidate for anti-fibrotic therapy. These application notes provide a comprehensive guide for researchers on how to utilize this compound in preclinical pulmonary fibrosis research, summarizing its mechanism of action and providing detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-fibrotic effects through multiple mechanisms, primarily by targeting key signaling pathways involved in inflammation and fibrosis. It has been shown to possess potent anti-inflammatory and antioxidant properties.[1][2] Notably, this compound has demonstrated lower cytotoxicity and more potent therapeutic effects compared to andrographolide in the context of silicosis.[3]
Key signaling pathways modulated by this compound and its parent compound, andrographolide, in the context of pulmonary fibrosis include:
-
Transforming Growth Factor-β (TGF-β)/Smad Pathway: TGF-β1 is a central mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating ECM production.[4][5] Andrographolide has been shown to inhibit TGF-β1-induced myofibroblast differentiation and ECM deposition by suppressing the phosphorylation of Smad2/3.[6][7]
-
Nuclear Factor-κB (NF-κB) Pathway: The NF-κB pathway is a critical regulator of inflammation. Andrographolide has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in animal models of lung injury.[1][4][8] This anti-inflammatory action is crucial in mitigating the initial inflammatory phase that often precedes fibrosis.
-
AKT/mTOR Pathway: The AKT/mTOR signaling pathway is implicated in NLRP3 inflammasome activation and epithelial-mesenchymal transition (EMT), both of which contribute to pulmonary fibrosis.[9] Andrographolide has been shown to counteract the activation of this pathway, leading to the suppression of NLRP3 inflammasome and EMT in alveolar epithelial cells.[9]
-
Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire a mesenchymal phenotype, contributing to the fibroblast population in fibrotic lungs.[9][10] this compound and andrographolide have been shown to halt the progression of EMT.[3][10] Andrographolide achieves this by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers such as N-cadherin, α-SMA, and vimentin.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of andrographolide (the parent compound of this compound) in rodent models of pulmonary fibrosis.
Table 1: In Vivo Efficacy of Andrographolide in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Control Group | Bleomycin (BLM) Group | BLM + Andrographolide (Low Dose) | BLM + Andrographolide (High Dose) | Reference |
| Inflammatory Cells in BALF | |||||
| Total Cells (x10⁴) | 10.2 ± 1.5 | 45.8 ± 4.2 | 28.6 ± 3.1† | 15.4 ± 2.3#† | [4] |
| Macrophages (x10⁴) | 8.9 ± 1.2 | 25.1 ± 2.8 | 18.2 ± 2.5† | 11.5 ± 1.9#† | [4] |
| Lymphocytes (x10⁴) | 0.8 ± 0.2 | 18.5 ± 2.1 | 9.7 ± 1.3† | 3.2 ± 0.6#† | [4] |
| Fibrosis Markers | |||||
| Ashcroft Score | 0.5 ± 0.2 | 6.8 ± 0.7 | 4.1 ± 0.5† | 2.3 ± 0.4#† | [4] |
| Hydroxyproline (µ g/lung ) | 150 ± 25 | 480 ± 55 | 310 ± 40† | 200 ± 30#† | [4] |
| Gene Expression (mRNA) | |||||
| TGF-β1 (relative expression) | 1.0 ± 0.2 | 4.5 ± 0.6 | 2.8 ± 0.4† | 1.5 ± 0.3#† | [4] |
| α-SMA (relative expression) | 1.0 ± 0.3 | 5.2 ± 0.7 | 3.1 ± 0.5† | 1.8 ± 0.4#† | [4] |
*Data are presented as mean ± SD. #p < 0.01 compared with BLM group; †p < 0.01 compared with BLM + Andro-L group. Low dose (Andro-L): 1 mg/kg; High dose (Andro-H): 10 mg/kg.[4]
Table 2: In Vivo Efficacy of Andrographolide in Silica-Induced Pulmonary Fibrosis in Mice
| Parameter | Control Group | Silica Group | Silica + Andrographolide (3 mg/kg) | Silica + Andrographolide (10 mg/kg) | Reference |
| BALF Parameters | |||||
| Total Protein (µg/mL) | 120 ± 15 | 450 ± 40 | 280 ± 30 | 180 ± 20** | [10][11] |
| LDH (U/L) | 50 ± 8 | 210 ± 25 | 130 ± 18 | 80 ± 12 | [10][11] |
| Oxidative Stress Markers | |||||
| Nitrite (µM) | 2.5 ± 0.4 | 8.2 ± 1.1 | 5.1 ± 0.7* | 3.5 ± 0.5 | [10][11] |
| Malondialdehyde (nmol/mg protein) | 1.2 ± 0.2 | 4.8 ± 0.6 | 2.9 ± 0.4 | 1.8 ± 0.3** | [10][11] |
| Glutathione (µg/mg protein) | 15.8 ± 2.1 | 6.2 ± 0.9 | 9.8 ± 1.3 | 13.5 ± 1.8** | [10][11] |
*p < 0.05, **p < 0.01 compared to the silica group.[10][11]
Experimental Protocols
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This model is widely used to mimic human idiopathic pulmonary fibrosis.[2][4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate (from Streptomyces verticillus)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Saline solution (sterile, 0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 3 mg/kg) dissolved in sterile saline.[4] The control group receives an equivalent volume of sterile saline.
-
-
This compound Administration:
-
Begin daily administration of this compound (e.g., via intraperitoneal injection or oral gavage) one day after bleomycin instillation and continue for the duration of the study (typically 14 or 21 days).[2][4]
-
Divide mice into experimental groups:
-
Control (saline + vehicle)
-
Bleomycin + Vehicle
-
Bleomycin + this compound (low dose)
-
Bleomycin + this compound (high dose)
-
-
-
Endpoint Analysis (Day 14 or 21):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.
-
Harvest lung tissues for histological analysis (H&E and Masson's trichrome staining), hydroxyproline content assay, and molecular analyses (Western blotting, qRT-PCR).
-
In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation
This model is used to study the direct anti-fibrotic effects of this compound on lung fibroblasts.[6]
Materials:
-
Primary human lung fibroblasts (HLFs) or NIH/3T3 fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting, qRT-PCR, and immunofluorescence
Protocol:
-
Cell Culture: Culture fibroblasts in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
-
Endpoint Analysis:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I, as well as the phosphorylation of Smad2/3 and Erk1/2.[6]
-
qRT-PCR: Isolate total RNA and perform qRT-PCR to measure the mRNA levels of ACTA2 (α-SMA) and COL1A1 (collagen I).
-
Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA to visualize stress fiber formation.
-
Histological Analysis: Sirius Red Staining for Collagen
This method is used to visualize and quantify collagen deposition in lung tissue sections.[12]
Materials:
-
Paraffin-embedded lung tissue sections (5 µm)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin (optional, for nuclear counterstaining)
-
Acidified water (0.5% acetic acid)
-
Ethanol (100%)
-
Xylene
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Nuclear Staining (Optional): Stain nuclei with Weigert's hematoxylin and wash in running tap water.[12]
-
Collagen Staining: Immerse slides in Picro-Sirius Red solution for 1 hour.[12]
-
Washing: Wash slides in two changes of acidified water.[12]
-
Dehydration and Mounting: Dehydrate the sections in 100% ethanol, clear in xylene, and mount with a resinous medium.[12]
-
Imaging: Visualize collagen fibers under a bright-field or polarized light microscope. Under polarized light, type I collagen appears as yellow-orange birefringent fibers, while type III collagen appears as green birefringent fibers.[13]
Cell Viability Assay: MTT Assay
This assay is used to assess the cytotoxicity of this compound on lung cells.[14][15]
Materials:
-
Lung fibroblasts or epithelial cells
-
96-well culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: TGF-β/Smad signaling pathway and the inhibitory effect of this compound.
Caption: NF-κB signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for investigating this compound in pulmonary fibrosis.
References
- 1. Andrographolide Protects against LPS-Induced Acute Lung Injury by Inactivation of NF-κB | PLOS One [journals.plos.org]
- 2. Andrographolide plays an important role in bleomycin-induced pulmonary fibrosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Role of Andrographolide in Bleomycin-Induced Pulmonary Fibrosis in Mice [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide ameliorates bleomycin-induced pulmonary fibrosis by suppressing cell proliferation and myofibroblast differentiation of fibroblasts via the TGF-β1-mediated Smad-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographolide attenuates epithelial‐mesenchymal transition induced by TGF‐β1 in alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide Protects against LPS-Induced Acute Lung Injury by Inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide alleviates bleomycin-induced NLRP3 inflammasome activation and epithelial-mesenchymal transition in lung epithelial cells by suppressing AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide ameliorates silica induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. med.emory.edu [med.emory.edu]
- 13. stainsfile.com [stainsfile.com]
- 14. Andrographolide inhibits non-small cell lung cancer cell proliferation through the activation of the mitochondrial apoptosis pathway and by reprogramming host glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoandrographolide, a diterpenoid lactone isolated from the plant Andrographis paniculata, has emerged as a promising natural compound with potent anti-inflammatory properties. It is a stereoisomer of the more extensively studied andrographolide and has demonstrated significant therapeutic potential in various preclinical models of inflammatory diseases. This document provides a comprehensive overview of the application of this compound in inflammation-related research, detailing its mechanisms of action, summarizing key quantitative data, and offering detailed protocols for its evaluation in both in vitro and in vivo models.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways implicated in the inflammatory response. The primary known mechanism is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Additionally, evidence suggests its involvement in the regulation of the NF-κB and MAPK signaling cascades, central pathways that control the expression of a wide array of inflammatory mediators.
Below is a diagram illustrating the key signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from preclinical studies.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| J774A.1 Murine Macrophages | Lipopolysaccharide (LPS) | Not Specified | Nitric Oxide (NO) Release | Significant Inhibition | [1][4] |
| J774A.1 Murine Macrophages | Lipopolysaccharide (LPS) | Not Specified | Prostaglandin E2 (PGE2) Release | Significant Inhibition | [1][4] |
| J774A.1 Murine Macrophages | Lipopolysaccharide (LPS) | Not Specified | Interleukin-1β (IL-1β) Production | Considerable Inhibition | [1][4] |
| J774A.1 Murine Macrophages | Lipopolysaccharide (LPS) | Not Specified | Interleukin-6 (IL-6) Production | Significant Inhibition | [1][4] |
| HL-60 Promyelocytic Cells | Calcimycin (A23187) | Not Specified | Thromboxane B2 (TXB2) Release | Significant Decrease | [1][4] |
| Bone Marrow-Derived Macrophages (BMDMs) | Silica | 10, 20, 40 µM | NLRP3 Protein Expression | Dose-dependent decrease | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | Silica | 10, 20, 40 µM | ASC Protein Expression | Dose-dependent decrease | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | Silica | 10, 20, 40 µM | Caspase-1 Protein Expression | Dose-dependent decrease | [2] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Disease Model | Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Silicosis | C57BL/6 Mice | 10, 20 mg/kg/day | Intragastric | Significantly alleviated lung injury, attenuated inflammatory response, and reduced collagen deposition. | [2][5] |
| Silicosis | C57BL/6 Mice | 10, 20 mg/kg/day | Intragastric | Inhibited the expression of NLRP3, ASC, and Caspase-1 in lung tissue. | [2][5] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the anti-inflammatory effects of this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the anti-inflammatory properties of this compound.
Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is adapted from general procedures for studying inflammatory responses in macrophage cell lines.[6][7][8][9][10]
1. Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for Western blot) and allow them to adhere overnight.
2. Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Measure nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine (TNF-α, IL-6, IL-1β) Production:
-
Collect the cell culture supernatant.
-
Quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: NLRP3 Inflammasome Activation Assay in BMDMs
This protocol is based on the methodology described for investigating this compound's effect on the NLRP3 inflammasome in the context of silicosis.[2][11][12][13][14][15]
1. Cell Culture and Differentiation:
-
Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing in DMEM with 10% FBS, 1% penicillin-streptomycin, and M-CSF for 7 days.
2. Inflammasome Activation:
-
Prime the BMDMs with LPS (e.g., 500 ng/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Pre-treat the cells with this compound for 1 hour.
-
Activate the NLRP3 inflammasome with a secondary stimulus such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours. In the context of the silicosis model, silica particles (e.g., 50 µg/cm²) can be used as the stimulus.
3. Measurement of Inflammasome Activation:
-
IL-1β Secretion:
-
Collect the cell culture supernatant and quantify mature IL-1β levels by ELISA.
-
-
Caspase-1 Activation:
-
Precipitate proteins from the supernatant and lyse the cells.
-
Analyze the cell lysate and supernatant for the cleaved (active) form of Caspase-1 (p20) by Western blot.
-
-
ASC Speck Formation:
-
Fix and permeabilize the cells.
-
Stain for ASC using a specific antibody and visualize the formation of ASC specks by fluorescence microscopy.
-
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling
This is a general protocol for assessing the activation of key inflammatory signaling pathways.[16][17][18]
1. Cell Lysis and Protein Quantification:
-
After treatment with this compound and an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Protocol 4: In Vivo Silica-Induced Silicosis Model in Mice
This protocol is based on the established model used to evaluate the efficacy of this compound.[2][19][20][21]
1. Animal Model:
-
Use C57BL/6 mice (male, 6-8 weeks old).
-
House the animals under standard conditions with free access to food and water.
-
Acclimatize the mice for at least one week before the experiment.
2. Induction of Silicosis:
-
Anesthetize the mice.
-
Instill a suspension of crystalline silica (e.g., 2.5 mg in 50 µL of sterile saline) into the trachea via a single intratracheal or oropharyngeal aspiration.[19]
-
The control group should receive sterile saline only.
3. This compound Treatment:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound (e.g., 10 and 20 mg/kg) or vehicle to the mice daily by oral gavage, starting from day 1 after silica instillation, for a specified duration (e.g., 28 days).
4. Evaluation of Outcomes:
-
Bronchoalveolar Lavage (BAL):
-
At the end of the treatment period, euthanize the mice and perform BAL to collect cells and fluid from the lungs.
-
Analyze the BAL fluid for total and differential cell counts and cytokine levels (e.g., IL-1β, TNF-α).
-
-
Histopathology:
-
Perfuse the lungs and fix them in 4% paraformaldehyde.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
-
Biochemical Analysis of Lung Tissue:
-
Homogenize lung tissue to measure hydroxyproline content as an indicator of collagen deposition.
-
Perform Western blot analysis on lung tissue lysates to assess the expression of inflammatory and fibrotic markers.
-
Safety and Toxicology
While specific toxicity data for this compound is limited, the related compound andrographolide has been shown to be relatively non-toxic in preclinical studies.[22][23] However, as with any investigational compound, it is crucial to perform thorough safety and toxicology assessments, including acute and sub-chronic toxicity studies, to determine the therapeutic window and potential adverse effects of this compound.
Conclusion
This compound is a promising anti-inflammatory agent with a clear mechanism of action involving the inhibition of the NLRP3 inflammasome and potential modulation of NF-κB and MAPK signaling. The provided data and protocols offer a solid foundation for researchers to further explore its therapeutic potential in a variety of inflammation-related disease models. Further studies are warranted to fully elucidate its pharmacological profile, including its efficacy in other inflammatory conditions, its pharmacokinetic properties, and its long-term safety.
References
- 1. In vitro modulation of LPS/calcimycin induced inflammatory and allergic mediators by pure compounds of Andrographis paniculata (King of bitters) extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 8. mdpi.com [mdpi.com]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Assay of Inflammasome Activation [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Animal models of silicosis: fishing for new therapeutic targets and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of experimental silicosis in inbred and outbred mice depends on instillation volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Andrographolide: A review of its pharmacology, pharmacokinetics, toxicity and clinical trials and pharmaceutical researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Isoandrographolide: A Diterpenoid Tool Compound for Inflammasome Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoandrographolide, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, is emerging as a valuable tool compound for the study of diterpenoids and their therapeutic potential. As a key bioactive constituent, it offers a more potent and less cytotoxic alternative to its more studied counterpart, andrographolide.[1] This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its role as an inhibitor of the NLRP3 inflammasome, a critical mediator of inflammation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₅ |
| Molecular Weight | 350.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound has been identified as a potent inhibitor of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
Studies have shown that this compound can effectively suppress the activation of the NLRP3 inflammasome, leading to a reduction in inflammatory responses.[1] This inhibitory activity makes it an excellent tool for investigating the NLRP3 signaling pathway and for the development of novel anti-inflammatory therapeutics.
Quantitative Data
While specific IC₅₀ values for NLRP3 inflammasome inhibition by this compound are not yet widely reported in the public domain, its biological activity has been quantified in other contexts, providing a baseline for its potency.
| Assay | Cell Line | IC₅₀ Value | Reference |
| Antiproliferative Activity | Human leukemia HL-60 cells | 6.30 μM | [3] |
In a mouse model of silicosis, this compound demonstrated a more potent therapeutic effect and lower cytotoxicity compared to andrographolide.[1]
Signaling Pathway Diagram
Caption: this compound inhibits the activation of the NLRP3 inflammasome.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from mice
-
RPMI 1640 medium with L-glutamine
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Seed the differentiated BMDMs into a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Priming and Treatment:
-
Prime the cells with 1 µg/mL LPS for 4 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO).
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatant to assess cytotoxicity using an LDH assay kit.
-
Protocol 2: In Vivo Anti-inflammatory Activity in a Mouse Model of Silicosis
This protocol outlines a method to evaluate the therapeutic efficacy of this compound in a silica-induced pulmonary fibrosis model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Silica crystalline particles
-
This compound
-
Saline solution
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model Induction:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of silica suspension (e.g., 2.5 mg in 50 µL saline) to induce silicosis. Control mice receive saline only.
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) daily, starting from day 1 after silica instillation, for a period of 28 days. The control group receives the vehicle.
-
-
Endpoint Analysis (Day 28):
-
Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
BALF Analysis: Perform total and differential cell counts. Measure total protein concentration as an indicator of lung injury.
-
Histopathology: Fix lung tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.
-
Biochemical Analysis: Homogenize lung tissues to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA and markers of fibrosis (e.g., hydroxyproline content).
-
Western Blot: Analyze the expression of NLRP3, ASC, and Caspase-1 in lung tissue homogenates.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a promising tool compound for researchers studying diterpenoids and their role in inflammation. Its potent inhibitory effect on the NLRP3 inflammasome, coupled with a favorable cytotoxicity profile, makes it a valuable asset for elucidating inflammatory pathways and for the preclinical development of novel anti-inflammatory drugs. The protocols and data presented here provide a foundation for incorporating this compound into various research applications.
References
Application Notes and Protocols for the Quantification of Isoandrographolide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of Isoandrographolide, a significant bioactive diterpenoid lactone derived from Andrographis paniculata, in various biological matrices. Accurate quantification of this compound is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its therapeutic potential.
The primary analytical technique for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is also utilized, particularly for quantification in plant extracts where concentrations are higher.[1][5][6]
Key Considerations for Method Selection
The choice of analytical method depends on several factors, including the nature of the biological matrix (e.g., plasma, urine, feces, tissue homogenates), the required sensitivity (limit of quantification), and the available instrumentation. For pharmacokinetic studies where low concentrations of the analyte are expected, LC-MS/MS is the preferred method.[2][3][4][7][8][9]
Quantitative Data Summary
The following tables summarize the performance parameters of various analytical methods used for the quantification of diterpenoids from Andrographis paniculata, including methods applicable to this compound.
Table 1: Performance of LC-MS/MS Methods for Diterpenoid Quantification in Biological Samples
| Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Extraction Recovery (%) | Reference |
| Andrographolide | Human Plasma | 1.0 | 1.0 - 150.0 | < 6.95 | < 7.22 | Not Reported | [7][8][9] |
| Andrographolide, 14-deoxy-11,12-didehydroandrographolide, neoandrographolide, 14-deoxyandrographolide | Human Plasma | 1.0 - 2.5 | 1.0 - 500 | 2.05 - 9.67 | 2.05 - 9.67 | 86.54 - 111.56 | [3] |
| Andrographolide | Beagle Plasma, Urine, Feces | 3.05 (µg/L) | 3.05 - 780 (µg/L) | Not Reported | Not Reported | Not Reported | [10] |
| Six components including Andrographolide | Rat Plasma | 4.0 | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Table 2: Performance of HPLC and UPLC Methods
| Method | Analyte | LLOQ | Linearity Range | Precision (% RSD) | Accuracy/Recovery (%) | Reference |
| HPLC-UV | Andrographolide | 0.041 - 14.11 µg/mL | 0.013 - 4.65 µg/mL | < 2% | 89.6 - 116.23% | [1] |
| UPLC-PDA | Andrographolide | 0.205 µg/mL | 0.068 µg/mL | < 15% | < ±15% (RE) | [1] |
| HPLC | Andrographolide, Didehydroandrographolide, Neoandrographiside | Not Reported | 50-200 µg/mL (1,2), 5-50 µg/mL (3) | 0.16 - 0.85% (Intra-day), 0.24 - 0.68% (Inter-day) | Not Reported | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol is a representative method adapted from procedures for the simultaneous determination of multiple diterpenoids from Andrographis paniculata in biological fluids.[3][4]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Dehydroandrographolide or a structurally similar compound not present in the sample.[7][8]
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ultrapure water
-
Rat plasma (blank)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of methanol (or acetonitrile) containing the internal standard.[3][10] The addition of a small amount of formic acid (e.g., to a final concentration of 0.1%) to the precipitation solvent can aid in protein precipitation and analyte stabilization.[4]
-
Vortex the mixture for 5-10 minutes.[10]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean tube and filter through a 0.2 µm PVDF or PTFE membrane.[10][11]
-
Inject an aliquot of the filtered supernatant into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (or methanol) is typical.[1][3]
-
Example Gradient: Start with 95% water, ramp to 5% water over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 30-40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. Negative mode is often used for these compounds.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized by infusing a standard solution of this compound. A potential precursor ion ([M-H]⁻ or [M+H]⁺) and corresponding product ions would be selected. For a compound with a molecular formula of C20H30O5 (like this compound), the protonated ion [M+H]⁺ would be at m/z 351.[10]
4. Calibration and Quantification
-
Prepare a stock solution of this compound and the IS in methanol.
-
Create a series of working standard solutions by serially diluting the stock solution.
-
Prepare calibration standards by spiking blank plasma with the working standard solutions to achieve a concentration range that covers the expected sample concentrations.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Role of quantification in pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. A simple and sensitive HPLC-ESI-MS/MS method for the determination of andrographolide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple and sensitive HPLC-ESI-MS/MS method for the determination of andrographolide in human plasma - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crbb-journal.com [crbb-journal.com]
Application Notes and Protocols: Isoandrographolide in Mouse Models of Silicosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of isoandrographolide (ISA) in preclinical mouse models of silicosis. The protocols and data presented are synthesized from current research to guide the design and execution of studies evaluating the therapeutic potential of this compound for this irreversible occupational lung disease.
Introduction
Silicosis is a progressive and incurable fibrotic lung disease caused by the inhalation of crystalline silica dust. The pathogenesis involves chronic inflammation, leading to the formation of fibrotic nodules in the lungs. Recent research has highlighted the therapeutic potential of this compound, a diterpenoid lactone derived from Andrographis paniculata, in mitigating silicotic pathology. Studies have shown that this compound administration in mouse models of silicosis can significantly alleviate lung injury, reduce inflammatory responses, and decrease collagen deposition.[1] The primary mechanism of action appears to be the inhibition of the NLRP3 inflammasome, a key mediator of inflammation and fibrosis in silicosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound and the related compound andrographolide in mouse models of silicosis.
Table 1: Silicosis Induction Parameters in Mouse Models
| Parameter | Details | Reference |
| Animal Model | C57BL/6 male mice, Male Swiss albino mice | [2],[3] |
| Silica Type | Crystalline silica | [2][4] |
| Silica Preparation | Baked at 180°C for at least 2 hours, suspended in sterile phosphate-buffered saline (PBS), and sonicated for 20 minutes. | [4] |
| Route of Administration | Intratracheal instillation, Oropharyngeal aspiration/transoral instillation, Intranasal instillation | [2][4][5][6] |
| Silica Dosage | 1.5 mg in 60 µL per mouse (oropharyngeal); 5 mg in 50 µL per mouse (transoral); 8 mg in 20 µL per mouse (intratracheal); 10 mg per mouse (intranasal) | [3][4][5][7] |
| Anesthesia | 1% pentobarbital sodium | [4] |
Table 2: this compound and Andrographolide Treatment Regimens
| Compound | Dosage | Route of Administration | Treatment Duration | Reference |
| This compound (ISA) | Not explicitly stated in the provided search results. Further literature review is required for specific dosages. | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. | [1] |
| Andrographolide | 3 mg/kg (low dose), 10 mg/kg (high dose) | Intraperitoneal injection | Daily from day 21 to 27 post-silica challenge | [3] |
| Andrographolide | 1 mg/kg (low dose), 10 mg/kg (high dose) | Not specified | 21 days post-bleomycin stimulation | [8][9] |
Experimental Protocols
Induction of Silicosis in Mice
This protocol describes the transoral instillation method, which has been shown to produce a more uniform distribution of silica particles and more reproducible results compared to other methods.[2][6]
Materials:
-
Crystalline silica particles
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., 1% pentobarbital sodium)
-
Micropipette and sterile tips
Procedure:
-
Preparation of Silica Suspension:
-
Sterilize crystalline silica particles by baking at 180°C for a minimum of 2 hours.
-
Suspend the sterile silica in sterile PBS to achieve the desired concentration (e.g., 100 mg/mL for a 5 mg dose in 50 µL).
-
Sonicate the suspension for 20 minutes to ensure a uniform particle distribution.
-
-
Animal Anesthesia:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., intraperitoneal injection of 1% pentobarbital sodium). Ensure the animal is fully anesthetized by checking for the absence of a pedal withdrawal reflex.
-
-
Transoral Instillation:
-
Position the anesthetized mouse in a supine position on a slight incline.
-
Gently pull the tongue to the side to prevent swallowing.
-
Using a micropipette, carefully dispense a 50 µL droplet of the silica suspension onto the back of the pharynx.
-
Briefly cover the nares to induce aspiration of the droplet into the lungs.[6]
-
Monitor the animal until it has fully recovered from anesthesia.
-
Preparation and Administration of this compound
Materials:
-
This compound (ISA)
-
Appropriate vehicle for solubilization (e.g., sterile saline, DMSO, or a solution containing Tween 80)
-
Gavage needles or syringes for the chosen administration route
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the this compound in the chosen vehicle to achieve the desired final concentration. The solubility and stability of ISA in the vehicle should be predetermined.
-
Ensure the solution is sterile if administered parenterally.
-
-
Administration:
-
Based on the experimental design, administer the prepared this compound solution to the mice. Common routes for related compounds like andrographolide include intraperitoneal injection or oral gavage.[3]
-
The treatment can be initiated either prophylactically (before or at the time of silica instillation) or therapeutically (after the establishment of silicosis, e.g., 10-21 days post-silica exposure).[3][4]
-
Evaluation of Therapeutic Efficacy
1. Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
At the end of the treatment period, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline or PBS into the lungs.
-
Analyze the BALF for total and differential cell counts (macrophages, neutrophils, lymphocytes) to assess the level of inflammation.[3]
-
Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and total protein concentration in the BALF.[8][9]
2. Histopathological Analysis:
-
Harvest the lungs and fix them in 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and section for staining with Hematoxylin and Eosin (H&E) to assess general lung architecture and inflammation, and Masson's trichrome or Sirius red to visualize and quantify collagen deposition and fibrosis.[3]
3. Biochemical Assays:
-
Homogenize a portion of the lung tissue to measure the hydroxyproline content, which is a quantitative marker of collagen deposition.[8]
-
Perform Western blotting or immunohistochemistry on lung tissue homogenates or sections to analyze the expression of key proteins involved in fibrosis and inflammation, such as α-SMA, vimentin, N-cadherin, E-cadherin, and components of the NLRP3 inflammasome (NLRP3, ASC, Caspase-1).[1][3]
Visualizations
Signaling Pathway of this compound in Silicosis
Caption: this compound inhibits the NLRP3 inflammasome in silicosis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound efficacy in silicosis.
References
- 1. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Andrographolide ameliorates silica induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI 1015550 Improves Silica-Induced Silicosis and LPS-Induced Acute Lung Injury in Mice | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Animal models of silicosis: fishing for new therapeutic targets and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of experimental silicosis in inbred and outbred mice depends on instillation volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective role of andrographolide in bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vitro Apoptosis Assay Using Isoandrographolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, is a structural isomer of the well-studied compound andrographolide.[1] Like andrographolide, this compound has demonstrated potential as a tumor-suppressive and antiproliferative agent.[2] This document provides detailed application notes and protocols for conducting in vitro apoptosis assays to evaluate the anticancer properties of this compound. While specific mechanistic data for this compound is still emerging, the methodologies outlined herein are based on established protocols for its closely related analogue, andrographolide, and are readily adaptable. A derivative of this compound, (3,19)-4-Bromobenzylidene-isoandrographolide, has been shown to induce apoptosis and cause a loss of mitochondrial membrane potential in breast cancer cells, suggesting that the parent compound may act through similar mechanisms.[3][4]
Data Presentation: Quantitative Summary
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its derivatives. For comparative purposes, a summary of IC50 values for the more extensively researched andrographolide is also provided.
Table 1: Cytotoxic Activity of this compound and Its Derivatives
| Compound | Cancer Cell Line | Cancer Type | Parameter | Value | Reference |
| This compound | HL-60 | Human Leukemia | IC50 | 6.30 µM | [2] |
| (3,19)-4-Bromobenzylidene-isoandrographolide | MCF-7 | Breast Cancer | IC50 | 3 µM | [4] |
| (3,19)-3,5-difluorobenzylidene-isoandrographolide | MOLT-4 | Leukemia | Growth Inhibition | 76.90% | [4] |
| (3,19)-3,5-difluorobenzylidene-isoandrographolide | BT-549 | Breast Cancer | Growth Inhibition | 87.54% | [4] |
Table 2: Comparative IC50 Values of Andrographolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 63.19 ± 0.03 | [5][6] |
| 48 | 32.90 ± 0.02 | [5][6] | ||
| 72 | 31.93 ± 0.04 | [5][6] | ||
| MDA-MB-231 | Breast Cancer | 24 | 65 ± 0.02 | [5][6] |
| 48 | 37.56 ± 0.03 | [5][6] | ||
| 72 | 30.56 ± 0.03 | [5][6] | ||
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | 4.5 | [7] |
| NB4 | Acute Promyelocytic Leukemia | Not Specified | 4.5 | [7] |
| DBTRG-05MG | Glioblastoma | 72 | 13.95 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.
Experimental Protocols
Note: The following protocols are adapted from established methods for andrographolide and may require optimization for use with this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).[8]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the this compound concentration using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X Binding Buffer
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2x10⁵ to 5x10⁵ cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., IC50 and 2xIC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the collected cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the percentage of cells in the Annexin V+ quadrants indicates the induction of apoptosis.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with this compound as described above. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. Based on studies of an this compound derivative, a decrease in Bcl-2 and an increase in Bax expression may be observed.[4]
Conclusion
This compound presents a promising avenue for anticancer research. The protocols detailed in this document provide a robust framework for the in vitro evaluation of its apoptosis-inducing capabilities. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential. The provided methodologies, while adapted from studies on the related compound andrographolide, offer a solid starting point for researchers to explore the anticancer effects of this compound in various cancer cell lines.
References
- 1. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling [mdpi.com]
- 7. Andrographolide inhibits growth of acute promyelocytic leukaemia cells by inducing retinoic acid receptor-independent cell differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Molecular Docking of Isoandrographolide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of molecular docking studies involving isoandrographolide, a bioactive diterpenoid from Andrographis paniculata. This document details its interactions with various protein targets implicated in cancer, inflammation, and viral diseases. Included are detailed experimental protocols for performing molecular docking simulations and a summary of quantitative binding data to guide further research and drug development efforts.
Quantitative Data Summary
Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound and its parent compound, andrographolide, with several key protein targets. The following tables summarize the reported binding energies and key interacting residues.
Table 1: Binding Affinities of this compound and Related Compounds with Various Protein Targets.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| This compound | Epidermal Growth Factor Receptor (EGFR) | - | -8.1 | ASP-761, ARG-977 | [1] |
| Andrographolide | Epidermal Growth Factor Receptor (EGFR) | - | -7.1 | LYS-949, ARG-977 | [1] |
| This compound | NLRP3 | - | - | LYS26, GLU47 | [2] |
| Andrographolide | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.52 | - | [3] |
| Andrographolide | Survivin | - | - | Thr34 phosphorylation site and seven other residues | [4] |
| Andrographolide | Caspase-3 | - | - | Phe275 (H-donor) | [4][5] |
| Andrographolide | Caspase-9 | - | - | Asp228 (H-donor), Lys278 (H-acceptor), Lys409 (H-acceptor) | [4][5] |
| Andrographolide | PI3K | - | -7.4 | - | |
| Andrographolide | Akt | - | -8.7 | - | |
| Andrographolide | mTOR | - | -9.2 | - | |
| Andrographolide | JUN | - | -7.4 | - | |
| Andrographolide | CASP3 | - | -7.3 | - | |
| Andrographolide | IL6 | - | -6.8 | - | |
| Andrographolide | TNF | - | -8.8 | - | [5] |
| Andrographolide | NF-κB p50 | 1NFK | - | Cys-62 (covalent modification) | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with a protein target using AutoDock Vina, a widely used open-source docking software.
Protocol 1: Molecular Docking using AutoDock Vina
Objective: To predict the binding pose and affinity of this compound to a target protein.
Materials:
-
Workstation with Linux, macOS, or Windows (with WSL).
-
AutoDock Tools (MGLTools).
-
AutoDock Vina.
-
PyMOL or UCSF Chimera for visualization.
-
3D structure of the target protein (from RCSB PDB).
-
3D structure of this compound (e.g., from PubChem).
Procedure:
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the RCSB Protein Data Bank.
-
Clean the Protein: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, ions, and co-crystallized ligands. If the protein has multiple chains and functions as a monomer, retain only one chain.
-
Prepare for Docking (using AutoDock Tools):
-
Open AutoDock Tools.
-
Load the cleaned PDB file (File > Read Molecule).
-
Add polar hydrogens (Edit > Hydrogens > Add > Polar only).
-
Add Kollman charges (Edit > Charges > Add Kollman Charges).
-
Save the prepared protein in PDBQT format (File > Save > Write PDBQT).
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Energy Minimization and Format Conversion (using Open Babel):
-
Use Open Babel to convert the ligand file to PDBQT format and perform energy minimization. Open a terminal and run the following command:
-
This command converts the SDF file to PDBQT, generates a 3D conformation, and minimizes its energy using the MMFF94 force field.
-
Step 3: Grid Box Generation
-
Load Protein in AutoDock Tools: Open AutoDock Tools and load the prepared protein PDBQT file.
-
Define the Binding Site:
-
Go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of this box to encompass the known or predicted binding site of the protein. If the binding site is unknown, a "blind docking" approach can be used by setting the grid box to cover the entire protein.
-
Note down the coordinates for the center of the grid (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).
-
Step 4: Running the Docking Simulation
-
Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the coordinates and dimensions with the values from the previous step:
-
Run AutoDock Vina: Open a terminal in the directory containing your protein, ligand, and configuration files, and run the following command:
The --exhaustiveness parameter can be added to increase the computational effort for a more thorough search (default is 8). For example: vina --config conf.txt --log log.txt --exhaustiveness 16.
Step 5: Analysis of Results
-
View Binding Poses: The output file results.pdbqt contains the predicted binding poses of the ligand. Open this file along with the protein PDBQT file in PyMOL or UCSF Chimera to visualize the interactions.
-
Analyze Binding Affinity: The log.txt file contains the binding affinity scores (in kcal/mol) for each predicted pose. A more negative value indicates a stronger predicted binding.
-
Examine Intermolecular Interactions: Use the visualization software to identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the target protein in the best-ranked pose.
Visualizations
The following diagrams illustrate the experimental workflow for molecular docking and the key signaling pathways modulated by this compound.
References
- 1. Molecular docking analysis of compounds from Andrographis paniculata with EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico and in vitro studies on the anti-cancer activity of andrographolide targeting survivin in human breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition (EMT) with Isoandrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and fibrosis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. The process is orchestrated by a complex network of signaling pathways, with TGF-β, Wnt/β-catenin, and MAPK pathways playing pivotal roles.
Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of interest for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. While direct research on this compound's role in EMT is emerging, studies on its isomer, andrographolide, have demonstrated significant inhibitory effects on EMT in various cell types.[1][2][3][4][5] Andrographolide has been shown to modulate key signaling pathways such as TGF-β/Smad, MAPK (ERK/JNK), and PI3K/Akt, thereby reversing the EMT phenotype.[1][2][5] Notably, this compound itself has been reported to attenuate inflammation and EMT by inhibiting the NLRP3 inflammasome.[6]
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on EMT. The protocols and data presented are largely based on studies conducted with the closely related compound, andrographolide, and serve as a robust starting point for designing and conducting experiments with this compound. Empirical validation is strongly recommended.
Quantitative Data Summary
The following tables summarize the quantitative effects of andrographolide on EMT markers and cellular processes, providing a baseline for comparative studies with this compound.
Table 1: Effect of Andrographolide on EMT Marker Expression
| Cell Line | Treatment | Target | Method | Result | Reference |
| FHL 124 (Lens Epithelial) | Andrographolide (100 and 500 nM) after TGF-β2 and bFGF induction | E-Cadherin | Western Blot, qRT-PCR | Significant increase in protein and mRNA levels | [1][5] |
| FHL 124 (Lens Epithelial) | Andrographolide (100 and 500 nM) after TGF-β2 and bFGF induction | α-SMA, Fibronectin, Collagen IV | Western Blot, qRT-PCR | Significant decrease in protein and mRNA levels | [1][5] |
| A549 (Alveolar Epithelial) | Andrographolide (2, 5, 10 µM) after TGF-β1 induction | E-cadherin | Western Blot | Dose-dependent increase in expression | [2] |
| A549 (Alveolar Epithelial) | Andrographolide (2, 5, 10 µM) after TGF-β1 induction | Fibronectin, Vimentin, N-cadherin | Western Blot | Dose-dependent decrease in expression | [2] |
| A549 (Alveolar Epithelial) | Andrographolide (10 µM) after TGF-β1 induction | Snail, Slug | Western Blot, qRT-PCR | Significant decrease in protein and mRNA levels | [2] |
| Chondrosarcoma Cells | Andrographolide (5, 20, 50 µM) | E-cadherin | Western Blot | Upregulation of expression | [7] |
| Chondrosarcoma Cells | Andrographolide (5, 20, 50 µM) | Vimentin, MMP-9 | Western Blot | Downregulation of expression | [7] |
Table 2: IC50 Values of Andrographolide in Various Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Oral Cancer (KB) | MTT | 106.2 µg/ml | 24 hr | [8] |
| Breast Cancer (MCF-7) | MTT | 63.19 ± 0.03 µM | 24 hr | [9] |
| Breast Cancer (MCF-7) | MTT | 32.90 ± 0.02 µM | 48 hr | [9] |
| Breast Cancer (MDA-MB-231) | MTT | 65 ± 0.02 µM | 24 hr | [9] |
| Breast Cancer (MDA-MB-231) | MTT | 37.56 ± 0.03 µM | 48 hr | [9] |
| Cholangiocarcinoma (CCA) | MTT | ~120 µM | 48 hr | [10][11] |
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Andrographolide in EMT
Andrographolide has been shown to interfere with multiple signaling pathways that are crucial for the induction and maintenance of EMT. The following diagrams illustrate these pathways, providing a framework for investigating the mechanisms of this compound.
Caption: TGF-β/Smad signaling pathway in EMT and its inhibition by this compound.
Caption: MAPK signaling pathway in EMT and its inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effect of this compound on EMT in a cancer cell line.
Caption: General experimental workflow for studying the effect of this compound on EMT.
Experimental Protocols
The following are detailed protocols for key experiments used to study EMT. These are based on methodologies reported in the literature for andrographolide and can be adapted for use with this compound.
Cell Culture and EMT Induction
-
Cell Line Selection: Choose an appropriate epithelial cell line known to undergo EMT (e.g., A549, MCF-7, PANC-1).
-
Cell Culture: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
EMT Induction: Seed cells and allow them to adhere overnight. Replace the medium with a low-serum medium (e.g., 1% FBS) and treat with an EMT-inducing agent such as TGF-β1 (typically 5-10 ng/mL) for 24-72 hours.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with various concentrations of this compound, including a vehicle control (DMSO), concurrently with or after EMT induction.
Western Blot Analysis for EMT Markers
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EMT markers (E-cadherin, N-cadherin, Vimentin, Snail, Slug) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for EMT-related Gene Expression
-
RNA Extraction: Extract total RNA from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for EMT-related genes (CDH1 for E-cadherin, CDH2 for N-cadherin, VIM for Vimentin, SNAI1 for Snail, SNAI2 for Slug). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Immunofluorescence Staining for EMT Marker Localization
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat as described above.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Block with 3% BSA in PBS for 1 hour and then incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize the staining using a fluorescence or confocal microscope.
Cell Migration and Invasion Assays
a) Wound Healing (Scratch) Assay:
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluency.
-
Scratch and Treatment: Create a scratch in the cell monolayer using a sterile pipette tip. Wash with PBS to remove detached cells and replace with a low-serum medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.
b) Transwell Migration/Invasion Assay:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend treated cells in a serum-free medium and seed them into the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-24 hours.
-
Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Analysis: Count the number of stained cells in several random fields under a microscope.
Conclusion
The available evidence strongly suggests that andrographolide is a potent inhibitor of epithelial-mesenchymal transition. Given the structural similarity, this compound represents a promising candidate for similar or potentially enhanced anti-EMT activity. The application notes and protocols provided herein offer a comprehensive framework for researchers to systematically investigate the effects of this compound on EMT, elucidate its mechanism of action, and evaluate its therapeutic potential in EMT-driven diseases. It is imperative to empirically determine the optimal concentrations and treatment conditions for this compound in the specific cellular context under investigation.
References
- 1. Andrographolide suppresses epithelial mesenchymal transition by inhibition of MAPK signalling pathway in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide attenuates epithelial‐mesenchymal transition induced by TGF‐β1 in alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide attenuates epithelial-mesenchymal transition induced by TGF-β1 in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Andrographolide Inhibits Cholangiocarcinoma Cell Migration by Down-Regulation of Claudin-1 via the p-38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Isoandrographolide for Experimental Success
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Isoandrographolide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for my experiments?
This compound is a bioactive diterpenoid lactone, closely related to andrographolide, isolated from the plant Andrographis paniculata. It is known for its various pharmacological activities, including anti-inflammatory effects through the inhibition of the NLRP3 inflammasome.[1][2] However, its lipophilic nature results in very poor water solubility, which can lead to several experimental challenges:
-
Precipitation in aqueous media: this compound can precipitate out of cell culture media or aqueous buffers, leading to inaccurate dosing and inconsistent results.
-
Low bioavailability: In in vivo studies, poor aqueous solubility limits dissolution in gastrointestinal fluids, hindering absorption and reducing bioavailability.
-
Difficulty in stock solution preparation: Achieving a desired concentration for in vitro assays can be challenging without the use of organic solvents, which themselves can introduce confounding variables.
Q2: What is the approximate aqueous solubility of this compound?
While specific quantitative data for this compound's aqueous solubility is limited, it is expected to be very low and comparable to its analogue, andrographolide. The aqueous solubility of andrographolide is reported to be approximately 0.035 - 0.181 mg/mL in water at temperatures ranging from 20 - 90°C.[3] At 25°C, the solubility is around 74 µg/mL.[3] This low solubility underscores the need for enhancement techniques for most experimental applications.
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?
Precipitation is a common issue when working with poorly soluble compounds like this compound. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize Stock Solution Dilution: Instead of adding a small volume of a highly concentrated stock directly to the medium, try a serial dilution. First, dilute the stock in a small volume of the medium, mix gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed (e.g., 37°C) medium can sometimes prevent immediate precipitation.
-
Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, at or below 0.1%. Always include a vehicle control in your experiments with the same final solvent concentration.
-
Utilize a Solubility Enhancement Technique: If the above steps are insufficient, you will need to employ a method to improve the aqueous solubility of this compound, such as using co-solvents, cyclodextrins, or creating a specific formulation.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final working concentration.- Perform a stepwise serial dilution.- Pre-warm the aqueous medium before adding the stock solution. |
| The organic solvent from the stock solution is causing the compound to "crash out." | - Minimize the final concentration of the organic solvent (e.g., <0.5% DMSO).- Consider switching to a less disruptive organic solvent if compatible with your experiment. | |
| Inconsistent experimental results | Poor solubility leads to variable and inaccurate dosing. | - Prepare fresh dilutions for each experiment.- Visually inspect for any precipitation before use.- Employ a solubility enhancement technique for more reliable concentrations. |
| Degradation of this compound in the formulation. | - Prepare formulations fresh daily.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles. | |
| Difficulty dissolving the compound for stock solution | Inappropriate solvent selection. | - Use a suitable organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) for initial dissolution.[4] |
| Compound has low intrinsic solubility. | - Gentle warming and vortexing can aid dissolution in the organic solvent. |
Quantitative Data Summary: Solubility Enhancement of Andrographolide (as a reference for this compound)
The following tables summarize quantitative data for andrographolide, which can serve as a valuable reference for experiments with this compound due to their structural similarity.
Table 1: Solubility of Andrographolide in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | 0.035 - 0.181 | 20 - 90 | [3] |
| Water | ~0.074 | 25 | [3] |
| Ethanol | ~0.2 | Not Specified | [4] |
| DMSO | ~3 | Not Specified | [4] |
| Dimethylformamide (DMF) | ~14 | Not Specified | [4] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 | Not Specified | [4] |
Table 2: Examples of Andrographolide Formulations for Improved Solubility and Bioavailability
| Formulation Type | Carrier/Method | Key Findings | Reference |
| Solid Dispersion | Soluplus, Spray Drying | Up to 4.7-fold increase in solubility. | [5] |
| Inclusion Complex | β-cyclodextrin, Solvent Evaporation | Mole ratio of 1:2 (AG:BCD) showed inclusion complex formation. | [6] |
| Nanoparticles | PLGA, Emulsion Solvent Evaporation | Particle size of ~135 nm with sustained release. | [7][8] |
| Solid Lipid Nanoparticles | High-Pressure Homogenization | 241% increase in bioavailability compared to suspension. | [9] |
Experimental Protocols
Here are detailed methodologies for common techniques to improve the aqueous solubility of this compound.
Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent (DMSO)
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare Cyclodextrin Solution: In a flask, dissolve the desired amount of β-cyclodextrin in deionized water with continuous stirring. A 1:2 molar ratio of this compound to β-cyclodextrin is a good starting point.[6]
-
Prepare this compound Solution: In a separate container, dissolve the this compound powder in a minimal amount of ethanol.
-
Complexation: Slowly add the ethanolic this compound solution to the aqueous β-cyclodextrin solution while stirring continuously.
-
Incubation: Continue stirring the mixture for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator at approximately 40-50°C.
-
Purification: Filter the resulting aqueous solution to remove any uncomplexed this compound.
-
Lyophilization: Freeze-dry the clear solution to obtain the this compound-β-cyclodextrin inclusion complex as a powder.
Protocol 3: Preparation of this compound Solid Dispersion using Solvent Evaporation
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic carrier.
Materials:
-
This compound powder
-
Hydrophilic carrier (e.g., Soluplus®, PVP K30, PEG 6000)
-
Suitable organic solvent (e.g., ethanol, tetrahydrofuran)
-
Beaker
-
Magnetic stirrer
-
Vacuum oven or rotary evaporator
Procedure:
-
Dissolution: Dissolve both the this compound and the hydrophilic carrier (e.g., in a 1:5 to 1:9 weight ratio of drug to carrier) in the organic solvent in a beaker with stirring until a clear solution is obtained.[10]
-
Solvent Evaporation: Remove the organic solvent by either using a rotary evaporator or by placing the beaker in a vacuum oven at a controlled temperature (e.g., 40-70°C) until a solid mass is formed.[10]
-
Drying: Continue to dry the solid mass under vacuum to remove any residual solvent until a constant weight is achieved.
-
Milling and Sieving: Scrape the solid dispersion from the beaker, pulverize it using a mortar and pestle, and then pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the resulting powder in a desiccator.
Visualizations
Logical Workflow for Solubility Enhancement
Caption: A logical workflow for addressing the poor aqueous solubility of this compound.
Experimental Workflow for Nanoparticle Formulation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 8. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101433522A - Method for preparing andrographolide solid dispersion - Google Patents [patents.google.com]
Isoandrographolide stability under different storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of isoandrographolide under various storage conditions. The following question-and-answer format addresses common issues and provides guidance for handling and storing this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the formation and stability of this compound?
The stability of this compound is intrinsically linked to the degradation of its parent compound, andrographolide. This compound is a major degradation product of andrographolide under acidic conditions.[1][2][3][4][5][6][7] Therefore, the pH of the solution is the most critical factor to consider.
Q2: Under what specific pH conditions is this compound formed?
This compound is primarily formed from andrographolide in acidic environments, specifically at a pH of 2.0.[1][2][3][6] Studies on andrographolide degradation show that at this pH, andrographolide converts to this compound and 8,9-didehydroandrographolide.[1][2][3][6]
Q3: How stable is this compound in acidic solutions?
Given that this compound is a product of acid-induced degradation of andrographolide, it is considered relatively stable under these acidic conditions (pH 2.0-4.0).[1][2][6] However, quantitative data on the long-term stability and degradation kinetics of isolated this compound in acidic solutions is not extensively available.
Q4: What is the expected stability of this compound at neutral or alkaline pH?
While direct studies on this compound stability at neutral or alkaline pH are limited, the parent compound, andrographolide, is known to be unstable in alkaline conditions.[8] It degrades into different products, such as 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide, at pH 6.0 and higher.[1][2][3][7] It is reasonable to hypothesize that this compound may also exhibit instability as the pH increases.
Q5: How does temperature affect the stability of this compound?
Elevated temperatures are known to accelerate the degradation of andrographolide.[7] While specific data for this compound is scarce, it is a standard principle in chemical kinetics that higher temperatures will likely increase the rate of degradation for this compound as well. Crystalline andrographolide is reported to be highly stable even at 70°C, whereas its amorphous form degrades more rapidly.[7][9] The physical form of this compound (crystalline vs. amorphous) would likely play a significant role in its thermal stability.
Q6: What is the photostability of this compound?
Forced degradation studies on andrographolide have been performed under photolytic conditions, but specific data on the photostability of this compound is not detailed in the provided search results.[10] As a general precaution, it is advisable to protect solutions of this compound from light to minimize potential degradation.
Data Summary
The following table summarizes the conditions under which this compound is formed from andrographolide, which provides insight into its potential stability.
| Parameter | Condition | Observation | Reference |
| pH | 2.0 | Major degradation product of andrographolide. | [1][2][3][6] |
| 3.0 - 5.0 | Andrographolide is most stable; formation of this compound is slower. | [8] | |
| ≥ 6.0 | Andrographolide degrades into other products; this compound is not a primary product. | [1][2][3] | |
| Temperature | Elevated | Accelerates the degradation of andrographolide. | [7] |
Experimental Protocols
While specific protocols for testing this compound stability were not found, the following general methodologies for forced degradation studies of andrographolide can be adapted.
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines typical stress conditions to evaluate the stability of a compound like this compound, consistent with ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1.0 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the mixture in the dark at room temperature for a specified period (e.g., 2 hours).
-
Thermal Degradation (Dry Heat): Expose the solid this compound powder to dry heat in a hot air oven (e.g., 80°C) for a specified period (e.g., 2 hours). Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified period (e.g., 6 hours).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC.
Protocol 2: Example of a Stability-Indicating RP-HPLC Method
This protocol is a representative method for quantifying this compound and its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 65:35 v/v) or a buffered mobile phase such as 0.02 M KH₂PO₄ (pH 3.0) and acetonitrile (50:50 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 223 nm for andrographolide).[11]
-
Column Temperature: Ambient or controlled at 35°C.[11]
-
Injection Volume: 20 µL.[11]
-
Procedure:
-
Prepare standard solutions of this compound of known concentrations to generate a calibration curve.
-
Prepare samples from the forced degradation study, ensuring they are filtered before injection.
-
Inject standards and samples onto the HPLC system.
-
Quantify the amount of this compound remaining and identify any degradation products by comparing the chromatograms of stressed and unstressed samples.
-
Visualizations
Caption: Andrographolide Degradation Pathways.
Caption: General Workflow for Stability Testing.
References
- 1. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat-accelerated degradation of solid-state andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phytojournal.com [phytojournal.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Optimizing Isoandrographolide Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of isoandrographolide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a bioactive diterpenoid lactone derived from the plant Andrographis paniculata. Its primary mechanism of action in cancer cells involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis (programmed cell death). Notably, this compound has been shown to inhibit the activity of pro-survival pathways such as the PI3K/Akt and NF-κB signaling cascades. By suppressing these pathways, this compound can lead to cell cycle arrest and the induction of apoptosis in cancer cells.
Q2: What is the recommended starting concentration of this compound for in vitro experiments?
The optimal concentration of this compound is highly dependent on the specific cell line being investigated. As a general starting point, a dose-response experiment is recommended, with concentrations typically ranging from 1 µM to 100 µM. It is advisable to consult the literature for previously reported effective concentrations in similar cell types. For instance, in human leukaemia HL-60 cells, this compound has shown antiproliferative activity with an IC50 value of 6.30 μM[1].
Q3: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
Stock Solution Preparation Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can assist if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q4: What is the maximum permissible concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1% for sensitive cell lines. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Problem: A precipitate is observed after adding the this compound stock solution to the cell culture medium.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The final concentration of this compound is too high for the aqueous medium. Solution: Lower the final working concentration. Perform a serial dilution of the stock solution in the culture medium rather than a single large dilution. |
| Solvent Shock | The abrupt change from a high concentration of organic solvent to an aqueous environment causes the compound to crash out. Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium. |
| Temperature Difference | The stock solution and the culture medium are at different temperatures. Solution: Ensure both the stock solution and the medium are equilibrated to the same temperature (e.g., 37°C) before mixing. |
Issue 2: High Cell Death in Vehicle Control Group
-
Problem: Significant cytotoxicity is observed in the cells treated with the vehicle control (DMSO alone).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Final DMSO Concentration | The final concentration of DMSO is toxic to the cells. Solution: Reduce the final DMSO concentration by preparing a more concentrated stock solution of this compound, thus requiring a smaller volume to be added to the medium. Aim for a final DMSO concentration of ≤ 0.1%. |
| Cell Line Sensitivity | The specific cell line is particularly sensitive to DMSO. Solution: Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. |
| Poor Quality DMSO | The DMSO used is not of a suitable grade for cell culture. Solution: Use only sterile, cell culture-grade DMSO. |
Issue 3: Inconsistent or No Biological Effect Observed
-
Problem: No significant or reproducible effect of this compound is observed at the tested concentrations.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | The concentrations tested are too low to elicit a biological response. Solution: Perform a broader dose-response experiment with a wider range of concentrations. |
| Incorrect Incubation Time | The duration of treatment is not sufficient to observe an effect. Solution: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| Compound Degradation | The this compound stock solution has degraded. Solution: Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of this compound. Solution: Research the specific molecular characteristics of your cell line. Consider using a different cell line or combining this compound with other agents to overcome potential resistance. |
Data Presentation
Table 1: Reported IC50 Values of Andrographolide (a structurally similar compound) in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 63.19 |
| 48 | 32.90 | ||
| 72 | 31.93 | ||
| MDA-MB-231 | Breast Cancer | 24 | 65 |
| 48 | 37.56 | ||
| 72 | 30.56 | ||
| HeLa | Cervical Cancer | 24 | 54.5 |
| 48 | 10.1 | ||
| HL-60 | Leukemia | Not Specified | 9.33 |
Note: This data is for andrographolide and should be used as a reference for designing experiments with the structurally similar this compound. IC50 values can vary between laboratories and experimental conditions.[1][2][3]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualization
Caption: General experimental workflow for investigating the effects of this compound.
Caption: this compound's inhibition of PI3K/Akt and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Overcoming challenges in the extraction and purification of Isoandrographolide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of isoandrographolide.
Troubleshooting Guides
This section addresses common challenges encountered during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my target compound, this compound, consistently low?
A1: Low yield is a frequent issue stemming from several factors throughout the extraction and purification process. This compound is often formed as a degradation product of andrographolide under acidic conditions.[1] Therefore, optimizing the conditions for this conversion is key.
Potential Causes:
-
Inefficient Isomerization: The conversion of andrographolide to this compound may be incomplete. The stability of andrographolide is pH-dependent, with degradation to this compound occurring under acidic conditions (pH 2.0).[1][2]
-
Suboptimal Extraction of Precursor: The initial extraction of andrographolide from the plant material (Andrographis paniculata) may be inefficient. Factors like solvent choice, temperature, and extraction time play a crucial role.[3][4]
-
Losses During Purification: Significant amounts of the compound can be lost during purification steps such as decolorization with activated charcoal and crystallization.[3][5]
Troubleshooting Steps:
-
Optimize Isomerization Conditions: Ensure the pH of your solution is acidic (ideally between 2.0 and 4.0) to facilitate the conversion of andrographolide to this compound.[2] Monitor the reaction over time to determine the optimal duration.
-
Enhance Extraction Efficiency: For the initial extraction of andrographolide, methanol has been identified as a highly effective solvent.[6][7] Advanced techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also improve yields and reduce extraction time.[8][9]
-
Minimize Purification Losses: When using activated charcoal for decolorization, carefully control the amount and contact time to prevent excessive adsorption of your target compound.[5] For crystallization, a slow cooling process can improve recovery and yield larger, purer crystals.[5]
Q2: My final this compound product has a persistent greenish or yellowish tint. How can I remove these color impurities?
A2: The green color is primarily due to chlorophyll co-extracted from the plant material.[3]
Troubleshooting Steps:
-
Activated Charcoal Treatment: This is a common and effective method for removing pigments.[6] However, it's crucial to optimize the process to avoid adsorbing the target compound.
-
Dissolve the crude extract in a suitable solvent like methanol.
-
Add a minimal amount of activated charcoal (e.g., 1-2% w/v).
-
Stir the mixture for a short period (15-30 minutes).
-
Filter the solution to remove the charcoal.
-
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly can leave impurities behind in the solution.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It can be highly effective in removing colored impurities.
Q3: I am having difficulty inducing the crystallization of this compound. What could be the issue?
A3: Crystallization is often challenging due to insufficient supersaturation or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Ensure Supersaturation: The solution must be supersaturated for crystals to form. This can be achieved by slowly evaporating the solvent or by gradually cooling a saturated solution.
-
Utilize an Anti-Solvent: Adding a solvent in which this compound is poorly soluble (an anti-solvent) can induce precipitation and crystallization.
-
Seeding: Introducing a few seed crystals of pure this compound into the supersaturated solution can initiate the crystallization process.[5]
-
Remove Impurities: If impurities are hindering crystallization, an additional purification step, such as column chromatography, may be necessary before attempting crystallization again.
Q4: How can I confirm the identity and purity of my final this compound product?
A4: A combination of analytical techniques is essential for confirming the identity and assessing the purity of your compound.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for quantifying purity. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile and water.[8][10]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which is crucial for confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of the molecule, allowing for unambiguous identification.[10]
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and compare the product with a standard.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound is typically not a major constituent of the fresh plant Andrographis paniculata. It is primarily formed as a degradation product of andrographolide, the major bioactive compound in the plant, under acidic conditions.[1] Therefore, the extraction process often targets andrographolide first, followed by a controlled conversion to this compound.
Q2: What are the key differences in solubility between andrographolide and this compound?
A2: Both andrographolide and this compound have poor water solubility.[9][12] Andrographolide is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[13] While specific quantitative data for this compound's solubility is less common, its structural similarity to andrographolide suggests a similar solubility profile. For in vitro assays, stock solutions are typically prepared in DMSO.[14]
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: To ensure stability, this compound should be stored as a solid in a cool, dark, and dry place. Andrographolide, its precursor, is known to be unstable in alkaline conditions and at higher temperatures.[9] The optimal pH for andrographolide stability is between 3 and 5.[9] Given that this compound is an isomer, similar precautions should be taken. Aqueous solutions should be prepared fresh and not stored for extended periods.[13]
Data Presentation
Table 1: Solubility of Andrographolide in Various Solvents
| Solvent | Solubility |
| Ethanol | ~0.2 mg/mL[13] |
| DMSO | ~3 mg/mL[13] |
| Dimethylformamide (DMF) | ~14 mg/mL[13] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[13] |
| Water | Sparingly soluble[9][13] |
Table 2: Degradation Kinetics of Andrographolide at Different pH Values
| pH | Temperature (°C) | Rate Constant (k) (per day) | Shelf-life (t₉₀%) |
| 2.0 | 25 | - | 4.3 years[15] |
| 2.0 | 70 | 6.5 x 10⁻⁵[2] | - |
| 6.0 | 25 | - | 41 days[15] |
| 6.0 | 70 | 2.5 x 10⁻³[2] | - |
| 8.0 | 25 | - | 1.1 days[15] |
| 8.0 | 70 | 9.9 x 10⁻²[2] | - |
Experimental Protocols
Protocol 1: Extraction of Andrographolide and Conversion to this compound
-
Extraction:
-
Air-dry and powder the leaves of Andrographis paniculata.
-
Perform Soxhlet extraction or maceration using methanol as the solvent.[6][11][16] For maceration, a solid-to-solvent ratio of 1:10 to 1:20 (w/v) is common, with occasional agitation for 24-48 hours.[6]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[6]
-
-
Acid-catalyzed Isomerization:
-
Neutralization and Extraction:
-
Once the desired conversion is achieved, neutralize the solution.
-
Perform a liquid-liquid extraction to partition the this compound into an organic solvent.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Sample Loading:
-
Elution:
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in n-hexane or chloroform in methanol.[10]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions and monitor them using TLC or HPLC to identify the fractions containing pure this compound.[16]
-
-
Concentration:
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[8]
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LOADING...... [tmrjournals.com]
- 4. tmrjournals.com [tmrjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijfans.org [ijfans.org]
- 8. benchchem.com [benchchem.com]
- 9. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Isoandrographolide powder
This technical support center provides best practices for handling and storing Isoandrographolide powder, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Andrographolide?
This compound is a labdane diterpenoid and an isomer of Andrographolide. It is often found as a degradation product of Andrographolide, particularly under acidic conditions (pH 2.0-4.0).[1][2][3][4] While structurally similar, its biological activity can differ from that of Andrographolide.
Q2: What are the primary safety precautions for handling this compound powder?
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.[6][7]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[8]
-
Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Q3: How should this compound powder be stored for long-term stability?
For long-term storage, this compound powder should be kept in a tightly sealed container in a cool, dry place, protected from light.
| Storage Condition | Recommended Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Q4: What is the best way to prepare a stock solution of this compound?
Due to its poor aqueous solubility, it is recommended to first dissolve this compound powder in an organic solvent to prepare a high-concentration stock solution.[9]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone are suitable solvents.[9]
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of the chosen organic solvent.
-
Vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Q5: How stable are this compound solutions?
The stability of this compound in solution is highly dependent on the solvent, pH, and temperature.
-
Aqueous Solutions: Aqueous solutions are not recommended for storage for more than a day due to the potential for degradation.[10]
-
Organic Solvents: Solutions in organic solvents like DMSO are more stable, especially when stored at low temperatures.
-
pH: this compound is more stable in acidic to neutral pH.[1][2][3][4]
Troubleshooting Guides
Issue 1: this compound powder will not dissolve.
-
Possible Cause: Incorrect solvent or insufficient solvent volume.
-
Troubleshooting Steps:
-
Ensure you are using a recommended organic solvent (e.g., DMSO, ethanol).
-
Increase the volume of the solvent gradually.
-
Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.
-
Use sonication to break up any clumps of powder.
-
Issue 2: Precipitate forms when adding the stock solution to an aqueous buffer or cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound in your experiment.
-
Increase the percentage of the organic solvent in the final solution, ensuring it remains at a non-toxic level for your cells (typically <0.5% for DMSO).
-
Prepare a more dilute stock solution and add a larger volume to your aqueous medium to facilitate better mixing.
-
Consider using a solubility enhancer, such as a cyclodextrin, though this may require additional experimental validation.[11]
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Prepare fresh solutions for each experiment.
-
Ensure the pH of your experimental buffer is within a stable range for this compound.
-
Protect solutions from light and store them at the recommended temperature.
-
-
Possible Cause 2: Impure or incorrect starting material.
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 10 mg of this compound powder.
-
Add 2.85 mL of DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
-
Materials: this compound stock solution (10 mM in DMSO), phosphate-buffered saline (PBS, pH 7.4), HPLC system.
-
Procedure:
-
Dilute the this compound stock solution in PBS to a final concentration of 100 µM.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the NLRP3 inflammasome, reducing inflammation.
Experimental Workflow for Solubility Testing
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pogo.ca [pogo.ca]
- 8. gloryfoodinc.com [gloryfoodinc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Troubleshooting Isoandrographolide Precipitation in Aqueous Solutions
For: Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common experimental challenge of isoandrographolide precipitation in aqueous solutions. Given that this compound is a primary degradation product of andrographolide under acidic conditions and shares its lipophilic nature, much of the solubility and stability data for andrographolide serves as a strong proxy for understanding and mitigating issues with this compound.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer or cell culture medium?
A1: Immediate precipitation, often called "crashing out," is the most common issue encountered with this compound.[4] This occurs primarily because this compound, like its parent compound andrographolide, is a lipophilic molecule with very poor solubility in water.[5][6] The problem typically arises when a concentrated stock solution, prepared in an organic solvent like DMSO, is diluted into an aqueous environment. The solvent's polarity changes drastically, causing the compound's concentration to exceed its solubility limit in the final aqueous medium, leading to precipitation.[7][8]
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most frequently used solvent for preparing high-concentration stock solutions for in vitro biological assays.[7][8] Other organic solvents like dimethylformamide (DMF) and ethanol can also be used.[3][9] For maximum solubility in aqueous buffers for certain applications, a method of first dissolving the compound in DMF and then diluting with a phosphate-buffered saline (PBS, pH 7.2) in a 1:1 ratio has been shown to be effective for andrographolide.[9]
Q3: What is the optimal pH for this compound stability in aqueous solutions?
A3: The stability of the andrographolide family of compounds is highly pH-dependent. The optimal pH range for stability is acidic, specifically between pH 3.0 and 5.0.[5][6] In neutral or alkaline conditions, the compound is unstable and degrades more rapidly.[5][6] this compound itself is a major degradation product formed under acidic conditions (e.g., pH 2.0).[1][3] To maintain structural integrity and prevent degradation-related precipitation, working within an acidic pH range is recommended when the experimental design allows.
Q4: How does temperature affect this compound solubility and stability?
A4: Temperature has a dual effect. Increasing the temperature generally increases the solubility of this compound in a given solvent.[10] However, elevated temperatures also accelerate the rate of chemical degradation.[3] For instance, while crystalline andrographolide is highly stable, its amorphous form degrades rapidly at higher temperatures.[3][11] It is crucial to find a balance. Using pre-warmed (e.g., 37°C) media can aid initial dissolution, but prolonged incubation at high temperatures can lead to compound degradation over time.[4][12]
Q5: Is it safe to store prepared aqueous solutions of this compound?
A5: Storing aqueous solutions of this compound is not recommended for more than one day.[9] The compound is prone to hydrolysis and isomerization in aqueous environments.[6] For experimental consistency, it is best practice to prepare fresh dilutions from a frozen, concentrated organic stock solution immediately before each experiment.
Section 2: Troubleshooting Guide
This guide addresses specific precipitation issues in a question-and-answer format.
Issue 1: A precipitate forms immediately when I add my DMSO stock solution to the cell culture medium.
-
What is happening? This is a classic case of the compound "crashing out" due to a rapid solvent polarity shift and exceeding the aqueous solubility limit.
-
How can I fix it?
-
Reduce Final Solvent Concentration: Ensure the final DMSO concentration is non-toxic for your cells, typically below 0.5% and ideally at or below 0.1%.[7][12] This might require making a more concentrated stock solution.
-
Optimize Dilution Technique: Add the stock solution dropwise into the vortexing or swirling culture medium.[8][12] This rapid dispersion prevents localized high concentrations.
-
Use Pre-Warmed Medium: Adding the stock to medium pre-warmed to 37°C can improve solubility.[4][7]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the pre-warmed medium.[4]
-
Issue 2: The medium looks fine at first, but becomes cloudy or develops crystals after incubation.
-
What is happening? This indicates either delayed precipitation as the solution equilibrates or compound instability under the experimental conditions (e.g., pH of the medium, temperature). The pH of dense cell cultures can also change over time, affecting stability.[4]
-
How can I fix it?
-
Check for Media Component Interaction: Components in the media, such as certain salts, can sometimes interact with the compound, reducing its solubility.[13]
-
Consider Solubility Enhancers: If the required concentration is near the solubility limit, the compound may slowly precipitate. Using a solubilizing agent like cyclodextrin can help maintain stability in the solution.[14]
-
Prepare Fresh for Long-Term Experiments: For experiments lasting several days, consider replacing the medium with freshly prepared compound solution periodically.
-
Issue 3: My required experimental concentration is too high and always precipitates.
-
What is happening? The desired concentration of this compound is simply beyond its intrinsic aqueous solubility limit, even with optimized dilution techniques.
-
How can I fix it? You must employ a solubility enhancement technique. The most common for in vitro work is the use of cyclodextrins.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic this compound molecule, forming a complex with significantly increased aqueous solubility.[5][14] See Protocol 3 for a detailed methodology.
-
Other Formulation Approaches: For drug development, other techniques include creating solid dispersions with polymers or formulating nanoemulsions.[5]
-
Section 3: Data Presentation and Experimental Protocols
Data Tables
The following tables summarize quantitative data for andrographolide, which serves as a reliable reference for this compound.
Table 1: Solubility of Andrographolide in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference(s) |
|---|---|---|---|
| Water | 0.035 - 0.181 | 20 - 90 | [5] |
| Water | ~0.074 | 25 | [5] |
| Ethanol | ~0.2 | Not Specified | [5][9] |
| DMSO | ~3 | Not Specified | [5][9] |
| Dimethylformamide (DMF) | ~14 | Not Specified | [5][9] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 | Not Specified |[5][9] |
Table 2: Effect of pH on Andrographolide Stability
| Condition | Stability | Major Degradation Products | Reference(s) |
|---|---|---|---|
| Acidic (pH 2.0 - 4.0) | Relatively Stable (Optimal range is 3-5) | This compound, 8,9-didehydroandrographolide | [1][5][6] |
| Basic (pH > 6.0) | Unstable, degradation increases with alkalinity | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, etc. |[1][2][5] |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh a precise amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of sterile, cell culture-grade DMSO to achieve a high concentration (e.g., 20-50 mM). This minimizes the final DMSO volume in your experiment.
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.[12] Ensure the solid is completely dissolved and the solution is clear.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.[7]
Protocol 2: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of this compound powder to a vial containing the aqueous solvent of interest (e.g., water, PBS, specific buffer).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining solid particles.[5]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] The resulting concentration is the equilibrium solubility.
Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses the kneading method to form an inclusion complex.[14]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.
-
Mixing: Place the calculated amount of HP-β-CD in a glass mortar. Add the this compound.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the semi-solid mass thoroughly with a pestle for 45-60 minutes. The consistency should be uniform.
-
Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until all solvent has evaporated, or use a vacuum oven for more sensitive applications.
-
Final Product: The resulting dried complex is a powder that can be pulverized and sieved. This powder should exhibit significantly improved solubility when dissolved in aqueous buffers.
-
Reconstitution: Reconstitute the complex powder in your desired aqueous buffer or cell culture medium to achieve the target concentration.
Section 4: Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for diagnosing and solving this compound precipitation issues.
Diagram 2: this compound-Mediated Inhibition of the NLRP3 Inflammasome
Caption: Signaling pathway showing this compound's inhibition of NLRP3 inflammasome activation.[15][16]
Diagram 3: pH-Dependent Degradation of Andrographolide
Caption: Simplified pathways showing the formation of this compound under acidic conditions.[1][5]
References
- 1. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Isoandrographolide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of isoandrographolide. The focus is on strategies to enhance its bioavailability, a critical factor for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of this compound?
The low oral bioavailability of this compound and its analogues, such as andrographolide, is attributed to several key factors:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, which hinders its dissolution in gastrointestinal fluids—a prerequisite for absorption. Andrographolide, a similar compound, has a very low aqueous solubility of approximately 3.29 µg/mL.[1][2][3]
-
P-glycoprotein (P-gp) Efflux: These compounds can be substrates for the P-gp efflux pump in the intestines. This pump actively transports the absorbed drug back into the intestinal lumen, thereby reducing the net amount that reaches systemic circulation.[1][4]
-
First-Pass Metabolism: Significant metabolism in the liver and intestines before the compound reaches systemic circulation reduces the concentration of the active drug.[1]
-
Chemical Instability: Diterpene lactones like this compound can be unstable and prone to hydrolysis in the neutral to alkaline environments of the lower gastrointestinal tract.[1][4][5]
Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?
The primary goal of formulation strategies is to enhance the dissolution rate and/or membrane permeability of this compound. Common and effective approaches include:
-
Solid Dispersions (SD): This involves dispersing the compound in a hydrophilic polymer matrix. This can convert the crystalline drug into a more soluble amorphous state, enhancing wettability and dissolution.[1][5][6]
-
Nanotechnology-Based Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area available for dissolution.[1][2][7] This category includes:
-
Polymeric Nanoparticles: Encapsulating the drug in biodegradable polymers like PLGA can improve solubility and provide sustained release.[8][9]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can enhance the absorption of lipophilic drugs.[1][2]
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes can keep the drug solubilized in the GI tract.[1][10]
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.[1][3][5][11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its aqueous solubility.[1][4][12][13]
-
Use of Bioenhancers: Co-administration with substances like piperine can inhibit metabolic enzymes and P-gp efflux, thereby increasing systemic exposure to the drug.[1][12]
Troubleshooting Guides
Issue 1: Solid dispersion formulation shows minimal improvement in dissolution.
| Potential Cause | Troubleshooting Step |
| Improper Polymer Selection | The chosen polymer may not be optimal. Highly water-soluble carriers like Polyvinylpyrrolidone (PVP) (e.g., PVP K30), Polyethylene Glycols (PEGs), and Soluplus® are often effective for andrographolide analogues. The polymer must stabilize the amorphous state and prevent recrystallization.[1][14] |
| Incorrect Drug-to-Polymer Ratio | A higher proportion of the polymer is often necessary to ensure the drug is molecularly dispersed. Experiment with ratios from 1:3 to 1:8 (drug:polymer).[1][15] |
| Suboptimal Preparation Method | The method used (e.g., solvent evaporation, spray drying, hot-melt extrusion) significantly impacts the final product's characteristics.[1][16][17] Ensure the process effectively renders the drug amorphous. |
| Recrystallization During Storage | The amorphous form is thermodynamically unstable and can revert to a crystalline state. Store the solid dispersion in a desiccator under low humidity and controlled temperature.[1] |
| Inadequate Characterization | Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the this compound in your solid dispersion is in an amorphous state.[5][17] |
Issue 2: SEDDS or nanoemulsion formulation is cloudy or unstable upon dilution.
| Potential Cause | Troubleshooting Step |
| Incorrect Excipient Ratios | The proportions of oil, surfactant, and co-surfactant are critical for the spontaneous formation of a stable micro- or nanoemulsion. Systematically vary the ratios of these components to find the optimal formulation. |
| Poor Component Solubility | The drug may not be sufficiently soluble in the oil phase, or the components may not be miscible. Screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable system. |
| Drug Precipitation | This compound may precipitate out of the formulation upon storage or dilution in aqueous media. Evaluate the thermodynamic stability of the formulation by subjecting it to centrifugation and temperature stress tests. |
| Phase Separation | The formulation may undergo phase separation over time. Assess the long-term stability of the SEDDS by storing it under different conditions and observing for any signs of separation. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize pharmacokinetic data from various studies, demonstrating the potential of different formulation strategies to improve the oral bioavailability of andrographolide, a close analogue of this compound.
Table 1: Pharmacokinetic Parameters of Andrographolide Formulations in Rabbits
| Formulation (Dose) | Cmax (µg/mL) | AUC0-12h (µg·h/mL) | Fold Increase in AUC |
| Initial Extract in Aqueous Suspension (35 mg/kg) | ~0.3 | ~1.0 | - |
| Liquid SMEDDS (17.5 mg/kg) | ~1.8 | ~15.0 | 15-fold[11] |
| SMEDDS Pellets (17.5 mg/kg) | ~1.5 | ~13.0 | 13-fold[11] |
Table 2: Pharmacokinetic Parameters of Andrographolide Formulations in Rats
| Formulation (Dose) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Relative Bioavailability (%) |
| Pure Andrographolide (10 mg/kg) | 398 ± 45 | 1189 ± 123 | 100 |
| pH-Sensitive Nanoparticles (10 mg/kg) | 1278 ± 112 | 2627 ± 189 | 221.53[8] |
Table 3: Bioavailability Enhancement in Beagle Dogs with Solubilizing Agents
| Formulation (3 mg/kg Andrographolide) | Bioavailability Increase (%) |
| A. paniculata powder + 50% w/w β-cyclodextrin | 131.01 - 196.05[12] |
| A. paniculata powder + 1% w/w SDS | 131.01 - 196.05[12] |
| A. paniculata powder + 1% w/w SDS + 10% piperine | 131.01 - 196.05[12] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an this compound solid dispersion to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, Kollidon-SR, Poloxamer-407)[1][6]
-
Volatile solvent (e.g., methanol, ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
Sieve
-
Desiccator
Procedure:
-
Dissolution: Accurately weigh the this compound and the selected polymer carrier in a predetermined ratio (e.g., 1:5).
-
Dissolve both components completely in a suitable volatile solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a solid film or viscous substance is formed.[1][16]
-
Drying: Further dry the resulting solid in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Pulverization and Sieving: Scrape the dried solid from the flask, pulverize it using a mortar and pestle, and pass the powder through a sieve of an appropriate mesh size to obtain a uniform particle size.[5]
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.[1][5]
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate and compare the dissolution profiles of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution medium (e.g., pH 1.2, 4.5, or 6.8 phosphate buffer)
-
Surfactant (e.g., 0.5-1% Sodium Dodecyl Sulfate - SDS), if needed for sink conditions
-
This compound formulations
-
Syringes and filters
-
HPLC system for analysis
Procedure:
-
Apparatus Setup: Set up the USP Dissolution Apparatus 2. Maintain the temperature of the dissolution medium at 37 ± 0.5°C and set the paddle speed (e.g., 50 or 75 RPM).
-
Medium Selection: Use a dissolution medium that provides sink conditions (the volume of the medium should be at least three times that required to form a saturated solution of the drug). For poorly soluble drugs like this compound, adding a surfactant may be necessary.[1]
-
Sample Introduction: Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.
-
Sampling: Start the dissolution test and collect samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles for comparison.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of this compound from different formulations.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound formulations (e.g., suspension of pure drug, solid dispersion, nanoemulsion)
-
Oral gavage needles
-
Blood collection tubes (containing an anticoagulant like heparin)
-
Centrifuge
-
HPLC or LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Fast the rats overnight (e.g., 12 hours) before the experiment, with free access to water.
-
Dosing: Divide the rats into groups, with each group receiving a different formulation. Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., ~0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific HPLC or LC-MS/MS method for the quantification of this compound in rat plasma. This typically involves protein precipitation or liquid-liquid extraction followed by chromatographic analysis.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulations compared to the control (e.g., pure drug suspension) using the formula: (AUC_test / AUC_control) * 100%.
Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. benchchem.com [benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Andrographis paniculata and Andrographolide - A Snapshot on Recent Advances in Nano Drug Delivery Systems against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved bioavailability of orally administered andrographolide from pH-sensitive nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. Liquid and solid self-microemulsifying drug delivery systems for improving the oral bioavailability of andrographolide from a crude extract of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. repository.unair.ac.id [repository.unair.ac.id]
- 16. CN101433522A - Method for preparing andrographolide solid dispersion - Google Patents [patents.google.com]
- 17. Effect of Carrier Lipophilicity and Preparation Method on the Properties of Andrographolide–Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the degradation of Isoandrographolide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the degradation of isoandrographolide in solution. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a significant compound in the study of Andrographis paniculata extracts. It is not typically a primary bioactive component but rather a major degradation product of andrographolide, the main active diterpene lactone.[1][2][3][4][5][6] The stability of andrographolide is a critical concern in formulation development, as its degradation to this compound and other products can lead to a loss of therapeutic efficacy.[1][7][5] Therefore, understanding the factors that promote the formation of this compound is crucial for maintaining the desired chemical profile and bioactivity of andrographolide-based solutions and formulations.
Q2: Under what conditions does andrographolide degrade to form this compound?
The conversion of andrographolide to this compound is primarily driven by acidic conditions.[1][2][3][4][6] Studies have consistently shown that in aqueous solutions with a pH between 2.0 and 4.0, andrographolide undergoes degradation to form this compound and another product, 8,9-didehydroandrographolide.[1][2][3][4][6]
Q3: How does pH affect the stability of andrographolide and the formation of this compound?
The pH of the solution is the most critical factor influencing the stability of andrographolide and, consequently, the formation of this compound. Andrographolide is most stable in the acidic pH range of 3.0 to 5.0.[8][9] In more alkaline conditions (pH 6.0 and above), andrographolide degrades into different products, not primarily this compound.[1][4][7] The degradation of andrographolide follows first-order kinetics, with the rate of degradation increasing significantly as the pH becomes more basic.[1][2][3]
Q4: What is the impact of temperature on the degradation of andrographolide to this compound?
Higher temperatures accelerate the degradation of andrographolide.[4][6][10] While andrographolide is relatively stable at lower temperatures, elevated temperatures in combination with acidic pH will increase the rate of its conversion to this compound.[9] It is important to note that the crystalline form of andrographolide is significantly more stable than its amorphous form, even at elevated temperatures.[11][12]
Q5: Are there other factors that can influence the degradation of andrographolide?
Besides pH and temperature, exposure to light can also contribute to the degradation of andrographolide.[8] Therefore, it is recommended to protect solutions from light to minimize degradation. The solvent used can also play a role; for instance, andrographolide is reported to be more stable in chloroform.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected appearance of an additional peak in HPLC analysis corresponding to this compound. | The pH of your andrographolide solution is likely in the acidic range (pH 2.0-4.0), promoting degradation. | 1. Measure and confirm the pH of your solution. 2. If possible, adjust the experimental conditions to a pH range where andrographolide is more stable (pH 3.0-5.0). 3. If working in acidic conditions is necessary, prepare solutions fresh and minimize storage time. |
| Loss of andrographolide concentration over time in prepared solutions. | Degradation is occurring due to inappropriate storage conditions (e.g., elevated temperature, exposure to light, or non-optimal pH). | 1. Store stock solutions at low temperatures (e.g., 4-5°C).[13] 2. Protect solutions from light by using amber vials or storing them in the dark.[14] 3. Ensure the pH of the solution is within the optimal range for andrographolide stability. |
| Inconsistent results in bioassays using andrographolide solutions. | The formation of this compound and other degradation products may be altering the biological activity of the solution. | 1. Routinely check the purity of your andrographolide solutions using a stability-indicating analytical method like HPLC. 2. Prepare fresh dilutions for each experiment from a recently prepared stock solution. 3. Consider the potential for degradation when interpreting bioassay results, especially over longer incubation times. |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the degradation of andrographolide, which leads to the formation of this compound.
Table 1: Effect of pH on the Stability of Andrographolide in Solution
| pH | Degradation Kinetics | Predicted Shelf-Life (t₉₀) at 25°C | Degradation Rate Constant (k) | Major Degradation Products |
| 2.0 | First-Order[1][3] | 4.3 years[8] | 6.5 x 10⁻⁵ per day[4] | This compound, 8,9-didehydroandrographolide[1][2][3][4][6] |
| 4.0 | Stable (no degradation detected at 70°C over 7 days)[1] | Not Applicable | Not Applicable | Not Applicable |
| 6.0 | First-Order[1] | 41 days[8] | 2.5 x 10⁻³ per day[4] | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 11,14-dehydro-14-deoxyandrographolide[1][5] |
| 8.0 | First-Order[1] | 1.1 days | 9.9 x 10⁻² per day[4] | Degradation products similar to pH 6.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Andrographolide
This protocol outlines a general procedure for conducting a forced degradation study to investigate the formation of this compound and other degradation products under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of andrographolide in methanol at a concentration of 1.0 mg/mL.[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.05 M - 1 N HCl. Incubate at room temperature or an elevated temperature (e.g., 80°C) for a specified period (e.g., 20 minutes to 2 hours). Neutralize the solution before analysis.[4]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.025 M - 1 N NaOH. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.[4]
-
Oxidative Degradation: Mix the stock solution with 3-15% (w/w) hydrogen peroxide and keep the mixture in the dark at room temperature for a specified period (e.g., 1-2 hours).[4]
-
Thermal Degradation (Dry Heat): Expose solid andrographolide powder to dry heat in an oven (e.g., 80°C) for a specified period (e.g., 2 hours). Dissolve the sample in a suitable solvent for analysis.[4]
-
Photolytic Degradation: Expose the andrographolide solution to UV light (e.g., 254 nm) for a specified period (e.g., 6 hours).[4]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method such as RP-HPLC.[4]
Protocol 2: Stability-Indicating RP-HPLC Method for Andrographolide and Its Degradation Products
This protocol provides a representative RP-HPLC method for the quantification of andrographolide and the detection of its degradation products, including this compound.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.[15]
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 65:35 v/v) or a buffered mobile phase such as 0.02 M KH₂PO₄ (pH 3.0) and acetonitrile (50:50 v/v).[4][15]
-
Flow Rate: 1.5 mL/min.[15]
-
Column Temperature: 35°C.[15]
-
Detection Wavelength: 240 nm.[15]
-
Injection Volume: 20 µL.[15]
Procedure:
-
Prepare standard solutions of andrographolide of known concentrations to generate a calibration curve.
-
Prepare sample solutions from stability studies and filter through a 0.45-µm filter before injection.
-
Inject standards and samples onto the HPLC system.
-
Identify and quantify the andrographolide peak based on its retention time and the calibration curve. Degradation products like this compound will appear as separate peaks.
Visualizations
Caption: pH-dependent degradation pathways of andrographolide.
Caption: General workflow for assessing the stability of andrographolide.
References
- 1. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heat-accelerated degradation of solid-state andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. files.core.ac.uk [files.core.ac.uk]
Optimization of Isoandrographolide extraction using fractional factorial design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of isoandrographolide extraction using fractional factorial design.
Frequently Asked Questions (FAQs)
Q1: What is fractional factorial design and why is it useful for optimizing this compound extraction?
A1: Fractional factorial design is an experimental strategy that allows for the efficient screening of multiple factors that may influence the extraction yield of this compound. Unlike a full factorial design, which tests all possible combinations of factors and their levels, a fractional factorial design uses a smaller, carefully selected subset of these combinations.[1] This approach is particularly useful in the initial stages of research to identify the most significant factors with fewer experimental runs, saving time and resources.[2][3]
Q2: What are the key factors to consider when designing a fractional factorial experiment for this compound extraction?
A2: Based on studies of similar compounds like andrographolide, the most influential factors in the extraction process typically include the type of solvent, solvent-to-sample ratio, extraction time, temperature, and extraction frequency.[4] The choice of solvent is critical, with methanol and ethanol often being effective for extracting diterpenoids.[5]
Q3: What is "confounding" in a fractional factorial design, and how does it affect my results?
A3: Confounding, also known as aliasing, is an inherent characteristic of fractional factorial designs where the effects of some factors or interactions are indistinguishable from others.[6][7] For example, the effect of a single factor might be mixed with the effect of an interaction between two other factors. This is a trade-off for reducing the number of experimental runs.[1] Understanding the alias structure of your design is crucial for correctly interpreting the results.
Q4: How do I choose the right resolution for my fractional factorial design?
A4: The resolution of a fractional factorial design indicates the degree of confounding.[8]
-
Resolution III designs confound main effects with two-factor interactions. These are useful for initial screening when you assume that interactions are negligible compared to the main effects.[8][9]
-
Resolution IV designs do not confound main effects with two-factor interactions, but two-factor interactions may be confounded with each other.[8][9]
-
Resolution V designs do not confound main effects or two-factor interactions with each other.[8][9]
For optimization studies, a Resolution IV or V design is generally preferred to obtain clearer results.
Q5: How can I analyze the data from my fractional factorial experiment?
A5: The data from a fractional factorial design is typically analyzed using statistical software with Design of Experiments (DOE) capabilities. The analysis involves creating a mathematical model to determine which factors and interactions have a statistically significant effect on the this compound yield. The software can generate plots and statistical summaries to help visualize and interpret the results.[10]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no yield of this compound in all experimental runs. | 1. Inappropriate solvent choice.2. Ineffective extraction method for the plant material.3. Degradation of this compound during extraction. | 1. Ensure the solvent has the appropriate polarity for this compound. Methanol or ethanol are good starting points.[5]2. Consider a preliminary study to compare different extraction methods (e.g., maceration, sonication, Soxhlet).[4]3. Check the temperature stability of this compound and avoid excessive heat during extraction and solvent evaporation. |
| Results are not reproducible. | 1. Inconsistent experimental procedure.2. Variability in the raw plant material.3. Issues with the analytical method. | 1. Strictly adhere to the experimental protocol for each run.2. Ensure the plant material is from the same batch and is homogenized.3. Validate your analytical method (e.g., HPLC-UV) for linearity, precision, and accuracy. |
| A factor that was expected to be significant shows no effect. | 1. The range of levels chosen for the factor was too narrow.2. The factor's effect is confounded with another interaction, masking its true impact. | 1. Widen the range between the low and high levels of the factor in a subsequent experiment.2. Review the alias structure of your design. If a main effect is confounded with a significant interaction, a follow-up experiment may be needed to de-alias the effects. |
| The statistical model has a poor fit (low R-squared). | 1. Important factors were not included in the experimental design.2. The relationship between the factors and the response is highly non-linear.3. High experimental error. | 1. Use your scientific knowledge to consider if other factors could be influencing the extraction.2. A fractional factorial design assumes a linear relationship. You may need to augment your design with center points to test for curvature or move to a response surface methodology (RSM) design.3. Review your experimental and analytical procedures to identify and minimize sources of error. |
Data Presentation
The following table summarizes hypothetical data from a 23-1 fractional factorial design for the optimization of this compound extraction. This type of design allows for the screening of three factors in four runs.
Table 1: Hypothetical 23-1 Fractional Factional Design for this compound Extraction
| Run | Factor A: Solvent Ratio (g/mL) | Factor B: Extraction Time (min) | Factor C: Temperature (°C) | This compound Yield (%) |
| 1 | 1:10 (-1) | 30 (-1) | 40 (-1) | 1.2 |
| 2 | 1:20 (+1) | 30 (-1) | 40 (-1) | 1.8 |
| 3 | 1:10 (-1) | 60 (+1) | 60 (+1) | 2.5 |
| 4 | 1:20 (+1) | 60 (+1) | 60 (+1) | 3.5 |
Note: The levels are coded as -1 for the low level and +1 for the high level.
Based on a similar study for andrographolide, the following optimal conditions were determined using a fractional factorial design.[4]
Table 2: Optimized Conditions for Andrographolide Extraction based on a Fractional Factorial Design Study
| Factor | Optimized Level |
| Extraction Time | 360 minutes |
| Sample to Solvent Ratio | 2 g / 100 mL |
| Extraction Frequency | 3 to 4 times |
| Predicted Andrographolide Amount | 3.47% - 3.74% |
Source: Adapted from a study on andrographolide extraction optimization.[4]
Experimental Protocols
Protocol 1: Fractional Factorial Design for this compound Extraction
This protocol outlines the steps for conducting a fractional factorial design to optimize the extraction of this compound from Andrographis paniculata.
-
Factor and Level Selection:
-
Identify the key factors that may influence the extraction yield (e.g., solvent-to-sample ratio, extraction time, temperature).
-
For each factor, determine two levels: a low (-1) and a high (+1) value. These levels should be chosen to be far enough apart to likely show a significant effect.
-
-
Experimental Design Creation:
-
Use statistical software (e.g., Minitab, JMP, Design-Expert) to generate the fractional factorial design matrix. This matrix will specify the combination of factor levels for each experimental run.
-
-
Sample Preparation:
-
Obtain dried, powdered Andrographis paniculata plant material.
-
Ensure the powder is of a consistent particle size to minimize variability.
-
-
Extraction Procedure (per experimental run):
-
Accurately weigh the powdered plant material.
-
Based on the design matrix for the specific run, add the specified volume of solvent (e.g., methanol) to achieve the designated solvent-to-sample ratio.
-
Conduct the extraction at the specified temperature for the designated extraction time, using a consistent method (e.g., maceration with stirring, sonication).
-
-
Sample Processing:
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Dry the crude extract to a constant weight and record the yield.
-
Protocol 2: Quantification of this compound using HPLC-UV
This protocol describes a general method for quantifying the amount of this compound in the crude extracts.
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried crude extract from each experimental run.
-
Dissolve the extract in a known volume of the solvent used for the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.[5][11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 220-230 nm).[5]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples from each experimental run.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in each sample by using the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound extraction using fractional factorial design.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. Operational Settings: Fractional Factorial Designs [airacad.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confounding and Resolutions [2021.help.altair.com]
- 7. fiveable.me [fiveable.me]
- 8. What is the design resolution in a factorial design? - Minitab [support.minitab.com]
- 9. 5.3.3.4.4. Fractional factorial design specifications and design resolution [itl.nist.gov]
- 10. Fractional Factorial Designs with Minitab - Lean Sigma Corporation [leansigmacorporation.com]
- 11. medic.upm.edu.my [medic.upm.edu.my]
Technical Support Center: Development of Stable Isoandrographolide Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for creating stable and effective delivery systems for isoandrographolide. The content addresses common challenges, offering troubleshooting solutions and detailed experimental protocols in a user-friendly question-and-answer format.
Disclaimer: this compound is a known isomer and degradation product of andrographolide.[1][2][3] Due to a scarcity of direct studies on this compound's physicochemical properties, this guide leverages the extensive data available for its parent compound, andrographolide. It is presumed that their structural similarities lead to comparable challenges in formulation, such as poor aqueous solubility and pH-dependent stability.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles when formulating this compound for delivery?
A1: The primary challenges in formulating this compound are its poor water solubility and chemical instability. As a lipophilic diterpenoid lactone, it is classified similarly to andrographolide, a Biopharmaceutical Classification System (BCS) Class II drug, meaning its absorption is limited by its dissolution rate.[5] Furthermore, the lactone ring in its structure is susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions, leading to degradation and loss of biological activity.[3][6]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol are effective.[6][7] DMSO is often preferred for in vitro studies due to its high solubilizing power for compounds of this class.[8] For formulation processes, solvents such as ethyl acetate or a chloroform/methanol mixture are commonly used to dissolve both the drug and the carrier material, like PLGA polymers.[9]
Q3: How can the aqueous solubility of this compound be improved for experiments?
A3: Several techniques can enhance the aqueous solubility of this compound:
-
Co-solvents: A mixture of a water-miscible organic solvent (like DMSO or ethanol) with an aqueous buffer can be used. For instance, a 1:1 solution of DMF:PBS (pH 7.2) has been shown to significantly increase the solubility of andrographolide.[7]
-
Cyclodextrins: These molecules can encapsulate this compound, forming water-soluble inclusion complexes that protect the compound from degradation.[8]
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) improves its dispersibility and stability in aqueous media.[8][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils and surfactants that form fine emulsions in aqueous environments, enhancing solubilization.[11]
Q4: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A4: Based on data from andrographolide, this compound is most stable in acidic conditions, specifically between pH 2.0 and 4.0.[2][3][6] As the pH increases towards neutral and alkaline, the rate of degradation significantly increases.[2]
Q5: Which analytical method is best for quantifying this compound and its stability?
A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable method.[12][13][14] A C18 column is typically used with a mobile phase consisting of a methanol/water or acetonitrile/water mixture.[6][13] Detection is often performed at a wavelength of around 223-228 nm.[4][14] This method can effectively separate this compound from its parent compound and other degradation products.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: After dissolving this compound in an organic solvent (e.g., DMSO) and adding it to the cell culture medium, a precipitate forms.
| Possible Cause | Explanation | Recommended Solution |
| Exceeded Solubility Limit | The final concentration of this compound in the aqueous medium is higher than its solubility limit. | Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a highly concentrated stock solution directly to a large volume of media causes the compound to "crash out" as the solvent rapidly dilutes. | Perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume. Add the stock solution dropwise while gently swirling the medium. |
| High Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, causing cellular toxicity, or too low to maintain the compound's solubility. | Keep the final DMSO concentration below 0.5% (v/v), or a level empirically determined to be non-toxic for your specific cell line. Always include a vehicle control (media with the same final solvent concentration) in your experiments. |
| Unfavorable pH | The physiological pH of the cell culture medium (~7.4) can promote the degradation and precipitation of lactone-containing compounds. | Consider using a formulation approach like cyclodextrin complexes or nanoparticles to protect the this compound at physiological pH. |
Issue 2: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
Problem: The amount of this compound successfully incorporated into your nanoparticles is lower than expected.
| Possible Cause | Explanation | Recommended Solution |
| Poor Drug Solubility in Organic Phase | This compound is not fully dissolved in the organic solvent along with the polymer/lipid during the formulation process. | Select a different organic solvent or a co-solvent system where both the drug and the carrier are highly soluble. For PLGA nanoparticles, ethyl acetate or a chloroform/methanol mixture can be effective.[9] |
| Drug Partitioning into Aqueous Phase | During emulsification, a portion of the drug may partition from the organic droplets into the external aqueous phase, especially if the drug has some slight aqueous solubility. | Increase the polymer-to-drug ratio to create a more viscous organic phase that can better retain the drug. Optimize the emulsification process to form smaller, more stable droplets quickly. |
| Premature Drug Crystallization | The drug crystallizes out of the organic phase before the nanoparticles can properly form and solidify around it. | Increase the solvent evaporation rate to quickly solidify the nanoparticles, trapping the drug in an amorphous state within the matrix. Ensure the chosen polymer has good miscibility with the drug. |
Data Presentation: Physicochemical Properties of Formulations
The following tables summarize quantitative data for various formulations of andrographolide, which can serve as a reference for developing this compound delivery systems.
Table 1: Solubility of Andrographolide in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~0.074 (at 25°C) | [15] |
| Ethanol | ~0.2 | [7] |
| DMSO | ~3 | [7] |
| Dimethylformamide (DMF) | ~14 | [7] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 | [7] |
| Methanol | Highest among common organic solvents | [16][17] |
Table 2: Stability of Andrographolide in Aqueous Solutions at 25°C
| pH | Degradation Kinetics | Predicted Shelf-Life (t₉₀) | Degradation Rate Constant (k) per day | Reference |
| 2.0 | First-Order | 4.3 years | 6.5 x 10⁻⁵ | [2][6] |
| 4.0 | First-Order | Stable, no degradation detected over 7 days at 70°C | Not Applicable | [2][6] |
| 6.0 | First-Order | 41 days | 2.5 x 10⁻³ | [2][6] |
| 8.0 | First-Order | 1.1 days | 9.9 x 10⁻² | [2][6] |
Table 3: Characterization of Andrographolide-Loaded Nanoparticle Formulations
| Formulation Type | Carrier | Avg. Particle Size (nm) | Zeta Potential (mV) | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA (85:15) | 135 ± 4 | -11.7 ± 2.4 | 2.6 ± 0.6 | - | [9] |
| PLGA Nanoparticles | PLGA-TPGS | 179.6 | -37.6 | - | 83 | [18] |
| Solid Lipid Nanoparticles (SLNs) | Glycerol monostearate | 193.84 | -22.8 | - | 83.7 | [19][20] |
| Solid Lipid Nanoparticles (SLNs) | Compritol 888 ATO | 286.1 | -20.8 | 3.49 | 91.0 | [10][21] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from the emulsion-solvent evaporation method used for andrographolide.[9][10]
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 85 mg of Poly(lactic-co-glycolide) (PLGA) in a solvent mixture of 1.7 mL ethyl acetate and 330 µL methanol.
-
Aqueous Phase Preparation: Prepare an 8 mL aqueous solution of 2% (w/v) polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Immediately sonicate the mixture using a probe sonicator (e.g., at 20 W for 5 minutes) over an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer at room temperature for several hours (e.g., 17 hours) to allow for the complete evaporation of the organic solvents.
-
Nanoparticle Collection and Washing: Collect the formed nanoparticles by ultracentrifugation (e.g., 45,000 rpm for 1 hour at 4°C). Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and any unencapsulated drug.
-
Lyophilization: Resuspend the final washed pellet in a small volume of deionized water and freeze-dry (lyophilize) to obtain a dry nanoparticle powder for storage and characterization.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol follows the thin-film hydration method, which is suitable for hydrophobic drugs.[22][23][24]
-
Lipid Film Formation: In a round-bottom flask, dissolve 10 mg of this compound, 70 mg of a primary phospholipid (e.g., DSPC or Soy PC), and 30 mg of cholesterol in 5 mL of chloroform.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid's transition temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under a vacuum overnight to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding 5 mL of a suitable aqueous buffer (e.g., PBS, pH 7.4) pre-heated to above the lipid transition temperature. Agitate the flask by vortexing or mechanical shaking for 30-60 minutes until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
Protocol 3: Stability-Indicating HPLC Method for this compound
This method can be used to quantify this compound and monitor its degradation over time.[12][25][26]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v). The water component can be acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation (for stability studies): Prepare a solution of this compound in the desired aqueous buffer (e.g., pH 2.0, 7.4, 8.0) at a known concentration. Store under the desired temperature conditions. At specified time points, withdraw an aliquot, dilute it with the mobile phase to fall within the calibration range, and filter through a 0.22 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time, which should be distinct from its degradation products.[1] Quantify the concentration using the calibration curve generated from the standards.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 14. rjptonline.org [rjptonline.org]
- 15. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.undip.ac.id [eprints.undip.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. Development of andrographolide-loaded solid lipid nanoparticles for lymphatic targeting: Formulation, optimization, characterization, in vitro, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of andrographolide-loaded solid lipid nanoparticles for lymphatic targeting: Formulation, optimization, characterization, in vitro, and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 21. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 24. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Development of analysis method of andrographolide from Andrographis paniculata using UPLC-PDA | Current Research on Biosciences and Biotechnology [crbb-journal.com]
Addressing low yield issues in Isoandrographolide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yield issues during the synthesis of isoandrographolide from andrographolide.
Troubleshooting Guide: Addressing Low Yields
Low yields during the synthesis of this compound are a common challenge. This guide provides a structured approach to identifying and resolving potential issues in your experimental setup.
Problem: Lower than expected yield of this compound.
Initial Assessment Workflow
Caption: Troubleshooting workflow for diagnosing and resolving low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the conversion of andrographolide to this compound?
A1: The most prevalent issue is the concurrent formation of byproducts under acidic conditions. While acid catalysis is necessary for the isomerization to this compound, it can also promote side reactions. The primary byproduct formed under acidic conditions (pH 2.0) is 8,9-didehydroandrographolide.[1][2]
Q2: How does pH affect the synthesis of this compound?
A2: pH is a critical factor. The optimal pH for the stability of andrographolide and its conversion to this compound is in the acidic range of 2.0 to 4.0.[2][3] At higher pH values (e.g., pH 6.0 and above), andrographolide undergoes different degradation pathways, leading to other byproducts such as 15-seco-andrographolide, and will not yield this compound.[1][2]
Q3: What is the role of temperature in this synthesis?
A3: Temperature influences the reaction rate. While higher temperatures can accelerate the isomerization, they can also increase the rate of degradation and byproduct formation. It is crucial to find an optimal temperature that allows for a reasonable reaction time without significantly compromising the yield. Studies on andrographolide stability show that degradation increases with higher temperatures.[2]
Q4: Can I improve my yield by modifying the purification process?
A4: Yes, the purification process is critical for isolating pure this compound and can be a source of yield loss. Inefficient extraction or recrystallization can lead to a significant reduction in the final product. It is important to use appropriate solvents and to carefully perform washing steps to remove impurities without excessive loss of the desired product.
Q5: Are there any recommended analytical techniques to monitor the reaction?
A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are highly recommended for monitoring the progress of the reaction. These techniques can help you determine the optimal reaction time by observing the consumption of the starting material (andrographolide) and the formation of the product (this compound) and any major byproducts.
Data Presentation
Table 1: Influence of pH on Andrographolide Degradation Products
| pH Condition | Major Degradation Products Identified | Reference |
| Acidic (pH 2.0) | This compound, 8,9-didehydroandrographolide | [1][2][3] |
| Near Neutral (pH 6.0) | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide | [2][3] |
| Basic (pH > 7.0) | Andrographolide is unstable and degrades into various products. | [1][2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound from Andrographolide
Objective: To convert andrographolide to this compound with an optimized yield.
Materials:
-
Andrographolide
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Stir plate and stir bar
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Methodology:
-
Dissolve andrographolide in a suitable volume of a solvent that is miscible with aqueous acid (e.g., acetone or ethanol).
-
Adjust the pH of the solution to between 2.0 and 4.0 using a dilute solution of concentrated HCl. The final acid concentration should be carefully controlled.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for an optimized duration. Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding crushed ice and neutralize the acid with a cold, saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the product from the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethyl acetate to obtain pure this compound.
Protocol 2: HPLC Analysis of Reaction Mixture
Objective: To quantify the amounts of andrographolide, this compound, and major byproducts in the reaction mixture.
Materials:
-
HPLC system with a UV detector
-
C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
Syringe filters (0.45 µm)
-
Reference standards for andrographolide and this compound
Methodology:
-
Prepare a mobile phase of acetonitrile and water in a suitable ratio (e.g., 40:60 v/v).
-
Prepare standard solutions of andrographolide and this compound of known concentrations in methanol.
-
Withdraw a small aliquot of the reaction mixture at different time points and dilute it with methanol.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the prepared sample and standards into the HPLC system.
-
Set the UV detector to an appropriate wavelength (e.g., 225 nm) to detect the compounds of interest.
-
Analyze the resulting chromatograms to determine the retention times and peak areas of andrographolide, this compound, and any byproducts.
-
Quantify the concentration of each component by comparing their peak areas to the standard curves.
Visualizations
Chemical Transformation Pathway
Caption: Reaction pathway of andrographolide under acidic conditions.
References
Preventing degradation of Isoandrographolide during long-term storage
Technical Support Center: Isoandrographolide Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound and related diterpene lactones?
A1: The primary factors leading to the degradation of this compound and similar compounds like Andrographolide are pH, temperature, and light.[1] Hydrolytic degradation is a significant concern, especially in aqueous solutions. Alkaline conditions, in particular, have been shown to accelerate the degradation of related compounds significantly.[1]
Q2: What are the ideal storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored in a tightly closed container in a dry place. For solutions, storage at low temperatures (-20°C for short-term, -80°C for long-term) and protection from light is recommended.[1] The solid crystalline form is generally more stable than the amorphous form.[1][2]
Q3: How does pH affect the stability of this compound and related compounds?
A3: The stability of diterpene lactones like Andrographolide, from which this compound is derived, is highly pH-dependent. The optimal pH for stability is in the acidic range, between 2.0 and 4.0.[2][3][4][5] In this range, degradation occurs at a much slower rate compared to neutral or alkaline solutions.[2] Degradation rates increase significantly at pH levels above 8.[1]
Q4: What are the known degradation products of Andrographolide, the parent compound of this compound?
A4: Under acidic conditions (e.g., pH 2.0), Andrographolide degrades to form this compound and 8,9-didehydroandrographolide.[2][3][4][6] Under basic or neutral conditions (pH 6.0 and higher), it degrades into other products such as 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide.[2][3][4][6]
Q5: Can this compound degrade in its solid form?
A5: Yes, although it is generally more stable in solid form than in solution. Studies on the related compound Andrographolide have shown that its crystalline form is stable at 70°C for up to three months, while the amorphous form can decompose under the same conditions within two months.[1][2] Long-term storage of powdered Andrographis herb at room temperature (25-40°C) for one year resulted in a significant (69.26%) degradation of andrographolide.[7][8]
Q6: How does temperature impact the stability of this compound?
A6: Higher temperatures accelerate the degradation of related compounds like Andrographolide, with the degradation rate increasing with temperature.[2] The degradation typically follows first-order kinetics.[2][3] It is crucial to store the compound at recommended low temperatures to minimize thermal degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of unknown peaks in HPLC/UPLC analysis. | Degradation of this compound. | 1. Confirm the identity of the new peaks by conducting a forced degradation study (see Experimental Protocols).2. Prepare fresh solutions from a properly stored solid stock for each experiment.[1]3. Ensure the pH of your solvent system is within the optimal stability range (pH 2.0-4.0).[2][3] |
| Inconsistent results between experimental batches. | Degradation during storage or handling. | 1. Strictly adhere to recommended storage conditions (-80°C for long-term, -20°C for short-term, protected from light).[1]2. Avoid repeated freeze-thaw cycles of stock solutions.[1]3. Prepare working solutions fresh on the day of the experiment.[1] |
| Precipitate forms in stock solution upon thawing. | Poor solubility or compound degradation. | 1. Attempt to redissolve the precipitate by gentle heating or sonication.2. If precipitation persists, it may be a sign of degradation. Analyze the solution by HPLC to confirm purity and concentration before use.[1] |
| Loss of biological activity in assays. | Degradation of the active compound. | 1. The degradation products of related compounds have been shown to have reduced biological effects.[3][4]2. Verify the purity of the compound stock using a stability-indicating analytical method like HPLC.3. Always use freshly prepared solutions for biological experiments. |
Data Presentation
Table 1: pH-Dependent Stability of Andrographolide at 25°C
This table summarizes the stability of Andrographolide, a closely related compound, in aqueous solutions at different pH values. The data provides a strong indication of the conditions under which this compound is likely to be stable or degrade.
| pH | Kinetics | Predicted Shelf-Life (t₉₀) | Degradation Rate Constant (k) |
| 2.0 | First-Order | 4.3 years | 6.5 x 10⁻⁵ per day |
| 4.0 | First-Order | Stable (no degradation detected at 70°C over 7 days) | Not Applicable |
| 6.0 | First-Order | 41 days | 2.5 x 10⁻³ per day |
| 8.0 | First-Order | 1.1 days | 9.9 x 10⁻² per day |
(Data derived from studies on Andrographolide, which is structurally similar and whose degradation pathways are directly linked to this compound).[2][3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a representative method for quantifying this compound and its potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 65:35 v/v) or a buffered mobile phase such as 0.02 M KH₂PO₄ (pH 3.0) and acetonitrile (50:50 v/v).[2] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 223 nm (based on the absorption maxima of Andrographolide).[9]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.
-
Prepare sample solutions from stability studies at appropriate dilutions.
-
Filter all samples and standards through a 0.45-µm filter before injection.[2]
-
Inject standards and samples onto the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the degradation pathways and to validate the specificity of the stability-indicating analytical method.[10][11][12]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 80°C for 2 hours. Neutralize the solution before HPLC analysis.[2][9]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize the solution before HPLC analysis.[2][9]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 5% v/v hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for several days. Also, heat the stock solution at 70°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.[9][13]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above. The goal is to achieve 5-20% degradation of the active substance. The resulting chromatograms will help identify potential degradation products and demonstrate the method's ability to separate them from the parent compound.
Mandatory Visualizations
Caption: pH-Dependent Degradation of Andrographolide.
Caption: Troubleshooting Workflow for Degradation Issues.
Caption: Stability Study Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of andrographolide in Andrographis paniculata over 1 year storage. | Semantic Scholar [semanticscholar.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Selecting appropriate solvents for Isoandrographolide research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of isoandrographolide in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to solvent selection and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Andrographolide?
This compound is a diterpenoid lactone and an isomer of andrographolide. It is notably formed as a major degradation product when andrographolide is exposed to acidic conditions (pH 2.0).[1] While structurally similar, its biological activities may differ from that of its parent compound.
Q2: Which organic solvents are recommended for dissolving this compound?
While specific quantitative solubility data for this compound is limited, its structural similarity to andrographolide allows for the use of similar solvents. Dimethyl sulfoxide (DMSO) is highly recommended for preparing concentrated stock solutions for in vitro assays due to its strong solubilizing capacity for this class of compounds.[2][3] Ethanol and methanol are also suitable options, though they may offer lower solubility compared to DMSO.[3][4]
Q3: My this compound is precipitating in my aqueous experimental medium. What can I do?
Precipitation in aqueous solutions is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps:
-
Reduce the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium or buffer is at a non-toxic and low level, typically below 0.5%, and ideally at or below 0.1%.
-
Lower the working concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiment.
-
Optimize stock solution dilution: Instead of adding a small volume of a highly concentrated stock directly into the aqueous medium, perform serial dilutions. First, create an intermediate dilution in a small volume of the medium, mix thoroughly, and then add this to the final volume.
-
Pre-warm the medium: Adding the this compound stock solution to a pre-warmed medium (e.g., 37°C for cell culture) can sometimes improve solubility.
Q4: How should I store this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of this compound in an appropriate organic solvent, such as DMSO, at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent. | The concentration exceeds the solubility limit of the solvent. | Try gentle warming (e.g., 37°C water bath) and vortexing. If still undissolved, consider a solvent with higher solubilizing power (e.g., switch from ethanol to DMSO) or reduce the target concentration of the stock solution. |
| Precipitate forms immediately upon addition to aqueous buffer or media. | "Crashing out" due to poor aqueous solubility and high concentration of the organic solvent in the final solution. | Decrease the final concentration of the compound. Minimize the volume of the organic stock solution added to the aqueous medium (aim for <0.5% v/v). Perform serial dilutions as described in the FAQs. |
| Inconsistent experimental results. | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Ensure the pH of your experimental system is not highly acidic or basic, as this can affect stability. |
| Cell toxicity observed in culture. | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | Perform a solvent toxicity control experiment to determine the maximum tolerated concentration of the solvent for your specific cells. Aim to keep the final solvent concentration as low as possible (ideally ≤ 0.1%). |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is based on the solubility of the structurally similar compound, andrographolide, and should be used as a guideline. It is recommended to perform your own solubility tests for precise concentrations.
| Solvent | Estimated Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~3 - 15 | [2] |
| Dimethylformamide (DMF) | ~14 | [2] |
| Ethanol | ~0.2 | [2] |
| Methanol | Soluble | [3] |
| Acetone | Soluble | [4] |
| Chloroform | Very slightly soluble | [3] |
| Water | Almost insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound from Andrographolide via Acid-Catalyzed Isomerization
This protocol describes a general method for the conversion of andrographolide to this compound.
-
Dissolution: Dissolve andrographolide in a suitable organic solvent (e.g., methanol).
-
Acidification: Add a dilute acid (e.g., 0.05 M - 1 N HCl) to the solution to achieve a final pH of approximately 2.0.[1]
-
Incubation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) for a specified period (e.g., 20 minutes to 2 hours) to facilitate the isomerization.[1] The reaction progress can be monitored by a suitable analytical method like HPLC.
-
Neutralization: Once the conversion is complete, neutralize the solution with a suitable base.
-
Isolation: The this compound can then be isolated and purified using standard chromatographic techniques (e.g., column chromatography).[5]
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isoandrographolide versus Andrographolide: a comparative study of bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivities of isoandrographolide and andrographolide, two major diterpenoid lactones isolated from the medicinal plant Andrographis paniculata. While andrographolide is the more abundant and extensively studied compound, emerging research on this compound suggests it possesses unique and potent therapeutic properties. This document summarizes the available quantitative data, details key experimental protocols for bioactivity assessment, and visualizes the known signaling pathways to aid researchers in evaluating their potential for drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the available in vitro data for the anticancer, anti-inflammatory, antiviral, and hepatoprotective activities of this compound and andrographolide. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution, as experimental conditions such as cell lines, exposure times, and assay methods can vary between studies.
Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 Value | Source |
| This compound | HL-60 (Human Leukemia) | Not Specified | 6.30 µM | [1] |
| Andrographolide | HL-60 (Human Leukemia) | Not Specified | 9.33 µM | [1] |
| KB (Oral Cancer) | MTT Assay | 106 µg/ml | [2] | |
| MCF-7 (Breast Cancer) | MTT Assay | 32.90 µM (48h) | [3] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 37.56 µM (48h) | [3] | |
| CACO-2 (Colon Cancer) | Not Specified | 32.46 µg/mL | [4] |
Note: A lower IC50 value indicates greater potency.
Anti-inflammatory Activity
Direct comparative studies on the anti-inflammatory activity of this compound and andrographolide are limited. The following table presents data for andrographolide.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Source |
| Andrographolide | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | ~21.9 µM | [5] |
| TNF-α Release | THP-1 Monocytes | LPS | ~21.9 µM | [6] | |
| PGE2 Production | RAW 264.7 Macrophages | LPS & IFN-γ | 8.8 µM | [7] |
Note: this compound has been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[3][8] Quantitative data from direct comparative assays with andrographolide are needed.
Antiviral Activity
| Compound | Virus | Cell Line | Assay | EC50/IC50 Value | Source |
| Andrographolide | Dengue Virus (DENV2) | HepG2 | Not Specified | 21.304 µM (EC50) | [9] |
| Dengue Virus (DENV2) | HeLa | Not Specified | 22.739 µM (EC50) | [9] | |
| Influenza A (H1N1) | MDCK | Not Specified | 7.2 µM (EC50) | [2] | |
| Influenza A (H5N1) | MDCK | Not Specified | 15.2 µM (EC50) | [2] | |
| Influenza A (H9N2) | MDCK | Not Specified | 8.4 µM (EC50) | [2] | |
| HIV | MT2 cells | p24 antigen inhibition | 49.0 µg/mL (EC50) | [2] | |
| SARS-CoV-2 | Calu-3 | Plaque Reduction | 0.034 µM (IC50) | [9] |
Hepatoprotective Activity
While direct in vitro quantitative comparisons are limited, a study on derivatives of this compound has suggested superior hepatoprotective effects compared to andrographolide. One study indicated that this compound treatment showed better liver protection by reducing lipid, aminotransferase, and ALP levels compared to andrographolide.[10] Another study found that a derivative of this compound, 19-propionyl this compound (IAN-19P), was more effective than andrographolide in reducing plasma ALT and AST levels in an in vivo model of non-alcoholic fatty liver disease (NAFLD).[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro bioactivity assays.
Anticancer Activity: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is a common method to determine the cytotoxic effects of a compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10⁴ cells/mL.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compound (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Nitrite Quantification: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated, untreated cells. The IC50 value is determined from the dose-response curve.
Antiviral Activity: Plaque Reduction Assay
This assay determines the ability of a compound to inhibit the replication of a virus, measured by the reduction in the formation of viral plaques in a cell monolayer.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 24-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., containing 1% methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value (the concentration that reduces plaque formation by 50%) is determined from the dose-response curve.
Hepatoprotective Activity: Acetaminophen (APAP)-Induced Toxicity in HepG2 Cells
This in vitro model assesses the ability of a compound to protect liver cells from damage induced by a known hepatotoxin like acetaminophen.
-
Cell Seeding: Seed HepG2 human liver cancer cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment (Protective Effect): Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induction of Toxicity: Expose the cells to a toxic concentration of acetaminophen (e.g., 10-20 mM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer activity protocol.
-
Biochemical Marker Analysis: The cell culture supernatant can be collected to measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Data Analysis: An increase in cell viability and a decrease in the levels of liver enzymes in the presence of the test compound indicate a hepatoprotective effect.
Signaling Pathways and Mechanisms of Action
The bioactivities of andrographolide and this compound are mediated through their interaction with various cellular signaling pathways.
Andrographolide
Andrographolide is known to modulate multiple signaling pathways involved in inflammation, cancer cell proliferation, and survival.
Caption: Andrographolide's multifaceted action.
Andrographolide exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[11] In cancer, it has been shown to suppress the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[11]
This compound
The known mechanism of action for this compound primarily revolves around its potent inhibition of the NLRP3 inflammasome.[3][8]
Caption: this compound inhibits NLRP3.
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β.[12] By inhibiting the activation of the NLRP3 inflammasome, this compound can effectively suppress inflammatory responses.[3]
Conclusion
Both this compound and andrographolide exhibit a range of promising bioactivities. The available data suggests that this compound may possess more potent anticancer activity in certain cell lines and that its derivatives could offer superior hepatoprotective effects. Andrographolide, being more extensively studied, has a well-documented inhibitory effect on multiple signaling pathways central to inflammation and cancer.
Further direct comparative studies under standardized experimental conditions are warranted to fully elucidate the relative therapeutic potential of these two important natural compounds. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers to design and conduct such investigations, ultimately paving the way for the potential development of novel therapeutics from Andrographis paniculata.
References
- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Suppression of NO production in activated macrophages in vitro and ex vivo by neoandrographolide isolated from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Andrographolide alleviates bleomycin-induced NLRP3 inflammasome activation and epithelial-mesenchymal transition in lung epithelial cells by suppressing AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Diterpenoids: Isoandrographolide in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of isoandrographolide and other prominent diterpenoids, including andrographolide, triptolide, carnosol, and oridonin. While quantitative data for this compound is limited in publicly available research, this document summarizes existing qualitative information and presents a comprehensive quantitative comparison of the other selected diterpenoids, supported by experimental data and detailed methodologies.
Executive Summary
Diterpenoids are a class of natural compounds that have garnered significant interest for their potent anti-inflammatory activities. This guide focuses on comparing the efficacy of several key diterpenoids in mitigating inflammatory responses. A notable gap in the current scientific literature is the scarcity of quantitative data, such as IC50 values, for the anti-inflammatory effects of this compound. In contrast, extensive research has quantified the potent anti-inflammatory activities of andrographolide, triptolide, carnosol, and oridonin. These compounds exert their effects through various mechanisms, primarily by inhibiting key inflammatory mediators and signaling pathways, including the NF-κB and MAPK pathways. This report collates the available data to facilitate a comparative understanding and guide future research directions.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of andrographolide, triptolide, carnosol, and oridonin against various key inflammatory mediators. This data provides a quantitative basis for comparing their anti-inflammatory potency.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Inducer | IC50 (µM) | Citation(s) |
| Andrographolide | RAW 264.7 | LPS | 14.4 - 17.4 | [1] |
| Carnosol | RAW 264.7 | LPS | 9.4 | |
| Oridonin | RAW 264.7 | LPS | 5.2 |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Inducer | IC50 (µM) | Citation(s) |
| Andrographolide | RAW 264.7 | LPS | 36.7 | |
| Carnosic Acid | Human Whole Blood | LPS | 9.3 |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
| Compound | Cytokine | Cell Line | Inducer | IC50 (µM) | Citation(s) |
| Andrographolide | TNF-α | RAW 264.7 | LPS | 23.3 | |
| Andrographolide | IL-6 | THP-1 | LPS | 12.2 | |
| Andrographolide | IL-1β | THP-1 | LPS | 18.1 | |
| Triptolide | IL-6, IL-8 | 16HBE | PMA, TNF-α, IL-1β | ~0.02 - 0.05 µM |
This compound: Qualitative Anti-inflammatory Profile
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of these diterpenoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
References
Unveiling the Potential of Isoandrographolide in NLRP3 Inflammasome Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Isoandrographolide's performance in inhibiting the NLRP3 inflammasome against other established alternatives. Supported by experimental data, this document delves into the mechanisms, efficacy, and experimental protocols to provide a comprehensive overview for advancing research in inflammatory diseases.
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory conditions, making it a key therapeutic target. This compound, a diterpenoid lactone derived from the plant Andrographis paniculata, has emerged as a promising inhibitor of the NLRP3 inflammasome. This guide provides a detailed comparison of this compound with other known NLRP3 inhibitors, namely MCC950 and Parthenolide, to aid researchers in making informed decisions for their studies.
Comparative Analysis of NLRP3 Inflammasome Inhibitors
This section provides a quantitative comparison of this compound, MCC950, and Parthenolide, focusing on their inhibitory concentrations and observed effects in various experimental models.
| Inhibitor | Target | IC50 (in vitro) | Experimental Model | Key Findings |
| This compound | NLRP3 | Not explicitly stated in the provided search results. | In vivo: Silica-induced silicosis in miceIn vitro: Not specified | Significantly alleviated lung injury, inflammation, and collagen deposition. Inhibited the expression of NLRP3, ASC, and caspase-1.[1] Showed lower cytotoxicity and more potent therapeutic effect than andrographolide.[1] |
| MCC950 | NLRP3 | ~8 nM (mouse BMDM)~10 nM (human PBMC) | In vitro: LPS + ATP-stimulated macrophagesIn vivo: Mouse models of Muckle-Wells syndrome and Experimental Autoimmune Encephalomyelitis (EAE) | Potent and selective inhibitor of canonical and non-canonical NLRP3 activation.[2] Reduces IL-1β production in vivo and attenuates disease severity in EAE.[2] Rescues neonatal lethality in a mouse model of CAPS.[2] |
| Parthenolide | NLRP3 and Caspase-1 | IC50 for IL-1β release: 0.3 µM (J774A.1 cells), 1.0 µM (primary glial cells) for a derivative (8b).[3] | In vivo: High-fat diet-induced obese miceIn vitro: LPS-stimulated mouse peritoneal macrophages | Attenuated LPS-induced elevation of TNF-α and IL-1β.[4][5] Improved glucose tolerance and peripheral insulin resistance.[4][5] |
Mechanism of Action: A Head-to-Head Comparison
The inhibitory mechanisms of this compound, MCC950, and Parthenolide on the NLRP3 inflammasome pathway exhibit distinct characteristics.
-
This compound: Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with the LYS26 and GLU47 residues.[1] This interaction is thought to inhibit the assembly and activation of the inflammasome complex.
-
MCC950: This well-characterized inhibitor directly targets the NACHT domain of NLRP3, specifically the Walker B motif.[6] By binding to this site, MCC950 prevents ATP hydrolysis, a critical step for NLRP3 oligomerization and subsequent activation of the inflammasome.[6] Importantly, MCC950 is highly selective for NLRP3 and does not affect other inflammasomes like AIM2 or NLRC4.[2][7]
-
Parthenolide: This natural product has a broader mechanism of action. It can directly target the ATPase activity of the NLRP3 protein.[6][8] Additionally, Parthenolide has been shown to inhibit caspase-1 activation by alkylating cysteine residues, which affects not only the NLRP3 inflammasome but also NLRP1 and NLRC4.[6][8]
Signaling Pathways and Experimental Workflow
To visualize the intricate processes involved in NLRP3 inflammasome activation and its inhibition, the following diagrams illustrate the key signaling pathways and a general experimental workflow for validation.
Caption: NLRP3 inflammasome activation pathway and points of inhibition.
Caption: General experimental workflow for validating NLRP3 inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are generalized methodologies for key experiments cited in the comparison.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
-
Cell Culture:
-
Bone Marrow-Derived Macrophages (BMDMs) are harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.
-
THP-1 cells, a human monocytic cell line, are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiation into macrophages is induced by treatment with 100 nM PMA for 48 hours.
-
-
Inflammasome Priming and Inhibition:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Following priming, the cells are pre-treated with various concentrations of this compound, MCC950, or Parthenolide for 1 hour. A vehicle control (e.g., DMSO) is run in parallel.
-
-
NLRP3 Inflammasome Activation:
-
The NLRP3 inflammasome is then activated by adding a second stimulus, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.
-
-
Analysis:
-
ELISA: The cell culture supernatants are collected to measure the concentration of secreted IL-1β using a commercially available ELISA kit.
-
Western Blot: Cell lysates are prepared to analyze the protein levels of cleaved caspase-1 (p20 subunit), NLRP3, and ASC.
-
Cytotoxicity Assay: A lactate dehydrogenase (LDH) assay or MTT assay is performed on the cell supernatants or remaining cells, respectively, to assess any potential cytotoxic effects of the inhibitors.
-
In Vivo Mouse Model of Silicosis
-
Animal Model:
-
C57BL/6 mice (8-10 weeks old) are used.
-
Silicosis is induced by a single intratracheal instillation of a silica suspension (e.g., 50 mg/kg in sterile saline). Control mice receive sterile saline only.
-
-
Inhibitor Administration:
-
This compound is administered to the treatment group of mice, typically via intraperitoneal injection or oral gavage, at a predetermined dose and frequency, starting from a specific time point after silica instillation.
-
-
Endpoint Analysis (e.g., at day 28):
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure total and differential cell counts and cytokine levels (e.g., IL-1β).
-
Histopathology: Lung tissues are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation assessment and Masson's trichrome for collagen deposition (fibrosis).
-
Western Blot/RT-qPCR: Lung tissue homogenates are used to determine the expression levels of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1) and fibrotic markers.
-
Conclusion
This compound presents a compelling case as a novel inhibitor of the NLRP3 inflammasome. Its potential for direct interaction with the NLRP3 protein and its demonstrated efficacy in a preclinical model of silicosis, coupled with a favorable cytotoxicity profile compared to its parent compound, andrographolide, highlight its therapeutic potential.[1] In comparison, MCC950 stands out for its high potency and specificity, making it a valuable tool for targeted NLRP3 research.[2][6] Parthenolide, while effective, exhibits a broader inhibitory profile that may be advantageous in certain contexts but could also lead to off-target effects.[6][8]
For researchers embarking on studies of NLRP3-driven inflammation, the choice of inhibitor will depend on the specific research question. This compound offers a promising natural product-derived alternative with in vivo efficacy. Further studies are warranted to elucidate its precise mechanism of action and to determine its IC50 values in standardized in vitro assays to allow for a more direct comparison with established inhibitors like MCC950. The experimental protocols and comparative data presented in this guide provide a solid foundation for future investigations into the therapeutic utility of this compound and other NLRP3 inflammasome inhibitors.
References
- 1. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of parthenolide derivatives with reduced toxicity as potential inhibitors of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide, an NLRP3 inflammasome inhibitor, on insulin resistance in high-fat diet-obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. invivogen.com [invivogen.com]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Isoandrographolide: A Comparative Analysis of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of isoandrographolide against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The information is supported by experimental data to aid in the evaluation of its therapeutic potential. While direct comparative quantitative data for this compound is emerging, this guide leverages data from its close structural analog, andrographolide, to provide a comprehensive overview.
Executive Summary
This compound, a diterpenoid lactone derived from Andrographis paniculata, demonstrates significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome.[1][2] This guide presents available quantitative data for this compound and its analogue andrographolide, comparing their efficacy with commonly used NSAIDs and corticosteroids. The data suggests that andrographolide derivatives exhibit a broad spectrum of anti-inflammatory activity, distinct from the targeted cyclooxygenase (COX) inhibition of NSAIDs.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo anti-inflammatory activities of andrographolide (as a proxy for this compound's general mechanism), this compound itself where data is available, and common anti-inflammatory drugs.
Table 1: In Vitro Anti-Inflammatory Activity (IC50 Values)
| Compound | Target | IC50 (µM) | Cell Line | Stimulant |
| Andrographolide | PGE2 | 8.8[3][4] | RAW264.7 | LPS & IFN-γ |
| Nitric Oxide (NO) | 7.4[4][5] | RAW264.7 | LPS & IFN-γ | |
| TNF-α | 23.3[3][4] | RAW264.7 | LPS & IFN-γ | |
| IL-6 | 12.2[3] | THP-1 | LPS | |
| NF-κB | 26.0 | ELAM9-RAW264.7 | LPS | |
| This compound | Antiproliferative (HL-60) | 6.30[6] | HL-60 | - |
| Diclofenac | PGE2 | < 0.1 | RAW264.7 | LPS & IFN-γ |
| Nitric Oxide (NO) | 222[4][5] | RAW264.7 | LPS & IFN-γ | |
| TNF-α | > 150 | RAW264.7 | LPS & IFN-γ | |
| Aspirin | PGE2 | 14.10 | RAW264.7 | LPS & IFN-γ |
| Nitric Oxide (NO) | > 1000 | RAW264.7 | LPS & IFN-γ | |
| TNF-α | > 1500 | RAW264.7 | LPS & IFN-γ | |
| Ibuprofen | PGE2 | 0.3 | RAW264.7 | LPS & IFN-γ |
| Nitric Oxide (NO) | > 1000 | RAW264.7 | LPS & IFN-γ | |
| TNF-α | > 1500[4][5] | RAW264.7 | LPS & IFN-γ | |
| Paracetamol | PGE2 | 7.73[3][4] | RAW264.7 | LPS & IFN-γ |
| Nitric Oxide (NO) | > 1000 | RAW264.7 | LPS & IFN-γ | |
| TNF-α | > 1500 | RAW264.7 | LPS & IFN-γ | |
| Dexamethasone | - | - | - | - |
Note: IC50 values for NSAIDs on NO and TNF-α are significantly higher, indicating weaker activity against these targets compared to andrographolide.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dosage | Inhibition of Edema (%) |
| Andrographolide Derivative (Cpd 6) | Carrageenan-induced paw edema (rat) | 0.90 mmol/kg | 50.4[7] |
| Diclofenac | Carrageenan-induced paw edema (rat) | 3-100 mg/kg | Dose-dependent |
| Andrographolide | Carrageenan-induced paw edema (rat) | 3-100 mg/kg | Dose-dependent[8] |
Experimental Protocols
In Vitro Inhibition of Pro-Inflammatory Mediators
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on the production of prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in macrophages.
Methodology:
-
Cell Culture: Murine macrophage cells (RAW264.7) or human monocytic cells (THP-1) are cultured in appropriate media.
-
Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound, andrographolide, NSAIDs, or corticosteroids prior to stimulation.
-
Quantification:
-
PGE2: Measured in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
NO: Determined by measuring the accumulation of nitrite in the supernatant using the Griess reagent.
-
TNF-α & IL-6: Quantified in the supernatant by ELISA.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves.
In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Treatment: Animals are orally administered the test compound (this compound/andrographolide derivatives or diclofenac) or a vehicle control.
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized edema.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
This compound and Andrographolide
The anti-inflammatory effects of this compound and its analogue are primarily mediated through the inhibition of the NF-κB signaling pathway. This compound has also been shown to specifically inhibit the NLRP3 inflammasome.[1][2]
Caption: this compound's anti-inflammatory mechanism.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs exert their anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 6. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of novel andrographolide derivatives through inhibition of NO and PGE2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Isoandrographolide's therapeutic effects in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the therapeutic effects of Isoandrographolide in various disease models. While research on this compound is emerging, this document summarizes the existing experimental data, comparing its performance with its well-known structural analog, Andrographolide.
Executive Summary
This compound, a diterpenoid lactone from Andrographis paniculata, has demonstrated promising therapeutic potential, particularly in inflammatory conditions. Notably, in a preclinical model of silicosis, this compound exhibited a more potent anti-inflammatory and anti-fibrotic effect with lower cytotoxicity compared to Andrographolide[1]. Its mechanism of action in this model involves the inhibition of the NLRP3 inflammasome. While data on its anti-cancer and anti-viral activities are less extensive than for Andrographolide, preliminary studies on this compound derivatives suggest potential in these areas as well. This guide presents the available quantitative data, experimental protocols, and key signaling pathways to facilitate further research and drug development efforts.
Anti-inflammatory Effects
The most robust data for this compound's therapeutic efficacy comes from studies on inflammatory diseases, particularly silicosis, an occupational lung disease characterized by inflammation and fibrosis.
Comparative Efficacy in a Silicosis Mouse Model
A key study demonstrated that this compound (ISA) administration significantly ameliorated silica-induced lung injury, reduced inflammatory responses, and attenuated collagen deposition in mice[1][2]. When compared to Andrographolide (AD), this compound showed a more potent therapeutic effect[1].
| Parameter | Control (Silica) | This compound (ISA) Treated | Andrographolide (AD) Treated | Reference |
| Lung Injury Score | High | Significantly Reduced | Reduced | [2] |
| Collagen Deposition | High | Significantly Attenuated | Attenuated | [2] |
| Inflammatory Cell Infiltration | High | Significantly Reduced | Reduced | [2] |
| NLRP3 Expression | High | Significantly Inhibited | Not Reported | [2] |
| ASC Expression | High | Significantly Inhibited | Not Reported | [2] |
| Caspase-1 Expression | High | Significantly Inhibited | Not Reported | [2] |
| Cytotoxicity | N/A | Lower | Higher | [1] |
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects in the silicosis model by directly targeting and inhibiting the activation of the NLRP3 inflammasome complex[1][2]. Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein[2].
.
Experimental Protocol: In Vivo Silicosis Mouse Model
The following is a summarized protocol for inducing and treating silicosis in a mouse model, based on available literature.
-
Animal Model: C57BL/6 mice are commonly used[2].
-
Induction of Silicosis: A single intratracheal instillation of a silica suspension (e.g., 50 mg/mL) is administered to the mice. Control groups receive saline[3].
-
Treatment: this compound (or the comparator) is administered, often via intraperitoneal injection, at a specified dosage and frequency (e.g., daily for a set number of weeks) starting after silica instillation[4].
-
Assessment: After the treatment period, various parameters are evaluated, including:
-
Histopathology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess lung injury, inflammation, and fibrosis[5].
-
Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (e.g., IL-1β, TNF-α) via ELISA[6].
-
Western Blot Analysis: Lung tissue homogenates are used to determine the protein expression levels of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1)[6].
-
Hydroxyproline Assay: To quantify collagen content in the lungs as a measure of fibrosis[7].
-
.
Anti-Cancer Effects
Research specifically investigating the anti-cancer properties of this compound is limited. However, studies on its derivatives and the extensive research on Andrographolide provide a strong rationale for its potential in this area.
In Vitro Cytotoxicity of this compound Derivatives
A study on novel pyrazole acetals of andrographolide and this compound revealed that while the andrographolide derivatives showed more promising results, the this compound derivatives were generally less active against a panel of 60 human cancer cell lines[8]. This suggests that the stereochemistry of the parent molecule can significantly impact the anti-cancer activity of its derivatives.
Andrographolide as a Comparator in Cancer Models
Andrographolide has demonstrated broad anti-cancer activities by inducing cell cycle arrest, apoptosis, and inhibiting key signaling pathways involved in cancer progression[9][10][11][12][13].
| Cancer Cell Line | IC50 of Andrographolide (µM) | Exposure Time (h) | Reference |
| MCF-7 (Breast) | 32.90 ± 0.02 | 48 | [12][14] |
| MDA-MB-231 (Breast) | 37.56 ± 0.03 | 48 | [12][14] |
| HCT-116 (Colon) | 3.08 (for a derivative) | Not Specified | [8] |
| DBTRG-05MG (Glioblastoma) | 13.95 | 72 | [10] |
| PC-3 (Prostate) | 26.42 | 48 | [4] |
Mechanism of Action in Cancer: Insights from Andrographolide
Andrographolide's anti-cancer effects are mediated through multiple signaling pathways, including the inhibition of NF-κB and PI3K/Akt, and the induction of apoptosis via both intrinsic and extrinsic pathways[15][16][17][18][19][20][21].
.
Experimental Protocol: In Vitro Apoptosis Assay
The following is a general protocol for assessing apoptosis in cancer cells treated with this compound or its analogs.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with various concentrations of the test compound for specific time periods (e.g., 24, 48, 72 hours).
-
Apoptosis Detection: Apoptosis can be quantified using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., Caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays.
-
Western Blot Analysis: Expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP) are determined.
-
.
Anti-viral Effects
The direct anti-viral activity of this compound has not been extensively reported. However, research on Andrographolide and its derivatives has shown significant activity against a range of viruses, including influenza.
Anti-influenza Activity of an Andrographolide Derivative
A study on 14-alpha-lipoyl andrographolide (AL-1), a derivative of andrographolide, demonstrated significant in vitro and in vivo activity against various influenza A virus strains, including H1N1, H5N1, and H9N2[22][23][24][25].
| Virus Strain | EC50 of AL-1 (µM) | Cell Line | Reference |
| Influenza A (H1N1) | 7.2 | MDCK | |
| Influenza A (H5N1) | 15.2 | MDCK | |
| Influenza A (H9N2) | 8.4 | MDCK |
In Vivo Efficacy of an Andrographolide Derivative Against Influenza
In a mouse model of influenza A infection, oral administration of AL-1 significantly reduced the death rate, prolonged survival, inhibited lung consolidation, and reduced viral titers in the lungs[22][23][24]. The effective dosage ranged from 100 to 200 mg/kg/day[23][24].
Conclusion and Future Directions
This compound is a promising therapeutic agent, particularly for inflammatory diseases, with demonstrated superior efficacy and lower cytotoxicity compared to Andrographolide in a preclinical model of silicosis. Its inhibitory effect on the NLRP3 inflammasome provides a clear mechanistic basis for its anti-inflammatory and anti-fibrotic properties.
Further research is warranted to expand the therapeutic profile of this compound. Specifically, comprehensive studies on its anti-cancer and anti-viral activities are needed to determine its efficacy in these areas. Direct comparative studies with Andrographolide and other standard-of-care agents in a broader range of disease models will be crucial for its potential clinical translation. The development of derivatives of this compound may also offer opportunities to enhance its therapeutic index and explore new therapeutic applications.
References
- 1. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Mouse Model of Silicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide Attenuates NLRP3 Inflammasome Activation and Airway Inflammation in Exacerbation of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo experimental model for silicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pyrazole acetals of andrographolide and this compound as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Andrographolide, a potential cancer therapeutic agent isolated from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide suppresses cervical cancer progression by targeting angiogenesis and inducing apoptosis in a CAM-PDX model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 15. Andrographolide Suppress Tumor Growth by Inhibiting TLR4/NF-κB Signaling Activation in Insulinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of NF-kB and COX-2 by andrographolide regulates the progression of cervical cancer by promoting PTEN expression and suppressing PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Andrographolide induces apoptotic and non-apoptotic death and enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. (Open Access) Activity of andrographolide and its derivatives against influenza virus in vivo and in vitro. (2009) | Jian-Xin Chen | 152 Citations [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Activity of andrographolide and its derivatives against influenza virus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Activity of andrographolide and its derivatives against influenza virus in vivo and in vitro. | Semantic Scholar [semanticscholar.org]
- 25. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the cytotoxicity of Isoandrographolide and Andrographolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic properties of two closely related diterpenoid lactones, isoandrographolide and andrographolide, both primarily isolated from Andrographis paniculata. While andrographolide has been extensively studied for its anti-cancer properties, research on this compound is less abundant. This document aims to synthesize the available experimental data to offer an objective comparison of their performance in inducing cancer cell death.
Comparative Cytotoxicity: In Vitro Studies
The cytotoxic effects of both this compound and andrographolide have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a common metric for comparison.
A direct comparative study on human leukaemia HL-60 cells revealed that this compound exhibits a higher antiproliferative activity than andrographolide.[1] In this study, this compound demonstrated an IC50 value of 6.30 µM, while andrographolide had an IC50 of 9.33 µM, indicating that a lower concentration of this compound is required to inhibit the growth of these cancer cells by 50%.[1]
While direct comparative data for other cell lines are limited, extensive research has been conducted on the individual cytotoxic effects of andrographolide across a wide spectrum of cancers.
Table 1: Comparative IC50 Values of this compound and Andrographolide in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| This compound | HL-60 | Human Leukaemia | 6.30 | Not Specified | [1] |
| Andrographolide | HL-60 | Human Leukaemia | 9.33 | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | 30.28 | 48 | [2] | |
| MCF-7 | Breast Cancer | 36.9 | 48 | [2] | |
| HCT-116 | Colon Cancer | ~15 | 48 | [3] | |
| A549 | Lung Cancer | 8.72 | 48 | [4] | |
| DBTRG-05MG | Glioblastoma | 13.95 | 72 | [5] | |
| KB | Oral Carcinoma | ~30 (106.2 µg/ml) | 24 | [6] |
Note: The IC50 values for andrographolide are provided from various studies to offer a broader context of its cytotoxic potential. Direct comparison should be made with caution due to variations in experimental conditions.
Mechanisms of Cytotoxic Action
The cytotoxic effects of andrographolide are primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[7][8]
Andrographolide:
-
Apoptosis Induction: Andrographolide has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This involves the activation of caspases, modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), disruption of the mitochondrial membrane potential, and the release of cytochrome c.[2][9] The generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway are also key mechanisms in andrographolide-induced apoptosis.[7][10]
-
Cell Cycle Arrest: Andrographolide can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. It has been observed to cause G0/G1 phase arrest in some cell lines and G2/M phase arrest in others.[1][8][11] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).
This compound:
The precise molecular mechanisms underlying the cytotoxicity of this compound are less well-characterized compared to andrographolide. However, existing research suggests that it also possesses cytotoxic properties and can induce cell differentiation in myeloid leukaemia cells.[1] Further investigation is required to fully elucidate the signaling pathways modulated by this compound that lead to cancer cell death.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and andrographolide.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or andrographolide (typically ranging from 1 to 100 µM). Include a vehicle control (e.g., DMSO) at a final concentration that does not affect cell viability.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface of apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or andrographolide for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. The results will distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Andrographolide-Induced Apoptosis Signaling Pathway
Caption: Key signaling events in andrographolide-induced apoptosis.
Note: The signaling pathway for this compound-induced cytotoxicity is not as extensively characterized as that of andrographolide.
Conclusion
The available data indicates that both this compound and andrographolide possess cytotoxic activity against cancer cells. In the single direct comparative study identified, this compound was found to be more potent than andrographolide in human leukaemia HL-60 cells. Andrographolide has been extensively shown to induce apoptosis and cell cycle arrest through various well-defined signaling pathways. While the precise mechanisms of this compound are yet to be fully elucidated, its demonstrated cytotoxic potential warrants further investigation. This guide provides a foundation for researchers to design and conduct further comparative studies to better understand the therapeutic potential of these two related natural compounds.
References
- 1. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide Induces Apoptosis and Cell Cycle Arrest through Inhibition of Aberrant Hedgehog Signaling Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide induces cell cycle arrest and apoptosis in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Andrographis paniculata Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The medicinal plant Andrographis paniculata is a rich source of bioactive diterpenoids, with andrographolide being the most extensively studied for its anticancer properties. However, other related compounds, including isoandrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, also exhibit significant potential in cancer research. This guide provides an objective comparison of the anticancer activities of this compound against these other major compounds, supported by available experimental data.
Comparative Cytotoxicity
The in vitro cytotoxic activity of these compounds varies across different cancer cell lines, indicating potential for selective therapeutic applications. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) are key metrics for comparing their potency.
| Compound | Cancer Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| This compound | Human leukemia (HL-60) | MTT | 6.30 | [1] |
| Andrographolide | Human leukemia (HL-60) | MTT | 9.33 | [1] |
| Human oral squamous carcinoma (HSC-2) | MTT | 8.0 (mean CC50) | ||
| Human leukemic (U937) | MTT | > 13 (Implied) | [2] | |
| 14-Deoxy-11,12-didehydroandrographolide | Human leukemic (U937) | MTT | 13 | [2] |
| Neoandrographolide | Human oral squamous carcinoma (HSC-2) | MTT | Very weak cytotoxicity | |
| Human leukemic (U937) | MTT | > 13 (Implied) | [2] | |
| 14-Deoxyandrographolide | Human oral squamous carcinoma (HSC-2) | MTT | 204 (CC50) |
Note: The data for 14-deoxy-11,12-didehydroandrographolide is from a retracted publication and should be interpreted with caution.
An in silico molecular docking study also provides insights into the potential efficacy of these compounds. The study on the binding affinity to the thioesterase (TE) domain of fatty acid synthase (FASN), a key enzyme in cancer cell metabolism, revealed the following:
| Compound | Free Binding Energy (kcal/mol) |
| 14-Deoxy-11,12-didehydroandrographolide | -7.04 |
| This compound | -7.00 |
| Andrographolide | -6.57 |
| Neoandrographolide | -6.37 |
This computational analysis suggests that 14-deoxy-11,12-didehydroandrographolide and this compound may have a stronger inhibitory effect on FASN compared to andrographolide and neoandrographolide[3].
Mechanistic Insights: Signaling Pathways
The anticancer effects of Andrographis paniculata compounds are exerted through the modulation of various intracellular signaling pathways that are often dysregulated in cancer.
Andrographolide
Andrographolide is known to influence several key signaling pathways:
-
NF-κB Pathway: Andrographolide is a well-established inhibitor of the NF-κB signaling pathway, which is crucial for cancer cell proliferation, survival, and inflammation[4][5]. It can prevent the degradation of IκBα and interfere with the DNA binding of NF-κB[4].
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Andrographolide has been shown to inhibit this pathway in various cancer cells, contributing to its anticancer effects[6].
-
JAK/STAT Pathway: By inhibiting the JAK/STAT pathway, andrographolide can suppress the expression of genes involved in cell proliferation and survival[6].
This compound, Neoandrographolide, and 14-Deoxy-11,12-didehydroandrographolide
The specific signaling pathways modulated by this compound, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide in the context of cancer are less extensively documented than those of andrographolide. However, some studies suggest that 14-deoxy-11,12-didehydroandrographolide may also exert its effects through the PI3K/Akt/mTOR signaling pathway[7]. Further research is required to fully elucidate the mechanisms of action for these compounds.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of the anticancer properties of these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the compounds for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target signaling proteins, followed by secondary antibodies conjugated to an enzyme.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
While andrographolide remains the most studied compound from Andrographis paniculata, emerging evidence suggests that its analogues, particularly this compound and 14-deoxy-11,12-didehydroandrographolide, possess potent anticancer activities that warrant further investigation. Direct comparative studies across a broader range of cancer types are needed to fully understand their relative potencies and therapeutic potential. The methodologies and pathway information provided in this guide serve as a foundation for researchers to design and execute further studies to explore the anticancer promise of these natural compounds.
References
- 1. Andrographolide and 14-deoxy-11, 12-didehydroandrographolide inhibit cytochrome P450s in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in silico evaluation of Andrographis paniculata ethanolic crude extracts on fatty acid synthase expression on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide inhibits melanoma tumor growth by inactivating the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 6. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isoandrographolide and Synthetic NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as gout, type 2 diabetes, neurodegenerative diseases, and certain cancers. This has spurred the development of numerous inhibitors, broadly categorized into natural compounds and synthetic molecules. This guide provides a detailed head-to-head comparison of Isoandrographolide, a natural diterpenoid lactone, and various synthetic NLRP3 inhibitors, with a focus on their mechanisms of action, potency, and supporting experimental data.
Overview of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction. This leads to the assembly of the NLRP3 inflammasome complex, composed of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
NLRP3 Inflammasome Signaling Pathway
Head-to-Head Comparison: this compound vs. Synthetic Inhibitors
This section provides a comparative analysis of the natural compound this compound and several well-characterized synthetic NLRP3 inhibitors.
Mechanism of Action
This compound: This diterpenoid lactone, isolated from the plant Andrographis paniculata, has been shown to inhibit NLRP3 inflammasome activation.[1] Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with residues LYS26 and GLU47.[2] Its inhibitory action leads to a reduction in the expression of key inflammasome components, including NLRP3, ASC, and caspase-1, both in vivo and in vitro.[2] Notably, this compound has demonstrated a more potent therapeutic effect and lower cytotoxicity compared to its more abundant precursor, Andrographolide.[2]
Synthetic NLRP3 Inhibitors: A variety of synthetic inhibitors have been developed, many of which directly target the NLRP3 protein. A prominent example is MCC950 , a potent and selective diaryl sulfonylurea-containing compound.[3][4] MCC950 is known to directly bind to the NACHT domain of NLRP3, inhibiting its ATPase activity and locking the inflammasome in an inactive conformation.[4] Other synthetic inhibitors, such as CY-09 and MNS (3,4-methylenedioxy-β-nitrostyrene) , also target the ATP-binding site within the NACHT domain.[5][6] Some synthetic compounds, like Bay 11-7082 , exhibit a dual mechanism by inhibiting both NF-κB signaling (the priming step) and NLRP3 inflammasome assembly.[7]
Quantitative Data Presentation
Table 1: Inhibitory Potency (IC50) of NLRP3 Inflammasome Inhibitors
| Compound | Type | Target | IC50 Value | Cell Type | Activator(s) | Reference(s) |
| This compound | Natural | NLRP3 Inflammasome | Not Reported | - | - | [2] |
| MCC950 | Synthetic | NLRP3 | 7.5 nM | Mouse BMDMs | ATP | |
| 8.1 nM | Human MDMs | ATP | ||||
| CY-09 | Synthetic | NLRP3 | 6 µM | Mouse BMDMs | Not Specified | |
| MNS | Synthetic | NLRP3 | 2 µM | Mouse BMDMs | LPS | [5] |
| Tranilast | Synthetic | NLRP3 | 10-15 µM | Not Specified | Not Specified | [5] |
| Bay 11-7082 | Synthetic | NLRP3 & NF-κB | - | - | - | [7] |
BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on NLRP3 inflammasome activation in a cell-based assay.
Experimental Workflow for NLRP3 Inhibition Assay
Materials and Reagents:
-
Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
NLRP3 activator (e.g., ATP, Nigericin, or monosodium urate (MSU) crystals).
-
Test inhibitor (this compound or synthetic compound).
-
ELISA kit for human or mouse IL-1β/IL-18.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed THP-1 cells or BMDMs in 96-well plates at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiation into macrophages may be induced with PMA (phorbol 12-myristate 13-acetate).
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test inhibitor. Incubate for a predetermined time (e.g., 1 hour).
-
Activation: Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes, 10 µM Nigericin for 1-2 hours, or 150 µg/mL MSU crystals for 4-6 hours) to the wells.
-
Supernatant Collection: After the activation period, centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-1β or IL-18 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Model of NLRP3-Driven Disease
Animal models are essential for evaluating the in vivo efficacy of NLRP3 inhibitors. A commonly used model is the LPS/ATP-induced peritonitis model.
Procedure:
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6) to the laboratory conditions for at least one week.
-
Inhibitor Administration: Administer the test inhibitor (e.g., this compound or MCC950) via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and time before the inflammatory challenge.
-
Priming: Inject mice intraperitoneally with a priming dose of LPS.
-
Activation: After a set time following LPS priming, inject the mice intraperitoneally with an activating dose of ATP.
-
Sample Collection: At a specific time point after the ATP challenge, collect peritoneal lavage fluid and/or blood samples.
-
Analysis: Measure the levels of IL-1β and other inflammatory markers in the collected samples using ELISA or other appropriate methods. Analyze immune cell infiltration into the peritoneal cavity via flow cytometry.
Logical Flow for Head-to-Head Comparison
The objective comparison of this compound and synthetic NLRP3 inhibitors follows a structured logical progression to arrive at a comprehensive evaluation.
Logical Flow of Comparison
Conclusion
Both this compound and synthetic inhibitors represent promising avenues for the therapeutic targeting of the NLRP3 inflammasome. Synthetic inhibitors like MCC950 have been extensively characterized and demonstrate high potency and selectivity, with some advancing to clinical trials. However, challenges such as potential off-target effects and toxicity remain.
This compound, as a natural product, offers the advantage of a potentially favorable safety profile.[2] While a direct quantitative comparison of its potency to leading synthetic inhibitors is currently limited by the lack of a reported IC50 value, qualitative evidence suggests it is a potent inhibitor of NLRP3 inflammasome activation with promising therapeutic effects in preclinical models of inflammatory disease.[2] Further research is warranted to fully elucidate its mechanism of action and to quantify its inhibitory potency, which will be crucial for its future development as a therapeutic agent. This guide provides a framework for the continued comparative evaluation of these and other emerging NLRP3 inflammasome inhibitors.
References
- 1. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Andrographolide Attenuates NLRP3 Inflammasome Activation and Airway Inflammation in Exacerbation of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrographolide Inhibits Lipotoxicity-Induced Activation of the NLRP3 Inflammasome in Bone Marrow-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide Inhibits Expression of NLPR3 Inflammasome in Canine Mononuclear Leukocytes [mdpi.com]
- 6. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide inhibits IL-1β release in bone marrow-derived macrophages and monocyte infiltration in mouse knee joints induced by monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoandrographolide: A Potentially Safer Alternative to Andrographolide? A Comparative Cytotoxicity Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic profiles of isoandrographolide and its well-studied isomer, andrographolide. This document synthesizes available experimental data to highlight the potential of this compound as a less cytotoxic alternative for therapeutic development.
Andrographolide, a labdane diterpenoid extracted from Andrographis paniculata, is renowned for its wide array of pharmacological activities, including potent anti-inflammatory, antiviral, and anticancer effects. Its significant cytotoxicity against various cancer cell lines has positioned it as a promising candidate for oncological research. However, the therapeutic window and potential side effects associated with its cytotoxicity necessitate the exploration of safer analogues. This compound, a naturally occurring isomer of andrographolide, has been suggested to possess a more favorable safety profile, although comprehensive comparative data remains limited. This guide aims to consolidate the existing data on the cytotoxicity of both compounds to inform further research and development.
Comparative Cytotoxicity Data
While extensive research has quantified the cytotoxic effects of andrographolide across a multitude of cancer and normal cell lines, direct comparative studies evaluating this compound under identical experimental conditions are scarce in the current literature. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for andrographolide against various cell lines. The absence of corresponding values for this compound underscores a significant knowledge gap and highlights the need for direct comparative assays.
Table 1: Cytotoxicity of Andrographolide Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MDA-MB-231 | Breast Cancer | 30.28 | 48 |
| MCF-7 | Breast Cancer | 32.90[1] | 48[1] |
| OEC-M1 | Oral Carcinoma | 55 | 24[2] |
| KB | Oral Cancer | ~303 (106.2 µg/ml)[3] | Not Specified |
| HCT 116 | Colon Carcinoma | ~122 (42.723 µg/ml)[4] | Not Specified |
| DBTRG-05MG | Glioblastoma | 13.95 | 72[5] |
| A549 | Lung Carcinoma | >100 | Not Specified[6] |
Table 2: Cytotoxicity of Andrographolide Against Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) |
| SVGp12 | Glial Cells | >200 | 24 |
| MCF-10A | Breast Epithelial Cells | 106.1 | 48[7] |
Note: The IC50 values presented are sourced from various studies and may not be directly comparable due to differences in experimental protocols, including the specific assay used and the duration of compound exposure.
Experimental Protocols
To facilitate standardized comparative studies, a detailed methodology for a common cytotoxicity assay is provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Andrographolide and this compound
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of andrographolide and this compound in DMSO. Further dilute the stock solutions with serum-free medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining and comparing the cytotoxicity of Andrographolide and this compound using the MTT assay.
Signaling Pathways of Andrographolide-Induced Apoptosis
Andrographolide is known to induce apoptosis in cancer cells through the modulation of various signaling pathways. The diagram below illustrates a simplified overview of these mechanisms.
Caption: Simplified signaling pathways involved in Andrographolide-induced apoptosis in cancer cells.
Conclusion and Future Directions
The available data robustly demonstrates the cytotoxic effects of andrographolide against a wide range of cancer cell lines, often at concentrations that are significantly lower than those affecting normal cells. This selectivity is a desirable characteristic for a potential anticancer agent.
Crucially, there is a conspicuous lack of published, direct comparative studies on the cytotoxicity of this compound. While its structural similarity to andrographolide suggests it may possess biological activity, its cytotoxic profile remains largely uncharacterized. The hypothesis that this compound may be less cytotoxic than andrographolide, and therefore a potentially safer therapeutic lead, is compelling but requires rigorous experimental validation.
Future research should prioritize head-to-head cytotoxicity studies of this compound and andrographolide across a panel of cancer and normal cell lines using standardized protocols. Such studies are essential to accurately determine their comparative therapeutic indices and to validate the potential of this compound as a safer alternative for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Real-Time Monitoring the Cytotoxic Effect of Andrographolide on Human Oral Epidermoid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative assessment of in vitro cytotoxic activity and phytochemical profiling of Andrographis nallamalayana J.L.Ellis and Andrographis paniculata (Burm. f.) Nees using UPLC-QTOF-MS/MS approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 7. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Isoandrographolide and Its Synthetic Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of isoandrographolide and its synthetic derivatives, supported by experimental data. This compound, a naturally occurring diterpenoid lactone derived from Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. However, limitations such as poor solubility have prompted the development of numerous synthetic analogs with potentially enhanced therapeutic efficacy. This document delves into a comparative analysis of their anticancer and anti-inflammatory activities, details the experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro efficacy of this compound and a selection of its synthetic derivatives against various cancer cell lines and inflammatory markers. The data, presented as IC50 values (the concentration required to inhibit 50% of the biological activity), have been compiled from multiple studies to provide a comparative overview.
Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound and Its Synthetic Derivatives
| Compound/Derivative | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | DU-145 (Prostate Cancer) | K562 (Leukemia) | ASK (Breast Cancer) |
| This compound | >50 | >50 | - | Moderate Activity | >50 | - | - |
| 3,19-(N-phenyl-3-aryl-pyrazole) acetals of this compound | Less Active | Less Active | Less Active | Less Active | Less Active | Less Active | Less Active |
| 17-amino-8-epi-isoandrographolide analogues | - | - | Moderate Activity | Moderate Activity | - | - | Strong Activity |
| Indolo[3,2-b]andrographolide derivative (6l) | 1.85 | 1.22 | - | - | 1.24 | - | - |
| 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide | - | 0.85 (GI50) | - | - | - | - | - |
| 3,19-benzylidene acetal of andrographolide | - | - | 6.6 | - | 5.9 | - | - |
Note: "-" indicates data not available in the searched literature. "Less Active" or "Moderate Activity" indicates that qualitative descriptions were provided without specific IC50 values. Some derivatives are compared to andrographolide due to a lack of direct comparative data with this compound.
Table 2: Comparative Anti-inflammatory Activity of Andrographolide and Related Compounds
| Compound/Derivative | Assay | Cell Line/Model | IC50 (µM) |
| Andrographolide | NO Production Inhibition | LPS-stimulated RAW 264.7 | 7.4 |
| TNF-α Inhibition | LPS-stimulated RAW 264.7 | 23.3 | |
| NF-κB Inhibition | ELAM9-RAW264.7 | 23.4 - 29.0 | |
| 14-Deoxy-11,12-didehydroandrographolide | NO Production Inhibition | LPS-stimulated RAW 264.7 | 94.12 |
| Neoandrographolide | NO Production Inhibition | LPS-stimulated RAW 264.7 | >100 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative class of this compound derivatives and for key biological assays to evaluate their efficacy.
Synthesis of 17-amino-8-epi-isoandrographolide Analogues
This protocol is a general representation of the synthesis of 17-amino-8-epi-isoandrographolide analogues, which have shown significant cytotoxic activity. The synthesis proceeds through a one-pot cascade reaction.
Materials:
-
Andrographolide
-
Aniline derivatives
-
Organic solvent (e.g., ethanol)
Procedure:
-
Dissolve andrographolide in an appropriate organic solvent at room temperature.
-
Add the desired aniline derivative to the solution.
-
Stir the reaction mixture at room temperature. The reaction proceeds through a cascade of epoxide ring opening by the aniline derivative, intramolecular ring closing, and oxa-conjugate addition-elimination reactions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified using column chromatography to yield the desired 17-amino-8-epi-isoandrographolide analogue.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and its synthetic derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.1%. After 24 hours, remove the medium and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Materials:
-
Cells transfected with an NF-κB luciferase reporter construct (e.g., A549/NFκB-luc)
-
Complete culture medium
-
Test compounds
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase). The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase expression compared to the stimulated control.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are often attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Andrographolide and its derivatives are known to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling, cell growth, and differentiation. Its aberrant activation is implicated in various cancers.
Caption: Inhibition of the JAK/STAT signaling pathway.
General Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.
Caption: In vitro anticancer drug screening workflow.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological potency of Isoandrographolide and its related natural product, Andrographolide. This document synthesizes available experimental data to offer an objective assessment of their anticancer and anti-inflammatory activities, details the experimental protocols for key assays, and visualizes the signaling pathways involved.
Executive Summary
This compound and Andrographolide, both diterpenoid lactones isolated from Andrographis paniculata, exhibit significant anticancer and anti-inflammatory properties. Available data suggests that this compound may possess superior potency in certain contexts. Notably, this compound has demonstrated greater antiproliferative activity against human leukemia (HL-60) cells. Furthermore, in a preclinical model of silicosis, this compound showed a more potent therapeutic effect and lower cytotoxicity compared to Andrographolide, primarily through the inhibition of the NLRP3 inflammasome. However, a comprehensive, direct comparison across a wide range of cancer cell lines and for various inflammatory markers is still lacking in the current scientific literature. This guide aims to present the existing data to inform further research and development.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and Andrographolide.
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Compound/Analog | HL-60 (Leukemia) |
| This compound | 6.30 |
| Andrographolide | 9.33 |
Source: A 2010 study published in Acta Pharmaceutica Sinica provided a direct comparison of the antiproliferative activities of several ent-labdane diterpenoids from A. paniculata.
Table 2: Cytotoxicity of Andrographolide in Various Cancer Cell Lines (IC50 values in µM)
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MDA-MB-231 | 30.28 (48h) |
| Breast Cancer | MCF-7 | 36.9 (48h) |
| Glioblastoma | DBTRG-05MG | 13.95 (72h) |
| Oral Cancer | KB | 106 µg/ml |
| Colon Cancer | HT-29 | 3.7 µg/mL |
| Lung Cancer | A549 | 10.99 (72h) |
| Leukemia | K562 | 5.1 |
| Prostate Cancer | PC-3 | 5.9 |
Note: Data for Andrographolide is compiled from multiple sources and experimental conditions may vary. Direct comparison of these values should be made with caution.
Table 3: Anti-inflammatory Activity of Andrographolide (IC50 values in µM)
| Inflammatory Mediator | Cell Line/Assay Condition | IC50 (µM) |
| Nitric Oxide (NO) | LPS-induced RAW 264.7 macrophages | 7.4[1] |
| TNF-α | LPS and IFN-γ induced RAW 264.7 cells | 23.3[2] |
| PGE2 | LPS and IFN-γ induced RAW 264.7 cells | 8.8[1][2] |
| IL-6 | LPS-stimulated THP-1 cells | 12.2[1] |
| IL-1β | LPS-stimulated THP-1 cells | 18.1 |
| NF-κB | ELAM9-RAW264.7 cells with NF-κB GFP reporter | 26.0 |
Signaling Pathways
The anticancer and anti-inflammatory effects of this compound and Andrographolide are mediated through their interaction with key signaling pathways.
This compound and the NLRP3 Inflammasome
This compound has been shown to exert its potent anti-inflammatory effects by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[3] This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The proposed mechanism involves the direct interaction of this compound with the NLRP3 protein, preventing its assembly and subsequent activation of pro-inflammatory caspases and cytokines.[3]
Caption: this compound inhibits NLRP3 inflammasome activation.
Andrographolide and the NF-κB Signaling Pathway
Andrographolide is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cancer. It exerts its inhibitory effects at multiple points in the pathway, including preventing the degradation of the inhibitory protein IκBα and interfering with the DNA binding of the p50 subunit of NF-κB. This leads to the downregulation of numerous pro-inflammatory and pro-survival genes.
Caption: Andrographolide inhibits NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Andrographolide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration <0.1%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This colorimetric assay measures the amount of nitrite, a stable and soluble breakdown product of NO, to indirectly quantify NO production.
Workflow:
Caption: Workflow for the Griess assay for NO inhibition.
Detailed Protocol:
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Andrographolide for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Detailed Protocol:
-
Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7 or THP-1 macrophages) in a 24- or 48-well plate. Pre-treat with the test compounds for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for a specified duration (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known concentrations of the cytokine standard. Use this curve to determine the concentration of the cytokine in the experimental samples.
Conclusion
The available evidence suggests that this compound holds significant promise as a potent anticancer and anti-inflammatory agent, potentially exceeding the efficacy of Andrographolide in specific applications. However, the current body of literature has notable gaps, particularly in direct, head-to-head comparisons of their potency across a broad range of biological assays. Further research is warranted to fully elucidate the comparative efficacy and mechanisms of action of these related natural products. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations in this area.
References
- 1. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Isoandrographolide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Isoandrographolide, a diterpenoid lactone derived from Andrographis paniculata, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a key analog of andrographolide, it serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of this compound and its synthetic analogs, with a focus on their anticancer and anti-inflammatory properties. The information presented is supported by experimental data to facilitate further research and drug development endeavors.
Core Structure of this compound
The chemical structure of this compound forms the basis for the modifications discussed in this guide. Key sites for chemical derivatization include the hydroxyl groups at C-3 and C-19, the α,β-unsaturated γ-butyrolactone ring, and the exocyclic double bond at C-8(17). Modifications at these positions have been shown to significantly influence the biological activity of the resulting analogs.
Anticancer Activity: A Comparative Analysis
The cytotoxic effects of this compound and its derivatives have been extensively evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibitory concentration (GI₅₀) or 50% inhibitory concentration (IC₅₀) values for selected analogs, highlighting the impact of specific structural modifications.
Table 1: Anticancer Activity of this compound and its Analogs
| Compound | Modification | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| This compound Analogs | ||||
| 1g | 3,19-(NH-3-(4-chlorophenyl)-pyrazole) acetal of andrographolide | HCT-116 (Colon) | 3.08 | [1] |
| Epi-isoandrographolide Analogs | ||||
| 17-amino-8-epi-isoandrographolide | Amino group at C-17, epimerization at C-8 | ASK (Cancer Cell) | Strong Activity | [2] |
| A549 (Lung) | Moderate Activity | [2] | ||
| HeLa (Cervical) | Moderate Activity | [2] | ||
| Andrographolide (Parent Compound for Comparison) | ||||
| Andrographolide | - | HCT-116 (Colon) | >10 | [1] |
Note: The anticancer activity of andrographolide and its derivatives is often attributed to the induction of cell cycle arrest and apoptosis.[1]
Anti-inflammatory Activity: A Comparative Analysis
This compound and its analogs have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory concentration (IC₅₀) values for NO production are presented below.
Table 2: Anti-inflammatory Activity of this compound Analogs (Inhibition of NO Production)
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Andrographolide Analogs | ||||
| Analog 2a | 3,19-isopropylidene | RAW264.7 | 0.34 ± 0.02 | [3] |
| Andrographolide (Parent Compound for Comparison) | ||||
| Andrographolide | - | RAW264.7 | 7.9 | [4] |
| Neoandrographolide | - | RAW264.7 | 35.5 | [4] |
While direct IC₅₀ values for TNF-α and IL-6 inhibition by a wide range of this compound analogs are not consistently reported in the literature, studies have shown that certain derivatives can significantly reduce the secretion of these cytokines. For instance, compounds with a 12-hydroxy-14-dehydroandrographolide structure have shown better inhibitory activity against TNF-α and IL-6 than this compound-based compounds.[5]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of approximately 5x10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (typically DMSO, with a final concentration <0.1%).
-
Incubation: The plate is incubated for a specified period, usually 24 to 48 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: A solution of MTT (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is carefully removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Procedure:
-
Cell Seeding: Macrophage cells (e.g., RAW264.7) are seeded in a 96-well plate.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plate is incubated for 18-24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve, and the IC₅₀ value for NO inhibition is calculated.
Signaling Pathways and Structure-Activity Relationship (SAR) Workflow
The biological activities of this compound and its analogs are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and is a common target for these compounds.
The development of novel this compound analogs follows a systematic workflow to establish the structure-activity relationship.
References
- 1. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of andrographolide derivatives and their TNF-alpha and IL-6 expression inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Isoandrographolide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of isoandrographolide. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established laboratory safety protocols and information available for the closely related compound, andrographolide.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Ventilation: Handle solid this compound in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust particles.
-
Avoid Contamination: Prevent the compound from entering drains, sewers, or waterways.[1] Do not dispose of it with regular household garbage.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as chemical waste.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused or expired product, contaminated materials (e.g., gloves, absorbent pads, and labware), and empty containers.
-
Keep this compound waste separate from other chemical waste to prevent unintended reactions. Whenever possible, keep the chemical in its original container.
-
-
Container Management:
-
Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The label should include the full chemical name ("this compound"), the approximate quantity, and any solvents present with their concentrations.
-
Ensure the container is kept tightly sealed when not in use to prevent spills or the release of vapors.
-
-
Management of Solid and Liquid Waste:
-
Solid Waste: Unused or expired solid this compound should be collected as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS office.
-
Liquid Waste: Solutions containing this compound and any solvent rinsate from decontaminating labware should be collected in a designated liquid waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
-
-
Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous chemical waste.
-
Following the solvent rinse, wash the labware with soap and water.
-
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.[2]
-
After rinsing, deface or remove the original label and dispose of the container as solid waste, in accordance with your institution's guidelines.[2]
-
-
Spill Management:
-
In the event of a spill, use dry cleanup procedures and avoid generating dust.
-
Collect any recoverable solid material into a labeled container.
-
Use an absorbent material to clean the affected area, and place all cleanup materials into the designated waste container.
-
Wash the spill area after the bulk of the material has been removed, and prevent runoff from entering drains.
-
-
Final Disposal:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Arrange for the collection of the chemical waste through your institution's EHS office or a licensed professional waste disposal company.
-
Quantitative Data for Related Compound (Andrographolide)
While specific quantitative data for this compound disposal is not available, the following information for the related compound, andrographolide, may serve as a useful reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₅ | [3] |
| Molecular Weight | 350.5 g/mol | [3] |
| Solubility in Ethanol | ~0.2 mg/mL | [3] |
| Solubility in DMSO | ~3 mg/mL | [3] |
| Solubility in Dimethylformamide (DMF) | ~14 mg/mL | [3] |
| Drain Disposal pH Range (General) | 5.5 - 10.5 |
Note: Drain disposal is generally not recommended for this type of compound. Always consult with your EHS office before disposing of any chemical down the drain.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The step-by-step disposal protocol provided above is based on general best practices for laboratory chemical waste management.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
